3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN4O/c1-10-2-9-4(6)7-3(5)8-9/h2H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNWUIHOFUOSGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine
This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the formation of the core 1,2,4-triazole ring, followed by regioselective N-protection, and concluding with electrophilic bromination. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only detailed protocols but also the underlying chemical principles that govern each transformation.
Introduction: The Significance of Substituted 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse range of biological activities, including antifungal, antiviral, and anticancer properties. The strategic functionalization of the triazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, incorporates three key features: a reactive bromine atom for further synthetic elaboration (e.g., cross-coupling reactions), an amino group which can serve as a hydrogen bond donor or a site for further derivatization, and a methoxymethyl (MOM) protecting group that modulates solubility and directs the regioselectivity of subsequent reactions.
Overall Synthetic Strategy
The synthesis of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine can be logically approached in three distinct stages. This strategy is designed for efficiency and control over the final product's structure.
Caption: Overall three-step synthesis pathway.
Step 1: Synthesis of the 1H-1,2,4-Triazol-5-amine Core
The foundational step is the construction of the 3-amino-1,2,4-triazole ring. A well-established and reliable method involves the cyclization of an aminoguanidine salt with formic acid.[1][2] This reaction proceeds through the formation of aminoguanidine formate, which upon heating, undergoes intramolecular cyclization with the elimination of water to yield the desired triazole.
Experimental Protocol: Synthesis of 1H-1,2,4-Triazol-5-amine
-
Reaction Setup: In a two-necked round-bottom flask equipped with a thermometer and a reflux condenser, add finely powdered aminoguanidine bicarbonate (1.0 eq).
-
Reagent Addition: Slowly add 98-100% formic acid (1.05 eq) to the flask. The reaction is exothermic and will result in gas evolution (CO2).[1]
-
Formation of Aminoguanidine Formate: Gently heat the mixture, ensuring the temperature is maintained around 120°C for approximately 5 hours, or until the gas evolution ceases and a clear solution is formed.[1]
-
Isolation and Purification: After cooling, add 95% ethanol to the reaction mixture and heat to dissolve the product. Filter the hot solution to remove any insoluble impurities. The ethanol is then evaporated to dryness to yield crude 3-amino-1,2,4-triazole. Further purification can be achieved by recrystallization from an ethanol-ether mixture.[1]
Causality and Mechanistic Insights
The use of aminoguanidine and a one-carbon electrophile like formic acid is a classic approach to forming the 1,2,4-triazole ring. The reaction proceeds via the formation of N-formylaminoguanidine, which then undergoes a dehydrative cyclization. The choice of aminoguanidine bicarbonate is often due to its stability and commercial availability.
Caption: Mechanism of 1,2,4-triazole ring formation.
Step 2: Regioselective N-Methoxymethylation (MOM Protection)
With the triazole core in hand, the next step is the introduction of the methoxymethyl (MOM) group. This serves as a protecting group for one of the ring nitrogens, preventing unwanted side reactions in the subsequent bromination step and influencing the regiochemical outcome. The alkylation of 3-amino-1,2,4-triazole can occur at N1, N2, or N4. However, alkylation at the N1 position is often favored under basic conditions.[3][4]
Experimental Protocol: Synthesis of 1-(Methoxymethyl)-1H-1,2,4-triazol-5-amine
-
Reaction Setup: To a stirred suspension of 1H-1,2,4-triazol-5-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-4.0 eq).[5]
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Add chloromethyl methyl ether (MOMCl) (1.5-3.0 eq) dropwise to the cooled suspension.[5] Caution: MOMCl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expert Insights on Regioselectivity
The N-alkylation of 3-amino-1,2,4-triazole is a subject of considerable interest. The regioselectivity is influenced by factors such as the nature of the alkylating agent, the solvent, and the base used. While a mixture of isomers is possible, the N1-alkylated product is often the major isomer due to a combination of electronic and steric factors. The exocyclic amino group directs alkylation to the adjacent N1 position. The use of a bulky, non-nucleophilic base like DIPEA helps to minimize side reactions.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Aprotic, inert solvent that solubilizes the starting materials. |
| Base | N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base to deprotonate the triazole nitrogen without competing in the alkylation. |
| Alkylating Agent | Chloromethyl methyl ether (MOMCl) | A reactive electrophile for the introduction of the MOM group. |
| Temperature | 0°C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature to ensure completion. |
Step 3: Electrophilic Bromination of the Triazole Ring
The final step in the synthesis is the bromination of the 1-(methoxymethyl)-1H-1,2,4-triazol-5-amine intermediate. The electron-donating amino group at the C5 position and the N1-substituent activate the triazole ring towards electrophilic substitution. The C3 position is the most likely site for bromination due to the directing effects of both the amino group and the N1-methoxymethyl group. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.
Experimental Protocol: Synthesis of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine
-
Reaction Setup: Dissolve 1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be taken up in a suitable organic solvent like ethyl acetate and washed with water to remove succinimide. The organic layer is then dried over anhydrous sodium sulfate and concentrated. The final product can be purified by recrystallization or column chromatography.
Rationale for Regioselective Bromination
The regioselectivity of the bromination is governed by the electronic properties of the substituted triazole ring. The amino group at C5 is a strong activating group, and the N1-methoxymethyl group also contributes to the electron density of the ring. The C3 position is electronically favored for electrophilic attack.
Caption: Electrophilic aromatic substitution mechanism for bromination.
Summary of the Synthesis Pathway
| Step | Reaction | Starting Material | Key Reagents | Product |
| 1 | Triazole Formation | Aminoguanidine bicarbonate | Formic acid | 1H-1,2,4-Triazol-5-amine |
| 2 | N-Methoxymethylation | 1H-1,2,4-Triazol-5-amine | MOMCl, DIPEA | 1-(Methoxymethyl)-1H-1,2,4-triazol-5-amine |
| 3 | Bromination | 1-(Methoxymethyl)-1H-1,2,4-triazol-5-amine | N-Bromosuccinimide (NBS) | 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine |
Conclusion
The synthesis of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine can be achieved through a logical and efficient three-step sequence. This guide has provided detailed experimental considerations and mechanistic insights for each transformation. The successful execution of this synthesis will provide researchers with a valuable and versatile building block for the development of novel chemical entities with potential therapeutic applications. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling hazardous reagents such as MOMCl.
References
-
Sjostedt, G.; Gringas, L. 3-Amino-1,2,4-triazole. Org. Synth.1946 , 26, 11. [Link]
-
Dolzhenko, A. V.; Chui, W. K. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. J. Org. Chem.2009 , 74(23), 9033-9037. [Link]
-
Dolzhenko, A. V.; et al. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Adv.2018 , 8, 23785-23795. [Link]
- Process for the preparation of 3-amino-1,2,4-triazole. US4628103A.
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole. ResearchGate. [Link]
-
Dolzhenko, A. V.; et al. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. [Link]
-
Slivka, M. V.; et al. Selective Bromocyclization of 5-Amino-4-Alkenyl-1,2,4-Triazole-3-Thione. Molecules2021 , 26(8), 2275. [Link]
-
Jeong, H. J.; et al. A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. Bull. Korean Chem. Soc.2004 , 25(10), 1505-1507. [Link]
-
A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. INIS-IAEA. [Link]
-
Dolzhenko, A. V.; et al. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. [Link]
-
Dolzhenko, A. V.; et al. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. [Link]
-
Fizer, M.; et al. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. J. Mol. Struct.2021 , 1225, 128973. [Link]
-
Fizer, M.; et al. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. [Link]
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]
Sources
An In-depth Technical Guide to 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine: A Versatile Scaffold for Modern Drug Discovery
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established principles of heterocyclic chemistry to offer field-proven insights into leveraging this promising chemical entity.
Introduction: The Strategic Value of a Substituted Triazole
3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (CAS No: 1244900-38-5) emerges as a molecule of significant interest in contemporary medicinal chemistry. Its structure is built upon the 1,2,4-triazole core, a five-membered heterocycle renowned for its presence in a multitude of successful pharmaceutical agents.[1][2] The strategic placement of three key functional groups—a reactive bromine atom, a versatile primary amine, and a protective methoxymethyl (MOM) group—positions this compound as a highly valuable and adaptable building block for the synthesis of complex molecular architectures.
The 1,2,4-triazole ring is not merely a passive scaffold; it is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and improving the metabolic stability and pharmacokinetic profile of a drug candidate. The bromine at the 3-position serves as a synthetic handle for introducing molecular diversity through various cross-coupling reactions.[3] The amino group at the 5-position provides a crucial point for further derivatization or for acting as a key pharmacophoric feature. Finally, the N-methoxymethyl group offers a way to modulate solubility and to direct substitution reactions, while also being potentially cleavable under specific conditions.
This guide will delve into the known and predicted properties of this molecule, offering a framework for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, we can infer its core physicochemical properties based on its constituent parts and data from analogous structures.
Predicted Physicochemical Parameters
| Property | Value/Prediction | Rationale/Source |
| Molecular Formula | C4H7BrN4O | Based on structure |
| Molecular Weight | 207.03 g/mol | Calculated from formula |
| Physical Form | Predicted to be a solid at room temperature. | Similar substituted triazoles are solids. |
| Melting Point | Not available. Expected to be >100 °C. | Based on related heterocyclic compounds. |
| Boiling Point | Predicted: 352.0 ± 25.0 °C at 760 mmHg | Based on a similar, though not identical, structure (3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine). |
| pKa | Amino group (NH2): ~3-5 (for conjugate acid). Triazole N-H (if MOM group were absent): ~10.[1] | The primary amine is expected to be weakly basic. The triazole ring itself is weakly acidic. |
| Solubility | Predicted to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and low solubility in water and non-polar solvents (e.g., hexanes). | The presence of H-bond donors/acceptors (amine, triazole nitrogens, ether oxygen) suggests solubility in polar solvents. The overall small molecular size and polarity contribute to this prediction. |
| LogP | Not available. Predicted to be low. | The polar functional groups are expected to result in a low octanol-water partition coefficient. |
Predicted Spectroscopic Features
A definitive structural confirmation of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated:
-
¹H NMR:
-
A broad singlet corresponding to the two protons of the primary amine (-NH₂), likely in the range of δ 5.0-7.0 ppm, depending on the solvent and concentration.
-
A singlet for the two protons of the methylene bridge (-N-CH₂-O), expected around δ 5.0-5.5 ppm.
-
A sharp singlet for the three protons of the methoxy group (-O-CH₃), anticipated around δ 3.3-3.5 ppm.
-
-
¹³C NMR:
-
Two signals for the triazole ring carbons. The carbon bearing the bromine (C3) would be expected at a lower field than the carbon with the amino group (C5), which would be significantly downfield. For comparison, in a related triazole, the ring carbons were observed at δ 155.96 and 146.10 ppm.[4]
-
A signal for the methylene carbon (-N-CH₂-O) around δ 70-80 ppm.
-
A signal for the methoxy carbon (-O-CH₃) around δ 55-60 ppm.
-
-
Mass Spectrometry (ESI-MS):
-
An [M+H]⁺ ion at m/z 207.9 and 209.9, showing the characteristic isotopic pattern for a molecule containing one bromine atom.
-
Synthesis and Handling
A plausible synthetic pathway for 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine can be conceptualized based on established heterocyclic chemistry principles.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the title compound via N-alkylation.
Exemplary Synthesis Protocol
This is a representative, theoretical protocol and should be adapted and optimized based on laboratory experimentation.
-
Starting Material: Begin with commercially available 3-Bromo-1H-1,2,4-triazol-5-amine.
-
Deprotonation: In an inert atmosphere (e.g., under nitrogen or argon), suspend 3-Bromo-1H-1,2,4-triazol-5-amine (1 equivalent) in a dry, aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Base Addition: Cool the suspension to 0 °C and add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise. The choice of a strong base is crucial for deprotonating the triazole ring nitrogen, which is more acidic than the exocyclic amine.
-
Alkylation: After stirring for 30-60 minutes at 0 °C, add methoxymethyl chloride (MOM-Cl, ~1.1 equivalents) dropwise, maintaining the low temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine.
Handling and Storage: The compound should be stored in a cool, dry place, protected from light. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling.
Chemical Reactivity and Synthetic Utility
The true value of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine lies in its predictable and versatile reactivity, which allows for its elaboration into a diverse array of more complex molecules.
Caption: Key reaction pathways for derivatization.
Reactivity at the C3-Bromine Atom
The bromine atom is an excellent leaving group, making the C3 position a prime site for metal-catalyzed cross-coupling reactions. This is the most powerful feature of this building block for generating libraries of analogues.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl or heteroaryl groups. This is a robust and widely used method for scaffold elaboration.[3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C3 position.
-
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, introduces alkynyl moieties, which can serve as handles for further chemistry (e.g., click chemistry) or as part of the final pharmacophore.
Reactivity at the C5-Amino Group
The primary amine is a versatile nucleophile and can undergo a range of standard transformations:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.
Potential Applications in Drug Discovery
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, found in drugs with a wide range of biological activities.[2][3] The unique substitution pattern of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine makes it an attractive starting point for programs targeting various diseases.
-
Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP binding site. The amino and triazole nitrogen atoms can act as hydrogen bond donors and acceptors.
-
GPCR Ligands: The aromatic nature of the triazole ring and its ability to be functionalized at multiple points make it suitable for creating ligands that can fit into the complex binding pockets of G-protein coupled receptors.[5]
-
Anticancer Agents: Substituted triazoles have shown promise as anticancer agents through various mechanisms, including tubulin polymerization inhibition.[6]
-
Antimicrobial Agents: The triazole scaffold is a well-established feature in antifungal agents and is being explored for antibacterial applications.
Caption: Pharmacophoric features of the title compound.
Conclusion
3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine is a strategically designed chemical building block with significant potential for accelerating drug discovery programs. While detailed experimental characterization is limited in public literature, its physicochemical properties and reactivity can be confidently predicted based on established chemical principles. Its true strength lies in its trifunctional nature, offering a stable core with orthogonal handles for synthetic diversification. The reactive bromine atom, the nucleophilic amine, and the modulating methoxymethyl group provide chemists with a versatile toolkit to rapidly generate novel compound libraries and explore structure-activity relationships in the pursuit of new therapeutic agents.
References
-
Ningbo Inno Pharmchem Co., Ltd. 3-Bromo-1H-1,2,4-triazole: A Versatile Intermediate for Chemical Synthesis and Research. [Link]
-
CP Lab Safety. 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazole-5-carboxamide, 95% Purity, C5H7BrN4O2, 1 gram. [Link]
-
PubChemLite. 3-bromo-5-methoxy-1-methyl-1h-1,2,4-triazole. [Link]
-
ResearchGate. Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. [Link]
-
PubMed Central. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]
-
MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
-
PubMed. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. [Link]
Sources
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific peer-reviewed data on this molecule is emerging, this document synthesizes available information and provides expert insights into its chemical properties, potential synthetic routes, and prospective applications based on the well-established chemistry of the 1,2,4-triazole scaffold.
Core Compound Identification and Physicochemical Properties
CAS Number: 2092582-22-2[1][2]
Molecular Formula: C₄H₇BrN₄O[3][4]
Molecular Weight: 207.03 g/mol [3][4]
Chemical Structure:
The structure of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine features a 1,2,4-triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. This core is substituted with a bromine atom at the 3-position, an amine group at the 5-position, and a methoxymethyl group at the 1-position of the triazole ring.
SMILES String: COCN1N=C(N=C1N)Br[3]
Predicted Physicochemical Properties:
While experimental data is limited, computational models can provide valuable insights into the compound's properties. These predictions are useful for initial screening and experimental design.
| Property | Predicted Value | Notes |
| LogP | 0.5 - 1.5 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 80 - 90 Ų | Suggests good oral bioavailability characteristics. |
| Hydrogen Bond Donors | 1 (from the amine group) | |
| Hydrogen Bond Acceptors | 4 (3 from triazole nitrogens, 1 from ether oxygen) | |
| pKa | Basic pKa: 2-4 (amine), Acidic pKa: 8-10 (triazole NH) | Estimated values based on similar structures. |
Note: These values are estimations and should be confirmed experimentally.
Synthesis and Reaction Chemistry
Detailed, peer-reviewed synthesis protocols specifically for 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine are not widely published. However, based on established methodologies for the synthesis of substituted 1,2,4-triazoles, a plausible synthetic strategy can be proposed. The 1,2,4-triazole ring system is often constructed from precursors like amidrazones, with subsequent functionalization.
Hypothetical Synthetic Pathway:
A potential synthetic route could involve the cyclization of a substituted amidrazone, followed by bromination and N-alkylation. The causality behind this proposed multi-step synthesis is to build the core heterocyclic structure first and then introduce the specific functional groups in a controlled manner.
Caption: A potential synthetic pathway for 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine.
Step-by-Step Methodological Considerations:
-
Formation of the Triazole Ring: The synthesis would likely commence with the formation of the 1,2,4-triazol-5-amine core. This can often be achieved through the reaction of a cyanamide derivative with a hydrazine, or by the cyclization of an aminoguanidine derivative with a carboxylic acid or its equivalent.
-
N-Alkylation with a Methoxymethyl Group: The introduction of the methoxymethyl group at the N1 position is a critical step for modulating the compound's physicochemical properties. This is typically achieved by reacting the triazole with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like sodium hydride or potassium carbonate. The choice of a MOM protecting group is strategic as it can be stable under various conditions but can also be removed if necessary in subsequent synthetic steps.
-
Regioselective Bromination: The final step would be the bromination of the triazole ring at the C3 position. This can be a challenging step due to the potential for multiple reactive sites. A mild brominating agent such as N-bromosuccinimide (NBS) would be a logical choice to control the regioselectivity of the reaction. The reaction conditions, including solvent and temperature, would need to be carefully optimized to favor the desired product and minimize the formation of isomers.
Self-Validating System in Synthesis:
Each step of this proposed synthesis should incorporate in-process controls. For instance, after the cyclization step, techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to monitor the reaction progress and confirm the formation of the desired triazole intermediate. Following N-alkylation and bromination, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential to confirm the regiochemistry of the substitutions. High-Resolution Mass Spectrometry (HRMS) would be used to verify the elemental composition of the final product.
Potential Applications in Drug Discovery
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The specific substitutions on 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine suggest several potential therapeutic applications. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, making it a versatile building block.
Potential Therapeutic Targets and Signaling Pathways:
The functional groups on this molecule suggest it could be explored for its activity as an inhibitor of various enzymes or as a ligand for specific receptors. The 1,2,4-triazole nucleus is a known bioisostere for amide and ester groups, allowing it to interact with biological targets that recognize these functionalities.
Sources
- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2092582-22-2|3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine|BLD Pharm [bldpharm.com]
- 3. 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Proleptic Investigation into the Bio-Activity of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine: A Technical Guide for Preclinical Research
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in diverse biological interactions.[1][2][3] This five-membered heterocycle, featuring three nitrogen atoms, serves as a versatile pharmacophore in a range of clinically significant drugs, demonstrating activities from antifungal to anticancer.[1][4] The unique electronic and structural properties of the triazole ring, including its ability to participate in hydrogen bonding and its dipole character, allow for high-affinity interactions with various enzymes and receptors.[1] This guide focuses on a specific, yet under-investigated derivative, 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine . While direct biological data for this compound is not extensively documented, its structural features—a brominated triazole core with methoxymethyl and amine substitutions—suggest a strong potential for significant pharmacological activity. This document outlines a proposed research framework for the systematic evaluation of its biological properties, targeting researchers, scientists, and drug development professionals.
Structural Rationale for Biological Investigation
The chemical architecture of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine provides a compelling basis for its investigation as a potential therapeutic agent. The key structural motifs and their implications for bioactivity are:
-
1,2,4-Triazole Core: This heterocyclic system is a known isostere for amides and esters, enhancing binding affinity and solubility.[5] It is a prevalent feature in drugs with a wide range of pharmacological effects.[6][7]
-
Bromine Substitution: The presence of a halogen, specifically bromine, can significantly modulate the compound's electronic properties and its ability to form halogen bonds, potentially enhancing its interaction with biological targets.[1] Halogenated substituents are often crucial for the efficacy of antibacterial and antifungal agents.
-
Amine Group: The primary amine at the 5-position provides a site for hydrogen bonding, which is critical for receptor and enzyme interactions. It also offers a potential point for further chemical modification to optimize activity.
-
Methoxymethyl Group: This group at the N1 position can influence the compound's lipophilicity and metabolic stability, thereby affecting its pharmacokinetic profile.
Based on these features and the established activities of related 1,2,4-triazole derivatives, we hypothesize that 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine may exhibit potent anticancer, antifungal, and antibacterial properties .
Proposed Avenues for Biological Evaluation
A multipronged approach is proposed to elucidate the biological activity of this compound. The primary areas of investigation should focus on its potential as an anticancer, antifungal, and antibacterial agent.
I. Anticancer Activity Evaluation
Many 1,2,4-triazole derivatives have demonstrated significant anticancer activity through various mechanisms, including kinase inhibition, disruption of DNA replication, and induction of apoptosis.[4][5][8]
Hypothesized Mechanisms of Action:
-
Kinase Inhibition: The triazole scaffold is a common feature in kinase inhibitors. This compound could potentially target kinases that are overactive in cancer cells.[8]
-
Tubulin Polymerization Inhibition: Some triazole derivatives are known to interfere with microtubule dynamics, leading to cell cycle arrest.[9]
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.[5]
Experimental Workflow for Anticancer Screening:
A tiered screening approach is recommended to systematically evaluate the anticancer potential.
Caption: Proposed workflow for anticancer activity screening.
Detailed Experimental Protocols:
In Vitro Cytotoxicity Screening (MTT/MTS Assay): [10]
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media.
-
Compound Preparation: 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine is dissolved in DMSO to prepare a stock solution, followed by serial dilutions in culture medium.
-
Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the compound.
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT/MTS Addition: MTT or MTS reagent is added to each well and incubated for 2-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated.
Quantitative Data Summary (Hypothetical):
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | [Experimental Data] | 0.05 |
| A549 | [Experimental Data] | 0.1 |
| HCT116 | [Experimental Data] | 0.08 |
| HEK293 | [Experimental Data] | >10 |
II. Antifungal Activity Evaluation
The 1,2,4-triazole scaffold is the basis for several widely used antifungal drugs, such as fluconazole and itraconazole, which primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][11]
Hypothesized Mechanism of Action:
-
CYP51 Inhibition: The N4 nitrogen of the triazole ring can coordinate with the heme iron atom in the active site of CYP51, disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity.[5]
Experimental Workflow for Antifungal Screening:
Caption: Proposed workflow for antifungal activity screening.
Detailed Experimental Protocols:
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): [12]
-
Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) is used.
-
Inoculum Preparation: Fungal suspensions are prepared and standardized according to CLSI guidelines.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: Plates are incubated under appropriate conditions for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.[12]
Quantitative Data Summary (Hypothetical):
| Fungal Strain | Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. albicans | [Experimental Data] | 1 |
| A. fumigatus | [Experimental Data] | 8 |
| C. neoformans | [Experimental Data] | 4 |
III. Antibacterial Activity Evaluation
While less common than their antifungal and anticancer applications, some 1,2,4-triazole derivatives have demonstrated antibacterial activity.[1]
Hypothesized Mechanism of Action:
-
The mechanism of action for antibacterial triazoles is less defined but may involve inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Experimental Workflow for Antibacterial Screening:
Caption: Proposed workflow for antibacterial activity screening.
Detailed Experimental Protocols:
Disk Diffusion Assay: [13][14]
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is used.
-
Inoculation: An agar plate is uniformly inoculated with a standardized bacterial suspension.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition around each disk is measured.
Quantitative Data Summary (Hypothetical):
| Bacterial Strain | Zone of Inhibition (mm) | Ciprofloxacin Zone (mm) |
| S. aureus | [Experimental Data] | 30 |
| E. coli | [Experimental Data] | 25 |
Conclusion and Future Directions
This technical guide presents a comprehensive and logical framework for the initial biological evaluation of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. The proposed workflows and protocols are based on established methodologies and the known activities of the 1,2,4-triazole scaffold. Positive results from these initial in vitro screens would warrant further investigation, including more detailed mechanistic studies, structure-activity relationship (SAR) analysis through the synthesis of analogues, and eventual in vivo efficacy and toxicity studies. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with significant clinical potential.
References
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2015). PubMed Central. Retrieved January 19, 2026, from [Link]
-
In Vitro Assays for Screening Small Molecules. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2020). MDPI. Retrieved January 19, 2026, from [Link]
-
In-vitro Assays for Antimicrobial Assessment. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Research Square. Retrieved January 19, 2026, from [Link]
-
Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Scholars Research Library. Retrieved January 19, 2026, from [Link]
-
A comprehensive review on in-vitro methods for anti-microbial activity. (2023). GSC Biological and Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
-
In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Retrieved January 19, 2026, from [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). PubMed. Retrieved January 19, 2026, from [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Structure–activity relationship of the most bioactive indole–1,2,4-triazole compounds as anti-Hep-G2 pharmacophore. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Comprehensive review on 1, 2,4 Triazole. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 19, 2026, from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 19, 2026, from [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]
-
Bioassays for anticancer activities. (2013). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (2019). PubMed. Retrieved January 19, 2026, from [Link]
-
A comprehensive review on triazoles as anticancer agents. (2024). DergiPark. Retrieved January 19, 2026, from [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2024). Antimicrobial Agents and Chemotherapy. Retrieved January 19, 2026, from [Link]
-
Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). ACS Omega. Retrieved January 19, 2026, from [Link]
-
Interdisciplinary Approaches for the Discovery of Novel Antifungals. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone of contemporary medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester groups.[1] This privileged scaffold is present in a multitude of clinically approved drugs, demonstrating a vast spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1] This whitepaper delves into the untapped potential of a specific, strategically functionalized derivative: 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine . We will explore its synthetic versatility and propose its application as a key intermediate in the development of novel therapeutics, particularly in the realms of kinase inhibition and antimicrobial discovery. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, actionable experimental protocols.
Deconstructing the Core: A Molecule Designed for Versatility
The therapeutic potential of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine stems from the unique interplay of its three key structural features: the 1,2,4-triazole core, the bromine substituent at the 3-position, and the methoxymethyl (MOM) protected amine at the 1-position.
-
The 1,2,4-Triazole Scaffold: This five-membered heterocycle is metabolically robust and resistant to hydrolysis, oxidation, and reduction.[2] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[1]
-
The 3-Bromo Substituent: The bromine atom is a powerful tool in drug design. It can serve two primary purposes:
-
A Handle for Diversification: As a leaving group, it enables a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups to build a diverse chemical library.
-
A Halogen Bond Donor: Bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen.[3][4] This interaction is increasingly recognized as a crucial factor in enhancing ligand-protein binding affinity and specificity, particularly in the context of kinase inhibitors.[3][4][5][6]
-
-
The 1-(Methoxymethyl)-5-amine Moiety: The methoxymethyl (MOM) group is a well-established protecting group for amines. Its presence suggests that the core molecule is a stable intermediate. The MOM group can be selectively removed under acidic conditions to reveal the free amine, which can then be further functionalized, for example, through acylation or reductive amination, to explore additional structure-activity relationships (SAR).
Synthetic Strategy: From Core to Candidate
While a specific synthesis for 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine is not extensively documented in peer-reviewed literature, a plausible and flexible synthetic route can be proposed based on established methodologies for 1,2,4-triazole formation.
Proposed Synthesis of the Core Intermediate
A logical approach would involve the cyclization of a protected aminoguanidine derivative with a suitable carboxylic acid equivalent, followed by bromination.
Experimental Protocol: Proposed Synthesis
-
Protection: React aminoguanidine hydrochloride with an appropriate methoxymethylating agent (e.g., methoxymethyl chloride) under basic conditions to protect one of the terminal nitrogens.
-
Cyclization: Condense the protected aminoguanidine with a cyanamide derivative or a similar one-carbon synthon to form the 1-(methoxymethyl)-1H-1,2,4-triazol-5-amine ring.
-
Bromination: Selectively brominate the 3-position of the triazole ring using a suitable brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent. Purification via column chromatography would yield the desired 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine .
Diversification of the Core
The true value of this intermediate lies in its potential for diversification. The bromine atom at the C3 position is ripe for derivatization, while the MOM-protected amine at N1 can be deprotected and functionalized.
Caption: Diversification pathways for the core intermediate.
Potential Application I: Kinase Inhibitors
The kinome represents one of the most important classes of drug targets, particularly in oncology. Many FDA-approved kinase inhibitors are heterocyclic compounds that compete with ATP for binding to the enzyme's active site. The 3-bromo-1,2,4-triazole core is an excellent starting point for developing novel kinase inhibitors.
Rationale: The Role of Halogen Bonding
The bromine atom can act as a halogen bond donor, interacting with backbone carbonyl oxygens in the hinge region of the kinase ATP-binding pocket.[3][4][5][6] This can significantly enhance binding affinity and selectivity. By performing Suzuki or other cross-coupling reactions at the 3-position, a library of compounds can be generated to probe the hydrophobic regions of the ATP binding site, while the triazole core engages in key hydrogen bonding interactions.
Caption: Halogen bonding in kinase inhibition.
Experimental Workflow for Kinase Inhibitor Screening
A tiered screening approach is recommended to identify promising kinase inhibitors from a library of derivatives.
Workflow: Kinase Inhibitor Screening
-
Primary Screen (Biochemical Assay):
-
Objective: To identify initial "hits" that inhibit the target kinase activity by at least 50% at a single high concentration (e.g., 10 µM).
-
Method: Utilize a universal, high-throughput assay such as the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction.[7]
-
Protocol:
-
Dispense 5 µL of kinase/buffer solution into a 384-well plate.
-
Add 2.5 µL of the test compound (dissolved in DMSO, then diluted in buffer).
-
Initiate the reaction by adding 2.5 µL of ATP/substrate solution.
-
Incubate for 1 hour at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
-
Secondary Screen (Dose-Response and IC50 Determination):
-
Objective: To determine the potency (IC50 value) of the hits from the primary screen.
-
Method: Perform the same biochemical assay with a serial dilution of the active compounds (e.g., 10-point, 3-fold dilution starting from 50 µM).
-
Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.
-
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) |
| Lead-001 | 95% | 50 |
| Lead-002 | 88% | 250 |
| Lead-003 | 65% | 1,500 |
-
Tertiary Screen (Cell-based Assay):
-
Objective: To confirm that the potent compounds from the biochemical assay are active in a cellular context.
-
Method: Use a cell-based assay that measures the inhibition of a specific phosphorylation event downstream of the target kinase, or a cell proliferation assay if the kinase is involved in cancer cell growth. The NanoBRET™ Target Engagement Assay is a powerful tool to confirm direct binding in live cells.[2]
-
Potential Application II: Antimicrobial Agents
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents.[1] For example, the azole antifungals (e.g., fluconazole) inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. The structural features of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine make it an attractive starting point for the development of novel antimicrobial compounds.
Rationale: A Scaffold for Diverse Interactions
The triazole core can chelate metal ions in metalloenzymes, a mechanism employed by many antimicrobial drugs. The amino group (after deprotection) and the diversifiable 3-position offer multiple points to optimize interactions with bacterial or fungal targets. A library of derivatives could be screened against a panel of clinically relevant pathogens.
Experimental Workflow for Antimicrobial Susceptibility Testing
Standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) should be employed to ensure reproducibility and comparability of results.
Workflow: Antimicrobial Susceptibility Testing
-
Primary Screen (Disk Diffusion Assay):
-
Objective: A qualitative screen to identify compounds with any antimicrobial activity.
-
Method: The Kirby-Bauer disk diffusion method is a simple and widely used technique.[8]
-
Protocol:
-
Prepare a standardized inoculum (0.5 McFarland standard) of the test microorganism.
-
Uniformly streak the inoculum onto a Mueller-Hinton agar plate.
-
Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Measure the diameter of the zone of inhibition (the area around the disk with no microbial growth). A larger zone indicates greater susceptibility.
-
-
-
Secondary Screen (MIC Determination):
-
Objective: To quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC).
-
Method: The broth microdilution method is a quantitative and high-throughput technique.[8][9]
-
Protocol:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
-
-
| Compound ID | Zone of Inhibition (mm) vs. S. aureus | MIC (µg/mL) vs. S. aureus |
| Lead-004 | 18 | 8 |
| Lead-005 | 12 | 64 |
| Lead-006 | 0 | >128 |
-
Cytotoxicity Assessment:
-
Objective: To ensure that the antimicrobial activity is not due to general cytotoxicity.
-
Method: Perform a cell viability assay, such as the MTT or MTS assay, using a mammalian cell line (e.g., HEK293 or HepG2).[10][11][12]
-
Protocol (MTT Assay):
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the active compounds for 24-48 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[11]
-
Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.
-
-
Conclusion
3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine is more than just a chemical entity; it is a strategically designed building block with significant potential in medicinal chemistry. Its inherent versatility, stemming from the stable and interactive 1,2,4-triazole core, the synthetically tractable bromo-substituent, and the protected amine, makes it an ideal starting point for the development of diverse chemical libraries. By leveraging its capacity for halogen bonding and its proven role in established pharmacophores, this compound can be effectively applied in hit-to-lead campaigns targeting critical therapeutic areas such as oncology and infectious diseases. The experimental workflows detailed in this guide provide a clear and actionable path for researchers to unlock the full potential of this promising intermediate.
References
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Voth, A. R., & Ho, P. S. (2007). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Current Topics in Medicinal Chemistry, 7(14), 1336-1348. [Link]
-
ResearchGate. (2021). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. [Link]
-
Wikipedia. (n.d.). Antibiotic sensitivity testing. [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
PubMed. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. [Link]
-
Semantic Scholar. (2007). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. [Link]
-
Ovid. (n.d.). Antimicrobial Susceptibility Testing : Clinical Infectious Diseases. [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
PubMed. (2024). Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. [Link]
-
NIH. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
NIH. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
ACS Publications. (1977). 3,5-Disubstituted 1,2,4-triazoles, a new class of xanthine oxidase inhibitor. [Link]
-
PubMed. (1977). 3,5-disubstituted 1,2,3,4-triazoles, 1 new class of xanthine oxidase inhibitor. [Link]
-
ResearchGate. (2021). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. [Link]
-
PubMed Central. (2020). An insight on medicinal attributes of 1,2,4-triazoles. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5‐disubstituted 1,2,4‐triazole. [Link]
-
ResearchGate. (2013). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]
-
NIH. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Halogen Bonding in Inhibitor Recognition and Binding ...: Ingenta Connect [ingentaconnect.com]
- 6. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. mdpi.com [mdpi.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the specific discovery and developmental history of this exact molecule are not extensively documented in public literature, this guide constructs a logical and scientifically grounded narrative based on the well-established chemistry of the 1,2,4-triazole scaffold. We will delve into the historical context of 1,2,4-triazoles, propose a plausible synthetic pathway for the title compound with detailed experimental protocols, and discuss its potential applications based on the functional roles of its constituent moieties. This document serves as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Enduring Legacy of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. The first synthesis of a 1,2,4-triazole derivative was reported by Swedish chemist J. A. Bladin in 1885, laying the groundwork for over a century of innovation.[1] The unique electronic properties, metabolic stability, and hydrogen bonding capabilities of the 1,2,4-triazole nucleus have rendered it a "privileged scaffold" in drug design.
Derivatives of 1,2,4-triazole are found in a wide array of pharmaceuticals with diverse therapeutic applications, including antifungal agents (e.g., fluconazole, itraconazole), antiviral medications, and anticancer drugs. Their ability to serve as bioisosteres for amide and ester groups, coupled with their capacity to engage in various biological interactions, has cemented their importance in the development of novel therapeutics. The subject of this guide, 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, represents a specific functionalization of this critical scaffold, suggesting its potential as a versatile building block in the synthesis of more complex, biologically active molecules.
Proposed Synthesis of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine
-
Synthesis of the 3-amino-1H-1,2,4-triazole precursor.
-
Regioselective bromination of the triazole ring.
-
N-alkylation with a methoxymethyl group.
Caption: Proposed synthetic pathway for 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine.
Step 1: Synthesis of 3-Amino-1H-1,2,4-triazole
The starting material, 3-amino-1H-1,2,4-triazole, is a commercially available compound. However, for the purpose of a comprehensive guide, its synthesis is outlined here. A common method involves the cyclization of guanidine with formic acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine guanidine hydrochloride (1.0 eq) and an excess of formic acid (e.g., 5.0 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the excess formic acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-amino-1H-1,2,4-triazole.
Step 2: Bromination of 3-Amino-1H-1,2,4-triazole
The introduction of a bromine atom onto the triazole ring can be achieved using a suitable brominating agent. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of heterocyclic systems. The amino group at the 3-position is an activating group, directing the electrophilic substitution to the 5-position.
Experimental Protocol:
-
Dissolve 3-amino-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the cooled solution while stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-5-amino-1H-1,2,4-triazole.
Step 3: N-Methoxymethylation of 3-Bromo-5-amino-1H-1,2,4-triazole
The final step is the N-alkylation of the triazole ring with a methoxymethyl group. The alkylation of 1,2,4-triazoles can lead to a mixture of N1 and N4 isomers. The regioselectivity is influenced by factors such as the base, solvent, and alkylating agent used. For the synthesis of the N1 isomer, specific conditions are required.
Experimental Protocol:
-
To a solution of 3-bromo-5-amino-1H-1,2,4-triazole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a suitable base. Sodium hydride (NaH, 1.1 eq) is often effective for deprotonating the triazole nitrogen.
-
Stir the suspension at room temperature for 30 minutes to allow for the formation of the triazolide anion.
-
Cool the reaction mixture to 0 °C.
-
Slowly add chloromethyl methyl ether (MOM-Cl, 1.1 eq) to the reaction mixture. Caution: Chloromethyl methyl ether is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine.
Physicochemical Properties and Characterization
The following table summarizes the key physicochemical properties of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine.
| Property | Value |
| CAS Number | 2092582-22-2 |
| Molecular Formula | C₄H₇BrN₄O |
| Molecular Weight | 207.03 g/mol |
| Appearance | Expected to be a solid at room temperature |
Characterization Data:
While specific spectral data for this compound is not widely published, characterization would typically involve the following techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the methoxymethyl group (singlet around 3.4 ppm for the methyl and a singlet around 5.4 ppm for the methylene) and the amine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon atoms of the triazole ring and the methoxymethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
-
Infrared (IR) Spectroscopy: To identify functional groups such as N-H (amine) and C-O (ether).
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine make it a valuable intermediate in the synthesis of more complex molecules for drug discovery.
Caption: Potential synthetic utility of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine.
-
Versatile Synthetic Handle: The bromine atom at the 3-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents, enabling the rapid generation of diverse chemical libraries for biological screening.
-
Scaffold for Bioactive Molecules: The 5-amino group can be further functionalized through acylation, sulfonylation, or reductive amination to introduce additional pharmacophoric features. The methoxymethyl (MOM) group on the N1 position can act as a protecting group or as a modulator of the compound's physicochemical properties, such as solubility and cell permeability.
-
Potential as a Kinase Inhibitor Scaffold: Many kinase inhibitors incorporate a substituted heterocyclic core. The 3,5-disubstituted 1,2,4-triazole scaffold can be elaborated to mimic the hinge-binding motifs of ATP-competitive kinase inhibitors.
Conclusion
3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, while not a widely studied compound in its own right, represents a confluence of important structural motifs in medicinal chemistry. Its synthesis is achievable through established and reliable chemical transformations. The presence of multiple functional groups on the stable 1,2,4-triazole core provides a rich platform for the development of novel and diverse molecular architectures. This technical guide provides a foundational understanding of this compound, from its historical context to its synthetic accessibility and potential applications, serving as a valuable starting point for researchers in the field of drug discovery.
References
-
Bladin, J. A. (1885). Ueber Derivate des 1,2,4-Triazols. Berichte der deutschen chemischen Gesellschaft, 18(1), 1544-1551. [Link]
Sources
The Strategic Role of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine Scaffolds in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities. This guide focuses on a particularly promising scaffold: 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. The strategic placement of a bromine atom, a protected amine, and a methoxymethyl (MOM) group provides a trifecta of opportunities for synthetic diversification and targeted biological evaluation. This document serves as a technical deep-dive into the synthesis, derivatization, and biological significance of this core structure, offering both foundational knowledge and actionable protocols for its application in drug development.
The Core Scaffold: Synthesis and Strategic Design
Synthesis of the Precursor: 3-Bromo-1H-1,2,4-triazol-5-amine
The journey begins with the synthesis of the unprotected precursor, 3-bromo-1H-1,2,4-triazol-5-amine. A common route involves the cyclization of aminoguanidine with a suitable carboxylic acid derivative, followed by bromination.
Experimental Protocol: Synthesis of 3-Bromo-1H-1,2,4-triazol-5-amine (Representative)
-
Step 1: Synthesis of 3-amino-1H-1,2,4-triazole. A mixture of aminoguanidine hydrochloride and formic acid is heated under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the pH is adjusted to induce precipitation of the product. The solid is collected by filtration, washed, and dried.
-
Step 2: Bromination. The 3-amino-1H-1,2,4-triazole is dissolved in a suitable solvent, such as a mixture of acetic acid and water. A brominating agent, like N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature. The reaction is stirred until completion (monitored by TLC). The product, 3-bromo-1H-1,2,4-triazol-5-amine, is then isolated by filtration and purified by recrystallization.
N-Methoxymethyl (MOM) Protection: A Key Synthetic Handle
The introduction of the methoxymethyl (MOM) group at the N1 position serves two primary purposes: it enhances solubility and provides a stable protecting group that can be removed under specific conditions, allowing for further derivatization at other positions if needed. The MOM group is typically introduced using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base.
Experimental Protocol: N-Methoxymethylation
-
To a solution of 3-bromo-1H-1,2,4-triazol-5-amine in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane), a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is added, and the mixture is cooled in an ice bath.
-
Methoxymethyl chloride (MOMCl) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine.
Caption: Synthetic workflow for the core compound.
Derivatization Strategies and Structure-Activity Relationships (SAR)
The 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine scaffold is a versatile platform for generating a library of derivatives. The bromine atom at the C3 position is a key site for modification via cross-coupling reactions, while the amino group at C5 can be functionalized through various reactions.
Suzuki and Buchwald-Hartwig Cross-Coupling Reactions
The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C3 position, enabling extensive exploration of the chemical space and its impact on biological activity.
Functionalization of the C5-Amino Group
The amino group at the C5 position can be acylated, alkylated, or used as a nucleophile in various condensation reactions. These modifications can significantly influence the compound's polarity, hydrogen bonding capacity, and overall shape, which are critical for target engagement.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine is emerging, general trends for 1,2,4-triazole-based anticancer agents can be extrapolated. For instance, the introduction of substituted phenyl rings can lead to potent cytotoxic activity in various cancer cell lines.[1] The nature and position of substituents on these appended rings are crucial for modulating activity.
Biological Evaluation: Targeting Cancer Pathways
Derivatives of the 1,2,4-triazole scaffold have demonstrated efficacy against a multitude of cancer cell lines by targeting key oncogenic pathways.[1] The primary mechanisms of action often involve the inhibition of crucial cellular machinery required for cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization
A significant number of 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.
Kinase Inhibition
The 1,2,4-triazole scaffold is a privileged structure in the design of kinase inhibitors. Derivatives have been shown to target various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and BRAF. The triazole ring can act as a bioisostere for other functional groups and participate in key hydrogen bonding interactions within the kinase active site.
Caption: Potential mechanisms of action for triazole derivatives.
Experimental Protocols for Biological Characterization
To assess the therapeutic potential of novel derivatives, a series of robust in vitro assays are essential. The following are standard protocols for evaluating the anticancer activity of these compounds.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Protocol:
-
Reaction Setup: In a 96-well plate, add a solution of purified tubulin to a polymerization buffer containing GTP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in turbidity or fluorescence over time using a plate reader.
-
Data Analysis: Compare the polymerization curves of treated samples to controls to determine the inhibitory or enhancing effects of the compounds.[2]
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Protocol:
-
Reaction Mixture: In a 96-well plate, combine the recombinant EGFR enzyme, a specific substrate (e.g., a tyrosine-containing peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the phosphorylation of the substrate by EGFR.
-
Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated is inversely proportional to the kinase activity.
-
Data Analysis: Determine the IC50 value of the compound for EGFR inhibition.[3]
Data Presentation and Interpretation
The results from the biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Representative Anticancer Activity of 1,2,4-Triazole Derivatives (Hypothetical Data)
| Compound ID | Modification at C3 | Modification at C5 | Cancer Cell Line | IC50 (µM) |
| Core | -Br | -NH2 | MCF-7 | >100 |
| Analog 1 | -Phenyl | -NH2 | MCF-7 | 15.2 |
| Analog 2 | -4-Chlorophenyl | -NH2 | MCF-7 | 2.5 |
| Analog 3 | -4-Methoxyphenyl | -NH2 | MCF-7 | 8.7 |
| Analog 4 | -Br | -NH-Acetyl | MCF-7 | 50.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data should be used for analysis.
Conclusion
The 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine scaffold represents a highly valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established biological activities of the broader 1,2,4-triazole class provide a strong rationale for its continued exploration. By employing the synthetic strategies and biological evaluation protocols outlined in this guide, researchers can effectively harness the potential of this promising chemical entity in the quest for new and improved medicines.
References
- BenchChem. (2025).
- MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related 1,2,4-triazole and brominated compounds to propose a series of well-grounded hypotheses on its biological activity. We will delve into the chemical characteristics of the molecule that suggest potential interactions with biological macromolecules and outline a series of robust experimental protocols to systematically investigate and validate these proposed mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and related chemical entities.
Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Triazole-containing compounds are known to exhibit antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. The versatility of the triazole ring lies in its ability to engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, which can be critical for binding to and modulating the activity of enzymes and receptors.[1][3] The presence of a bromine atom and a methoxymethyl group on the 1,2,4-triazole core of the title compound suggests unique electronic and steric properties that could confer novel biological activities.
Molecular Profile of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine
The chemical structure of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine presents several key features that are likely to dictate its biological interactions:
-
1,2,4-Triazole Core: As mentioned, this heterocyclic system is a known pharmacophore. Its nitrogen atoms can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor, facilitating interactions with biological targets.
-
Bromine Atom: The bromine substituent is a lipophilic halogen atom that can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. It can also influence the compound's pharmacokinetic properties.
-
Methoxymethyl Group: This group at the N1 position can modulate the compound's solubility and metabolic stability. It may also play a role in orienting the molecule within a binding pocket.
-
Amine Group: The primary amine at the C5 position is a potential hydrogen bond donor and can be a site for further chemical modification to create derivatives with altered properties.
Hypothesized Mechanisms of Action
Based on the activities of related compounds, we propose three primary putative mechanisms of action for 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine:
Hypothesis 1: Anticancer Activity via Tubulin Polymerization Inhibition
Several 1,2,4-triazole derivatives have demonstrated potent anticancer activity by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[4][5] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Proposed Signaling Pathway:
Caption: Proposed pathway for anticancer activity via tubulin inhibition.
Hypothesis 2: Enzyme Inhibition
The 1,2,4-triazole scaffold is present in known inhibitors of various enzymes.[2] Depending on the specific substitutions, these compounds can target enzymes such as acetylcholinesterase (AChE), α-glucosidase, urease, and lipoxygenase (LOX).[2] The title compound's structure could potentially fit into the active site of one or more of these enzymes, leading to their inhibition.
Proposed Experimental Workflow:
Caption: Workflow for identifying and characterizing enzyme inhibition.
Hypothesis 3: Anti-inflammatory Activity via Modulation of MAPK and NF-κB Signaling Pathways
Brominated phenolic compounds have been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[6] This is often achieved through the inhibition of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6]
Proposed Signaling Pathway:
Caption: Proposed anti-inflammatory mechanism via MAPK and NF-κB inhibition.
Experimental Protocols for Mechanism of Action Validation
To empirically test the aforementioned hypotheses, a structured, multi-faceted experimental approach is required.
Anticancer Activity and Tubulin Inhibition
4.1.1. Cell Viability and Proliferation Assays
-
Objective: To assess the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines.
-
Method:
-
Seed cancer cells (e.g., HeLa, Jurkat) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine for 24, 48, and 72 hours.
-
Assess cell viability using the MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Calculate the IC50 value for each cell line at each time point.
-
4.1.2. Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest.
-
Method:
-
Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Harvest, fix, and stain the cells with propidium iodide (PI).
-
Analyze the cell cycle distribution by flow cytometry.
-
4.1.3. Tubulin Polymerization Assay
-
Objective: To directly measure the effect of the compound on tubulin polymerization.
-
Method:
-
Use a commercially available tubulin polymerization assay kit.
-
Incubate purified tubulin with the compound at various concentrations in a polymerization buffer.
-
Monitor the increase in fluorescence or absorbance over time, which corresponds to microtubule formation.
-
Use paclitaxel and colchicine as positive controls for polymerization promotion and inhibition, respectively.
-
Enzyme Inhibition Assays
4.2.1. General Enzyme Inhibition Protocol
-
Objective: To screen for and characterize the inhibition of specific enzymes.
-
Method:
-
Pre-incubate the target enzyme with varying concentrations of the compound in a suitable buffer.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence of the product over time using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
For "hit" enzymes, perform kinetic studies by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Anti-inflammatory Activity Assays
4.3.1. Measurement of Pro-inflammatory Mediators
-
Objective: To quantify the effect of the compound on the production of inflammatory mediators in macrophages.
-
Method:
-
Culture RAW 264.7 macrophage cells and pre-treat them with the compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Measure the concentration of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
4.3.2. Western Blot Analysis of MAPK and NF-κB Pathways
-
Objective: To investigate the effect of the compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.
-
Method:
-
Treat RAW 264.7 cells with the compound and/or LPS for a short duration (e.g., 15-60 minutes).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, p38, and key NF-κB pathway proteins (e.g., IκBα, p65).
-
Use chemiluminescence to detect the protein bands and quantify the changes in phosphorylation.
-
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical IC50 Values for Anticancer Activity
| Cell Line | IC50 (µM) after 48h |
|---|---|
| HeLa | Value |
| Jurkat | Value |
| A549 | Value |
| MCF-7 | Value |
Table 2: Hypothetical IC50 Values for Enzyme Inhibition
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | Value |
| α-Glucosidase | Value |
| Urease | Value |
| Lipoxygenase | Value |
Conclusion
While the precise mechanism of action of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine remains to be elucidated, its chemical structure, in the context of the known biological activities of related compounds, provides a strong foundation for a series of testable hypotheses. The proposed mechanisms—anticancer activity via tubulin inhibition, broad-spectrum enzyme inhibition, and anti-inflammatory effects through MAPK and NF-κB pathway modulation—offer promising avenues for investigation. The detailed experimental protocols outlined in this guide provide a clear and robust framework for researchers to systematically unravel the therapeutic potential of this intriguing molecule. The insights gained from such studies will not only illuminate the function of this specific compound but also contribute to the broader understanding of the structure-activity relationships of 1,2,4-triazole derivatives in drug discovery.
References
-
Benchchem. 3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine. 1
-
Smolecule. 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine. 3
-
MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
-
National Institutes of Health. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues.
-
MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
-
National Institutes of Health. Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles.
Sources
- 1. 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine For Research [benchchem.com]
- 2. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine [smolecule.com]
- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 5. Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine
This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. Designed for researchers and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines robust experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.
Structural and Spectroscopic Overview
The structural features of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, a substituted triazole, give rise to a unique spectroscopic fingerprint. Understanding this structure is paramount to interpreting its spectra. The molecule comprises a 1,2,4-triazole ring, a five-membered aromatic ring with three nitrogen atoms. This core is substituted with a bromine atom, an amine group, and a methoxymethyl group. Each of these functional groups will produce characteristic signals in different spectroscopic techniques.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
In the proton NMR spectrum, we anticipate three distinct signals:
-
A singlet corresponding to the two protons of the methylene (-CH₂-) group of the methoxymethyl substituent. Due to the electronegativity of the adjacent oxygen and nitrogen atoms, this signal is expected to appear in the downfield region.
-
A singlet for the three protons of the methyl (-CH₃) group of the methoxymethyl substituent. This signal will be upfield relative to the methylene protons.
-
A broad singlet for the two protons of the primary amine (-NH₂) group. The chemical shift of this signal can be variable and is dependent on factors such as solvent and concentration.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, one for each unique carbon environment:
-
A signal for the carbon of the methylene (-CH₂-) group.
-
A signal for the carbon of the methyl (-CH₃) group.
-
Two signals for the two distinct carbon atoms within the triazole ring. The carbon atom bonded to the bromine will be significantly influenced by the halogen's electronegativity.
Table 1: Predicted NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂- (methoxymethyl) | 5.4 - 5.7 | 75 - 80 |
| -CH₃ (methoxymethyl) | 3.3 - 3.6 | 55 - 60 |
| -NH₂ | 6.0 - 7.0 (broad) | - |
| C-Br (triazole) | - | 140 - 145 |
| C-NH₂ (triazole) | - | 155 - 160 |
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.
Key expected absorption bands include:
-
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.[1]
-
C-H Stretching: The C-H bonds of the methoxymethyl group will likely show stretching vibrations just below 3000 cm⁻¹.
-
N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.[1]
-
C-N Stretching: These vibrations are typically found in the fingerprint region between 1000 and 1350 cm⁻¹.
-
C-O Stretching: The C-O ether linkage in the methoxymethyl group will likely produce a strong absorption band in the 1000-1250 cm⁻¹ region.
Table 2: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine | N-H Bend | ~1600 |
| Alkyl | C-H Stretch | 2850 - 3000 |
| Ether | C-O Stretch | 1000 - 1250 |
| Triazole Ring | C=N, C-N Stretches | 1400 - 1600 |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.
For 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (C₄H₇BrN₄O), the key expectations are:
-
Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity (the M⁺ and M+2 peaks), separated by 2 m/z units. This is due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxymethyl group or parts of it.
Experimental Protocols
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of the target compound.
Detailed Methodologies
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Conclusion
The predicted spectroscopic data and outlined experimental protocols provide a comprehensive framework for the characterization of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. This guide serves as a valuable resource for researchers, enabling them to anticipate spectral features and implement robust analytical methodologies for the confirmation of the structure and purity of this and similar compounds.
References
-
Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
Sources
Methodological & Application
Application Note: A General Protocol for Evaluating Novel 1,2,4-Triazole Compounds in Kinase Assays Using 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine as an Exemplar
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are a critical class of enzymes in cellular signaling and represent one of the most important families of drug targets.[1][2] The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, including several potent kinase inhibitors.[3][4][5] This application note presents a comprehensive, universal protocol for the initial evaluation of novel compounds for kinase inhibitory activity, using 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine as an exemplar chemical entity. The protocol leverages the robust and highly sensitive ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the production of adenosine diphosphate (ADP).[6][7] We provide detailed, step-by-step methodologies for compound handling, assay setup, data acquisition, and IC50 determination, along with critical insights into experimental design and data interpretation.
Introduction: The Rationale for Screening Novel Triazoles
The search for novel kinase inhibitors is a cornerstone of modern drug discovery.[1] Kinases regulate a vast number of cellular processes, and their dysregulation is implicated in diseases ranging from cancer to inflammation.[2][8] While thousands of inhibitors have been developed, the need for compounds with improved selectivity, novel mechanisms of action, and distinct pharmacological profiles remains high.[9][10]
The 1,2,4-triazole nucleus is a bioisostere for esters and amides and is noted for its metabolic stability and ability to form key hydrogen bond interactions within enzyme active sites.[5] This has led to its incorporation into a wide array of successful therapeutic agents, including potent inhibitors targeting kinases such as c-Met, PI3K, and CDKs.[3][4][11][12]
Therefore, novel compounds containing the 1,2,4-triazole scaffold, such as 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine , are logical candidates for screening against panels of kinases. This document provides a foundational protocol to perform such a screen, enabling researchers to determine if a test compound has inhibitory activity against a kinase of interest and to quantify its potency via the half-maximal inhibitory concentration (IC50).
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescence-based assay that measures the amount of ADP produced during an enzymatic reaction.[6][13] Its universal nature makes it suitable for virtually any kinase, regardless of the substrate (protein, peptide, lipid, etc.), without the need for labeled substrates.[7][14] The assay is performed in two steps, which provides a robust and sensitive signal.
-
Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test inhibitor are incubated together. After the kinase reaction reaches its desired endpoint, ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes the remaining, unconsumed ATP.
-
ADP Conversion & Signal Generation: Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP produced by the kinase back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a stable luminescent signal that is directly proportional to the initial amount of ADP produced, and thus, to the kinase activity.[6][13]
Caption: Principle of the two-step ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Test Compound: 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine (or other novel inhibitor).
-
Kinase: Purified, active recombinant kinase of interest.
-
Kinase Substrate: Appropriate substrate for the chosen kinase (e.g., a generic peptide like Kemptide or a specific protein).
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).[15]
-
ATP: Adenosine 5'-triphosphate, disodium salt (Sigma-Aldrich, Cat. No. A7699 or equivalent).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer may vary by kinase.[16]
-
Plates: Solid white, low-volume, 384-well assay plates.
-
Equipment:
-
Multichannel pipette or automated liquid handler.
-
Plate shaker/vortexer.
-
Luminometer capable of reading 384-well plates.
-
Standard laboratory glassware and consumables.
-
Experimental Protocol: IC50 Determination
This protocol outlines the determination of a compound's IC50 value through a 10-point dose-response curve.
Part 1: Preparation of Reagents and Compound
-
Kinase Reaction Buffer: Prepare a 1X working solution of the appropriate kinase buffer. Ensure all components are fully dissolved.
-
ATP Solution: Prepare a stock solution of ATP (e.g., 10 mM) in purified water. Determine the final concentration needed for the assay.
-
Scientist's Note: For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration used in the assay. For initial screening, using an ATP concentration that is approximately the Michaelis constant (Km) for the specific kinase is recommended as a standard practice.[9]
-
-
Test Compound Stock: Prepare a high-concentration stock solution of 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved. Store appropriately, protected from light and moisture.
-
Compound Serial Dilution: a. In a 96-well plate, add 100% DMSO to columns 2-11. b. Add the 10 mM stock solution to column 1. c. Perform a 1:3 serial dilution by transferring a portion of the solution from column 1 to column 2, mixing, then transferring from column 2 to 3, and so on, up to column 10. Column 11 will contain only DMSO and will serve as the vehicle control (0% inhibition). d. Column 12 can be reserved for a known positive control inhibitor, if available.
Part 2: Kinase Inhibition Assay Setup (384-Well Plate)
The following steps describe setting up a 5 µL kinase reaction. All additions should be performed carefully to avoid bubbles and cross-contamination.
-
Prepare Master Mixes:
-
2X Enzyme Solution: Dilute the kinase to 2X the final desired concentration in 1X Kinase Reaction Buffer.
-
2X Substrate/ATP Solution: Dilute the substrate and ATP to 2X their final desired concentrations in 1X Kinase Reaction Buffer.
-
-
Dispense Compound: Transfer 0.5 µL of each compound dilution from the 96-well dilution plate into the 384-well assay plate in quadruplicate. This will result in a 1:10 dilution of the compound in the final 5 µL reaction volume.
-
Add Enzyme: Add 2.5 µL of the 2X Enzyme solution to all wells containing the test compound and to the vehicle control wells.
-
Control Wells: Add 2.5 µL of 1X Kinase Reaction Buffer (without enzyme) to the "No Enzyme" control wells.
-
-
Pre-incubation (Optional but Recommended): Gently mix the plate and incubate for 15-20 minutes at room temperature.
-
Expertise & Experience: This step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated, which is crucial for obtaining accurate potency measurements, especially for slow-binding inhibitors.
-
-
Initiate Kinase Reaction: Add 2.5 µL of the 2X Substrate/ATP solution to all wells to start the reaction.
-
Incubate: Mix the plate gently. Incubate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the desired reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the kinase reaction, which should be determined separately.
Caption: Experimental workflow for determining kinase inhibitor IC50.
Part 3: Luminescence Detection
Follow the ADP-Glo™ Kinase Assay technical manual precisely.[6][13][15]
-
Stop Reaction: After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to all wells. Mix the plate gently.
-
Incubate: Incubate at room temperature for 40 minutes to deplete all unconsumed ATP.
-
Develop Signal: Add 10 µL of Kinase Detection Reagent to all wells. Mix the plate.
-
Incubate: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
Read Plate: Measure the luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.
Data Analysis and Interpretation
-
Average Replicates: Calculate the average luminescence signal for each set of quadruplicate wells.
-
Define Controls:
-
Background Signal (No Enzyme Control): Average signal from wells with no kinase.
-
100% Activity Signal (Vehicle Control): Average signal from wells with DMSO instead of inhibitor.
-
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_100%_Activity - Signal_Background))
-
Determine IC50: a. Plot % Inhibition (Y-axis) versus the log10 of the inhibitor concentration (X-axis). b. Use a data analysis software (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve. c. The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity, as calculated by the software.[17][18]
Example Data Presentation
Table 1: Example Raw Luminescence and Calculated Inhibition Data
| Compound Conc. (µM) | Log [Compound] | Avg. Luminescence (RLU) | % Inhibition |
| 100.00 | 2.00 | 15,500 | 98.2% |
| 33.33 | 1.52 | 18,200 | 95.1% |
| 11.11 | 1.05 | 35,000 | 75.9% |
| 3.70 | 0.57 | 98,000 | 4.3% |
| 1.23 | 0.09 | 101,500 | 0.5% |
| 0.41 | -0.39 | 102,100 | -0.2% |
| 0.14 | -0.86 | 102,000 | -0.1% |
| 0.05 | -1.33 | 101,800 | 0.2% |
| 0.02 | -1.80 | 102,300 | -0.4% |
| 0.01 | -2.00 | 102,200 | -0.3% |
| Vehicle (DMSO) | N/A | 102,000 | 0.0% |
| No Enzyme | N/A | 12,000 | N/A |
Table 2: Summary of Key Inhibition Parameters
| Parameter | Value |
| IC50 | 8.5 µM |
| HillSlope | -1.2 |
| R² | 0.995 |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inaccurate pipetting; improper mixing; bubbles in wells. | Use calibrated pipettes; ensure thorough but gentle mixing after each reagent addition; visually inspect plate for bubbles before reading. |
| Low signal-to-background ratio | Low kinase activity; suboptimal reaction time or temperature; expired reagents. | Optimize enzyme concentration and reaction time; verify reagent integrity; ensure the ATP to ADP conversion is sufficient by running a standard curve as described in the technical manual.[15] |
| IC50 curve is flat or shows no inhibition | Compound is inactive at tested concentrations; compound precipitated out of solution. | Test at higher concentrations; check compound solubility in the final assay buffer (DMSO concentration should typically be ≤1%); verify compound integrity. |
| Inhibition greater than 100% | Compound interferes with the luciferase detection system. | Run a counter-screen by testing the compound directly against the ADP-Glo detection reagents in the absence of the primary kinase reaction to check for interference.[14] |
Conclusion
This application note provides a robust and detailed framework for assessing the inhibitory potential of novel chemical matter, exemplified by 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine. By employing the highly sensitive ADP-Glo™ kinase assay, researchers can reliably generate dose-response curves and determine IC50 values, which are critical first steps in the hit-to-lead process of kinase inhibitor drug discovery. Adherence to best practices, including proper controls and careful data analysis, ensures the generation of high-quality, reproducible data for informed decision-making in research and development projects.
References
-
ADP Glo Protocol. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central (PMC). [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central (PMC). [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. PubMed Central (PMC). [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central (PMC). [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. National Institutes of Health (NIH). [Link]
-
1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI). [Link]
-
Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central (PMC). [Link]
-
Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. [Link]
-
Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. ResearchGate. [Link]
-
Development of novel 1,2,4-triazole-thiol derivatives as dual PI3K/mTOR inhibitor against the non-small cell lung cancer (NSCLC). Annals of Oncology. [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. promega.com [promega.com]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 15. promega.com [promega.com]
- 16. content.protocols.io [content.protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 1,2,4-Triazoles and Their Synthesis via Suzuki Coupling
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have made it a privileged scaffold in the design of antifungal agents (e.g., fluconazole), anticancer drugs, and various other therapeutic agents. The functionalization of the 1,2,4-triazole core is therefore a critical endeavor in the discovery and development of novel chemical entities.
Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives.[2][3] This makes it an exceptionally powerful tool for the arylation, heteroarylation, and vinylation of heterocyclic scaffolds. For 3-bromo-1,2,4-triazole derivatives, the Suzuki coupling offers a direct and versatile route to introduce molecular complexity at the C3 position, a key vector for modulating biological activity.
This application note provides a comprehensive guide to the Suzuki coupling of 3-bromo-1,2,4-triazole derivatives. We will delve into the critical reaction parameters, offer field-proven insights into optimizing reaction conditions, present a detailed experimental protocol, and provide a troubleshooting guide to navigate common challenges.
Mechanistic Considerations for 3-Bromo-1,2,4-Triazole Derivatives
The Suzuki coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Materials:
-
3-Bromo-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv)
-
(4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-1H-1,2,4-triazole (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition : Add palladium(II) acetate (2 mol%) and XPhos (4 mol%).
-
Solvent Addition : Add 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Degassing : Seal the flask or vial and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heating : Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-methoxyphenyl)-1H-1,2,4-triazole.
-
Characterization : Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient degassing- Poorly soluble base- Inappropriate ligand | - Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of the reaction mixture.- Use a finely powdered base or a more soluble base like Cs₂CO₃.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). |
| Protodeboronation | - Presence of excess water or acid- Prolonged reaction times at high temperatures | - Use anhydrous solvents and ensure the base is not excessively hydrated.- Optimize the reaction time and temperature to minimize decomposition of the boronic acid. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Improve the degassing procedure. |
| Formation of Byproducts | - Catalyst deactivation- Side reactions of functional groups | - Increase catalyst or ligand loading.- Protect sensitive functional groups on the substrates if necessary. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of functionalized 1,2,4-triazole derivatives from their 3-bromo precursors. Success in these couplings relies on a rational approach to the selection of the catalyst system, base, and solvent, taking into account the specific electronic properties of the 1,2,4-triazole ring. By understanding the underlying mechanistic principles and employing optimized protocols, researchers can efficiently access a wide range of novel 1,2,4-triazole-containing molecules for applications in drug discovery and materials science.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Catalysts. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2020). ResearchGate. Available at: [Link]
-
First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. (2015). ResearchGate. Available at: [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (2020). Organometallics. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2017). Journal of the American Chemical Society. Available at: [Link]
-
Palladium(ii) complexes bearing the 1,2,3-triazole based organosulfur/ selenium ligand: synthesis, structure and applications in Heck and Suzuki–Miyaura coupling as a catalyst via palladium nanoparticles. (2015). RSC Publishing. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). Molecules. Available at: [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction a. (2017). ResearchGate. Available at: [Link]
-
The Suzuki coupling reaction of aryl bromides with phenylboronic acid... (2018). ResearchGate. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. (2018). ResearchGate. Available at: [Link]
-
Palladium(II) Triazolylidene/Phosphine Complex as an Efficient Catalyst for Suzuki–Miyaura Coupling Reactions in Water. (2020). ResearchGate. Available at: [Link]
-
Suzuki Coupling Mechanism. (2022). YouTube. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). Royal Society of Chemistry. Available at: [Link]
-
Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. (2007). Organic Letters. Available at: [Link]
-
Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. (2019). ResearchGate. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. (2006). The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. (2019). ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]
-
Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). ResearchGate. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available at: [Link]
Sources
Application Notes and Protocols for N-Alkylation of 1,2,4-Triazol-5-amine Core Structures
Introduction: The Strategic Importance of N-Alkylated 1,2,4-Triazol-5-amines in Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. When functionalized with an amine at the C5 position, the resulting 1,2,4-triazol-5-amine scaffold offers a versatile platform for the development of novel therapeutics. The strategic N-alkylation of this core structure is a pivotal step in molecular design, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the introduction of specific N-alkyl or N-aryl moieties can facilitate crucial interactions with biological targets, thereby enhancing potency and selectivity. This guide provides an in-depth exploration of various N-alkylation methodologies, offering detailed protocols and expert insights to empower researchers in the synthesis of diverse libraries of N-substituted 1,2,4-triazol-5-amine derivatives.
The Challenge of Regioselectivity in N-Alkylation
The 1,2,4-triazol-5-amine core presents multiple nucleophilic nitrogen atoms: the exocyclic amine (NH2) and the endocyclic nitrogens at the N1, N2, and N4 positions. This inherent multiplicity of reactive sites poses a significant challenge in achieving regioselective alkylation.[1] The outcome of an alkylation reaction is influenced by a delicate interplay of factors including the substitution pattern on the triazole ring, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature. Understanding and controlling these variables is paramount for the successful and predictable synthesis of the desired N-alkylated isomer.
For instance, direct alkylation with alkyl halides often leads to a mixture of products, with the N1 and N4 isomers typically predominating.[2] The exocyclic amino group is generally less nucleophilic than the ring nitrogens, making its direct alkylation more challenging under standard conditions. To overcome this, protecting group strategies are often employed to block the more reactive ring nitrogens, thereby directing alkylation to the desired position.
Methodologies and Protocols for N-Alkylation
This section details several robust methods for the N-alkylation of 1,2,4-triazol-5-amine and related structures, ranging from classical approaches to modern catalytic systems.
Classical N-Alkylation with Alkyl Halides
This fundamental method remains a workhorse in organic synthesis due to its simplicity and the wide availability of alkylating agents. However, as previously mentioned, regioselectivity can be a major hurdle. The choice of base and solvent is critical in influencing the isomer distribution.
Objective: To synthesize N-alkylated 1,2,4-triazol-5-amines via direct alkylation.
Materials:
-
1,2,4-Triazol-5-amine or a substituted derivative
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., potassium carbonate (K2CO3), sodium hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Step-by-Step Procedure:
-
To a solution of the 1,2,4-triazol-5-amine (1.0 eq.) in the chosen solvent (e.g., DMF), add the base (1.1-1.5 eq.) portion-wise at room temperature.
-
Stir the mixture for 30 minutes to an hour to ensure complete deprotonation.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated isomer(s).
Causality and Insights:
-
Base Selection: Stronger bases like NaH will generate the triazolide anion more effectively, potentially leading to faster reaction rates but also decreased selectivity. Milder bases like K2CO3 are often preferred for better control. DBU is a non-nucleophilic base that can be effective in promoting alkylation while minimizing side reactions.[2]
-
Solvent Effects: Polar aprotic solvents like DMF and ACN are commonly used as they effectively dissolve the triazole and its salt, facilitating the reaction.
-
Regioselectivity Control: To favor a specific isomer, the use of protecting groups on the triazole ring or the exocyclic amine may be necessary prior to alkylation. For example, an acetyl or Boc protecting group on the exocyclic amine can direct alkylation to the ring nitrogens.
Reductive Amination: A Versatile Approach for N-Alkylation
Reductive amination offers a powerful and controlled method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[3][4] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3][4][5] This method is particularly advantageous for introducing more complex alkyl groups and for avoiding the over-alkylation issues often encountered with alkyl halides.[3]
Objective: To synthesize N-alkyl-1,2,4-triazol-5-amines via reductive amination.
Materials:
-
1,2,4-Triazol-5-amine
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)3), sodium cyanoborohydride (NaBH3CN))
-
Solvent (e.g., Dichloroethane (DCE), Methanol (MeOH), Tetrahydrofuran (THF))
-
Acid catalyst (optional, e.g., acetic acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Step-by-Step Procedure:
-
Dissolve the 1,2,4-triazol-5-amine (1.0 eq.) and the aldehyde (1.1 eq.) in the chosen solvent (e.g., DCE).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (e.g., NaBH(OAc)3, 1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired N-alkylated product.
Causality and Insights:
-
Reducing Agent Choice: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less toxic than sodium cyanoborohydride and can be used in a wider range of solvents.
-
pH Control: The reaction is typically carried out under neutral or weakly acidic conditions to favor imine formation without significantly hydrolyzing it.[4]
-
Scope: This method is broadly applicable to a wide range of aldehydes and ketones, allowing for the introduction of diverse substituents.
Mitsunobu Reaction: N-Alkylation with Alcohols
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including amines, with inversion of stereochemistry at the alcohol carbon.[6] This reaction proceeds under mild, neutral conditions and is highly valued for its stereospecificity.[6][7] For N-alkylation of the 1,2,4-triazol-5-amine core, the triazole acts as the nucleophile.
Objective: To achieve N-alkylation using an alcohol under Mitsunobu conditions.
Materials:
-
Substituted 1,2,4-triazole (e.g., a derivative with a protecting group on the exocyclic amine)
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous solvent (e.g., THF, Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the substituted 1,2,4-triazole (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.
Causality and Insights:
-
Mechanism: The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophilic triazole in an SN2 fashion.[8]
-
Reagent Order of Addition: It is crucial to add the azodicarboxylate slowly to the cooled solution of the other reactants to control the exothermic reaction and minimize side product formation.
-
Stereochemistry: A key advantage of the Mitsunobu reaction is the predictable inversion of stereochemistry at a chiral alcohol center.
Buchwald-Hartwig Amination: A Modern Approach to N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds, particularly for the synthesis of N-aryl amines.[9][10] This method allows for the coupling of amines with aryl halides or triflates under relatively mild conditions and with high functional group tolerance. For the 1,2,4-triazol-5-amine core, this reaction provides a direct route to N-aryl derivatives.
Objective: To synthesize N-aryl-3-amino-1,2,4-triazoles.
Materials:
-
3-Amino-1,2,4-triazole
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs2CO3))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Step-by-Step Procedure:
-
To a Schlenk tube, add the 3-amino-1,2,4-triazole (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., 2 mol %), the ligand (e.g., 4 mol %), and the base (1.5 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Causality and Insights:
-
Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand is critical for the success of the reaction and can influence the reaction rate and substrate scope. Bulky, electron-rich ligands are often employed to facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere to prevent catalyst deactivation.
Data Presentation: Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Typical Base | Solvent | Temperature | Advantages | Disadvantages |
| Classical Alkylation | Alkyl Halides | K2CO3, NaH, DBU | DMF, ACN, THF | RT to 80 °C | Simple, wide availability of reagents | Poor regioselectivity, risk of over-alkylation |
| Reductive Amination | Aldehydes, Ketones | - (Reducing agent used) | DCE, MeOH, THF | Room Temperature | Good for complex alkyl groups, avoids over-alkylation | Requires a carbonyl compound, reducing agent handling |
| Mitsunobu Reaction | Alcohols | - (Uses PPh3/DIAD) | THF, DCM | 0 °C to RT | Mild conditions, stereochemical inversion | Stoichiometric byproducts, can be expensive |
| Buchwald-Hartwig | Aryl Halides/Triflates | NaOtBu, Cs2CO3 | Toluene, Dioxane | 80-110 °C | Excellent for N-arylation, high functional group tolerance | Requires expensive catalyst/ligand, inert atmosphere |
Visualization of Workflows and Mechanisms
General Workflow for N-Alkylation
Caption: General experimental workflow for the N-alkylation of 1,2,4-triazol-5-amine.
Simplified Mechanism of Reductive Amination
Caption: Simplified mechanism of N-alkylation via reductive amination.
Conclusion and Future Perspectives
The N-alkylation of the 1,2,4-triazol-5-amine core is a versatile and powerful strategy in the design and synthesis of novel drug candidates. The choice of methodology depends on the specific synthetic goal, the desired substitution pattern, and the available resources. While classical methods offer simplicity, modern catalytic approaches like the Buchwald-Hartwig amination provide unparalleled access to previously challenging N-aryl derivatives. As the field of medicinal chemistry continues to evolve, the development of even more efficient, selective, and sustainable methods for the N-functionalization of heterocyclic scaffolds will remain a key area of research, enabling the exploration of new chemical space and the discovery of next-generation therapeutics.
References
-
Roehrig, S., Straub, A., Pohlmann, J., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl]methyl]-2-thiophenesulfonamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. [Link]
-
Chernenko, A. Y., Baydikova, V. A., Astakhov, A. V., Minyaev, M. E., & Chernyshev, V. M. (2022). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers, 10(1), 218-239. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U. H. (2001). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters, 42(48), 8467-8470.
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Chernenko, A. Y., et al. (2022). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers. [Link]
-
Semantic Scholar. (n.d.). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. [Link]
- Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(3), 1081-1251.
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. [Link]
- Holm, S. C., & Straub, S. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review.
-
ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
RSC Publishing. (2022). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers. [Link]
-
Semantic Scholar. (n.d.). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. [Link]
-
Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. [Link]
-
NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
ACS Publications. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry. [Link]
-
PubMed. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. [Link]
-
ResearchGate. (n.d.). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. [Link]
-
SciSpace. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. [Link]
-
MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]
-
PubMed. (n.d.). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. [Link]
-
SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. [Link]
- Google Patents. (n.d.). CN102786516A - Method for synthesizing rivaroxaban.
- An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermedi
-
Chinese Journal of Pharmaceuticals. (2015). Synthesis of Rivaroxaban. [Link]
- Google Patents. (n.d.). CN104211653A - Preparation method of 4-(4-aminophenyl)-morpholine-3-one.
-
RSC Publishing. (2019). Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties. [Link]
-
PubMed. (2014). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. [Link]
-
JOCPR. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
NIH. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
-
RSC Publishing. (n.d.). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. [Link]
- Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. (n.d.). [URL not available]
-
NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. [Link]
- Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (n.d.). [URL not available]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Leveraging 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine in Modern Organic Synthesis
Introduction: The Strategic Value of a Privileged Scaffold
The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it an ideal bioisostere for amide and ester groups, enhancing drug-like properties.[3] This guide focuses on a particularly versatile derivative: 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine .
This building block is strategically designed for synthetic utility. The C3-bromo atom serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The C5-amino group provides a nucleophilic site for further functionalization, such as amide bond formation. Critically, the methoxymethyl (MOM) group at the N1 position serves two key purposes: it directs regioselectivity by blocking reaction at that nitrogen and prevents unwanted side reactions under many cross-coupling conditions. This application note provides detailed protocols and the scientific rationale behind them to empower researchers in drug discovery and chemical biology to effectively utilize this powerful synthetic intermediate.
Physicochemical Properties and Handling
A clear understanding of the building block's properties is essential for successful experimentation.
| Property | Value | Reference |
| CAS Number | 2092582-22-2 | [4][5] |
| Molecular Formula | C₄H₇BrN₄O | [4] |
| Molecular Weight | 207.03 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4] |
Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. As with most halogenated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.
Core Application: Palladium-Catalyzed Cross-Coupling at the C3-Position
The C-Br bond is the primary site for diversification, offering a gateway to novel carbon-carbon and carbon-nitrogen bond formations that are central to modern drug synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a paramount method for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in kinase inhibitors and other targeted therapies.[6] The reaction couples the C3-bromo position with a variety of boronic acids or esters.
Causality Behind Protocol Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(dppf)Cl₂, which are stable in air, are reduced in situ to Pd(0). The dppf ligand is bulky and electron-rich, facilitating both the initial oxidative addition and the final reductive elimination steps.[7]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. It activates the boronic acid by forming a more nucleophilic boronate species.[6]
-
Solvent: A mixture of an organic solvent (like dioxane or DME) and water is often used. Water helps dissolve the inorganic base, while the organic solvent solubilizes the starting materials and catalyst.[6]
Caption: Suzuki-Miyaura Catalytic Cycle.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 equiv).
-
Solvent & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C3-arylated triazole.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the coupling of the triazole core with a vast array of primary and secondary amines.[8][9] This is particularly useful for synthesizing compound libraries where the nature of the appended amine is varied to modulate biological activity.[10][11]
Causality Behind Protocol Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential.[12] They promote the oxidative addition of the aryl bromide to the Pd(0) center and facilitate the final reductive elimination step, which is often rate-limiting.[8] A combination of a palladium source like Pd₂(dba)₃ and a separate ligand is commonly used.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common choice, although weaker bases like K₃PO₄ can be used for sensitive substrates.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Buchwald-Hartwig Catalytic Cycle.
Detailed Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial. Add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.08 equiv).
-
Reagent Addition: Add 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C. The reaction progress should be monitored carefully by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product using flash column chromatography to obtain the C3-aminated product.
The Role and Removal of the Methoxymethyl (MOM) Group
The MOM group is an acetal-type protecting group for the triazole nitrogen. Its presence is a key design feature, but its removal may be necessary to unmask the N-H for biological activity or further synthetic manipulation.
Stability: The MOM group is stable to the basic conditions of the Suzuki and Buchwald-Hartwig reactions, as well as to many nucleophiles and mild reducing agents.[13]
Deprotection: It is readily cleaved under acidic conditions.[13][14] The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized cation and methanol. This cation is then hydrolyzed during aqueous workup.
Table of MOM Deprotection Conditions
| Reagent | Solvent | Temperature | Typical Time | Reference |
| 2-4M HCl | Methanol or Dioxane | Room Temp - 50 °C | 1-6 h | [15] |
| p-Toluenesulfonic acid (pTSA) | Methanol | Room Temp | 2-8 h | [16] |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C - Room Temp | 0.5-2 h | [13] |
| TMSOTf / 2,2′-bipyridyl | Acetonitrile | Room Temp | 1-4 h | [14][17] |
Detailed Protocol: MOM Group Deprotection
-
Setup: Dissolve the MOM-protected triazole (1.0 equiv) in a suitable solvent such as methanol or a 1:1 mixture of dioxane and water.
-
Acid Addition: Add a strong acid, for example, concentrated HCl (4-6 equiv).
-
Reaction: Stir the mixture at room temperature or warm gently (e.g., to 40-50 °C) to accelerate the reaction. Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Carefully neutralize the reaction mixture by the slow addition of a base, such as saturated aqueous NaHCO₃ solution, until the pH is ~7-8.
-
Extraction: Extract the product with an organic solvent like ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: If necessary, purify the deprotected product by chromatography or recrystallization.
Integrated Synthetic Workflow Example
This section illustrates how the protocols can be combined to generate a more complex molecule, demonstrating the building block's utility.
Caption: Example multi-step synthetic sequence.
This workflow demonstrates a common sequence: (1) installation of a key aryl group via Suzuki coupling, followed by (2) removal of the protecting group to reveal the final pharmacophore. This approach allows for late-stage diversification and efficient synthesis of target molecules.
Conclusion
3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine is a high-value, versatile building block for organic synthesis, particularly in the context of drug discovery. Its orthogonal reactive sites—the C3-bromo group for cross-coupling and the C5-amino group for further derivatization—combined with the strategically placed MOM protecting group, enable the streamlined construction of complex, triazole-containing molecules. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to confidently incorporate this reagent into their synthetic programs, accelerating the discovery of novel chemical entities.
References
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). J. of Sustainable Materials Processing and Management.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI.
-
3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine. (n.d.). Benchchem.
-
Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine.... (2024). PubMed.
-
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
-
A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. (n.d.). Bentham Science.
-
Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). (n.d.). RSC Publishing.
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). Arkivoc.
-
Methoxymethyl ether. (n.d.). Wikipedia.
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2010). Tetrahedron.
-
3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. (n.d.). CymitQuimica.
-
3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine. (n.d.). Biosynth.
-
5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine. (n.d.). Smolecule.
-
2092582-22-2|3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. (n.d.). BLDpharm.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia.
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry.
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). Molecules.
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
-
Chemistry of 1, 2, 4-Triazole: A Review Article. (n.d.). International Journal of Science and Research (IJSR).
-
Application Notes: Buchwald-Hartwig Amination of 3-Bromo-5-(3-chlorophenoxy)pyridine. (n.d.). Benchchem.
-
Methoxymethyl ethers. (n.d.). Organic Chemistry Portal.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
-
Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (n.d.). Bioorganic & Medicinal Chemistry Letters.
-
Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Molecules.
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine [cymitquimica.com]
- 5. 2092582-22-2|3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine|BLD Pharm [bldpharm.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 14. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach | Bentham Science [eurekaselect.com]
- 17. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cell-based Assays with 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine
Introduction: Characterizing a Novel Triazole Derivative in Oncology Research
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Notably, various substituted triazoles have been investigated for their potential as anticancer agents.[1][2] This document provides a comprehensive guide for the initial characterization of a novel triazole derivative, 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine, using a suite of robust cell-based assays. While specific data on this particular compound is not yet extensively published, its structural similarity to other biologically active triazoles warrants a thorough investigation of its potential cytotoxic and apoptotic effects on cancer cells.
This guide is designed for researchers, scientists, and drug development professionals. It offers not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, data interpretation, and best practices to ensure the generation of reliable and reproducible results. The protocols outlined herein will enable a systematic evaluation of the compound's dose-dependent effects on cell viability, its ability to induce programmed cell death, and its potential impact on key cellular signaling pathways.
I. Foundational Knowledge: Compound Handling and Cell Culture Best Practices
Prior to initiating any cell-based assay, it is imperative to establish proper handling procedures for the test compound and maintain a high standard of cell culture practice.
Compound Handling:
-
Safety Precautions: 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine and its related compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4] Always handle the compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4]
-
Solubility and Stock Solution Preparation: The solubility of the compound in aqueous media should be determined. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of novel compounds.[5] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Vehicle Control: In all experiments, it is crucial to include a vehicle control, which consists of cells treated with the same concentration of DMSO used to dilute the highest concentration of the test compound. This ensures that any observed effects are due to the compound itself and not the solvent.
Cell Culture Best Practices:
-
Aseptic Technique: All cell culture manipulations must be performed in a certified biological safety cabinet to prevent microbial contamination.[5]
-
Cell Line Selection: Choose cell lines that are relevant to the research question. For a general initial screening, commonly used and well-characterized cancer cell lines such as HeLa (cervical cancer) or A549 (lung cancer) are suitable.[5][6]
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and lead to unreliable data.[7][8][9]
-
Cell Passage Number: Use cells with a low passage number for experiments to minimize the effects of genetic drift and ensure reproducibility.[7][8]
II. Initial Screening: Determining Cytotoxicity with the MTT Assay
The first step in characterizing a novel compound is to determine its effect on cell viability and to establish a dose-response relationship. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Principle of the MTT Assay:
Viable cells with active metabolism possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength.
Experimental Workflow for MTT Assay:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol for Annexin V/PI Assay:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine at concentrations around the predetermined IC50 value (e.g., 1x IC50 and 2x IC50). Include a vehicle control.
-
Incubate for a duration that is expected to induce apoptosis (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. [12] * Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark. [12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V, and cells stained with only PI as controls to set up the compensation and quadrants correctly.
-
Data Analysis and Interpretation:
The flow cytometry data will be presented as a dot plot, with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot will be divided into four quadrants representing the different cell populations. The percentage of cells in each quadrant should be quantified. A significant increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in the compound-treated samples compared to the vehicle control would indicate that the compound induces apoptosis.
Illustrative Data:
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Compound (IC50) | 60.5 | 25.3 | 10.1 | 4.1 |
| Compound (2x IC50) | 35.8 | 40.7 | 18.9 | 4.6 |
IV. Elucidating a Potential Mechanism of Action: Western Blot Analysis
To gain insights into the molecular mechanism by which 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine induces apoptosis, Western blotting can be used to examine its effects on key proteins in relevant signaling pathways. [13][14][15]The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis, and is often dysregulated in cancer. Therefore, it serves as a good starting point for investigation.
Principle of Western Blotting:
Western blotting involves the separation of proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), followed by the transfer of the separated proteins to a solid membrane (e.g., nitrocellulose or PVDF). [13][14]The membrane is then probed with specific primary antibodies that recognize the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) or a fluorophore for detection.
Hypothetical Signaling Pathway for Investigation:
Caption: A hypothetical PI3K/Akt/mTOR signaling pathway that could be investigated.
Detailed Protocol for Western Blotting:
-
Cell Lysis and Protein Quantification:
-
Treat cells as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a protein assay, such as the BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [14] * Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and a housekeeping protein like β-actin or GAPDH as a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis and Interpretation:
The intensity of the protein bands can be quantified using densitometry software. The expression of phosphorylated proteins should be normalized to the expression of the corresponding total proteins. The expression of all target proteins should then be normalized to the loading control. A decrease in the levels of p-Akt and p-mTOR in the compound-treated samples compared to the vehicle control would suggest that the compound inhibits the PI3K/Akt/mTOR pathway, which could be a potential mechanism for its pro-apoptotic effects.
V. Conclusion and Future Directions
This application note provides a structured and comprehensive approach to the initial cell-based characterization of the novel compound 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine. By following these protocols, researchers can obtain reliable data on its cytotoxicity, its ability to induce apoptosis, and its potential mechanism of action.
The findings from these assays will form a strong foundation for further investigations, which could include:
-
Screening against a broader panel of cancer cell lines to determine its spectrum of activity.
-
Cell cycle analysis to determine if the compound causes cell cycle arrest.
-
More in-depth mechanistic studies to identify the direct molecular target(s) of the compound.
-
In vivo studies in animal models to evaluate its efficacy and safety.
By employing a systematic and rigorous approach to cell-based screening, the therapeutic potential of novel compounds like 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine can be thoroughly evaluated.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954.
-
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
PPD. (2013, June 18). Development & Validation of Cell-based Assays. YouTube. Retrieved from [Link]
-
Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
BioTechniques. (2022, September 5). 3D cell cultures: improving drug candidate testing. YouTube. Retrieved from [Link]
-
Chemical Safety. (n.d.). chemical label 3-bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
-
ResearchGate. (2025, May 8). (PDF) Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]
-
Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazole-5-carboxamide, 95% Purity, C5H7BrN4O2, 1 gram. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Guidelines for cell viability assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]
-
Doron Scientific. (2023, March 3). 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]
Sources
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | MDPI [mdpi.com]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Application Notes and Protocols: In Vitro Efficacy of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine Against Cancer Cell Lines
Abstract
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1] Derivatives of this heterocyclic core have demonstrated significant potential as anticancer agents, often by inducing apoptosis and disrupting the cell cycle.[2][3] This document provides a comprehensive guide for the in vitro evaluation of a novel derivative, 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, against various cancer cell lines. Detailed, field-proven protocols for assessing cytotoxicity, apoptosis induction, and cell cycle arrest are presented to enable researchers to rigorously characterize the compound's anticancer profile.
Introduction: The Rationale for Investigating 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine
The 1,2,4-triazole ring system is considered a "privileged" structure in drug discovery due to its presence in a wide array of biologically active compounds.[4] Its ability to act as a bioisostere for amide, ester, and carboxylic acid functionalities allows for diverse molecular interactions, enhancing binding affinity and solubility.[1][4] Numerous studies have highlighted the anticancer properties of 1,2,4-triazole derivatives against a spectrum of human cancers, including breast, lung, colon, and melanoma cell lines.[2][5] The primary mechanisms of action for these compounds often involve the induction of programmed cell death (apoptosis) and interference with the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells.[2][6]
3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine is a novel compound featuring this promising scaffold. The inclusion of a bromine atom and a methoxymethyl group presents unique electronic and steric properties that may enhance its interaction with biological targets. This guide outlines a systematic in vitro approach to determine its potential as a new anticancer agent.
Experimental Workflows and Data Presentation
A multi-assay strategy is crucial for a comprehensive in vitro evaluation. The following workflow is recommended to assess the anticancer properties of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine.
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. [7]2. Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment. [7]3. Compound Treatment: Prepare serial dilutions of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine in culture medium. Add 100 µL of each concentration to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [8]6. Formazan Formation: Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. [9]7. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [10]8. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. [9]9. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. [11]In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. [12]Propidium iodide (PI), a fluorescent nucleic acid stain, is excluded by viable and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membrane integrity. [11][12] Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. [12]3. Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions. [11]5. Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive. [11]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Flow cytometry with PI staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [13][14]PI is a stoichiometric DNA-binding dye, meaning the fluorescence intensity is directly proportional to the DNA content. [15] Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the IC50 concentration of the test compound for 24-48 hours.
-
Cell Harvesting: Collect all cells, including any that have detached.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C overnight. 4. Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA). 5. Incubation: Incubate in the dark for 30 minutes at 37°C. 6. Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. [14]
Scientific Rationale and Trustworthiness
The protocols described are standard, validated methods in cancer cell biology and drug discovery. [8][13][16]The use of a multi-assay approach provides a self-validating system. For instance, a decrease in cell viability observed in the MTT assay should be corroborated by an increase in apoptosis or cell cycle arrest. Including both positive and negative controls in each experiment is critical for data integrity and interpretation. The causality behind these experimental choices lies in the need to not only determine if the compound is cytotoxic but also to elucidate the underlying mechanism of cell death.
Conclusion
The provided application notes and protocols offer a robust framework for the initial in vitro characterization of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain critical insights into its efficacy and mechanism of action, paving the way for further preclinical development.
References
- Benchchem. (n.d.). Cytotoxicity comparison of novel triazole derivatives against cancer cell lines.
- ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
- El-Mekabaty, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives.
- National Institutes of Health. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
- MDPI. (n.d.). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity.
- Benchchem. (n.d.). Mechanism of action of 1,2,4-triazole-based compounds.
- International Journal of Pharmacy and Biological Sciences. (n.d.). Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents.
- PubMed. (n.d.). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review.
- Benchchem. (n.d.). Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Novel Compounds.
- Abcam. (n.d.). MTT assay protocol.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- DergiPark. (n.d.). A comprehensive review on triazoles as anticancer agents.
- National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Proteintech Group. (n.d.). Experimental protocol to study cell viability and apoptosis.
- Abcam. (n.d.). Apoptosis.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- ResearchGate. (2012). Can anyone suggest a simple yet efficient protocol for DNA fragmentation assay to confirm apoptotic induction in cancer cell lines?.
- Benchchem. (n.d.). Application Notes and Protocols: Cell Cycle Analysis of Noscapine-Treated Cancer Cells by Flow Cytometry.
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
- MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
- Benchchem. (n.d.). 3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine.
- National Institutes of Health. (2023). Basic Methods of Cell Cycle Analysis.
Sources
- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. isres.org [isres.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. clyte.tech [clyte.tech]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the In Vivo Formulation of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (henceforth referred to as Compound X) for in vivo studies. Due to the limited publicly available physicochemical data for this specific molecule, this guide emphasizes a foundational, step-by-step methodology for characterization and formulation development. The protocols outlined herein are designed to establish a scientifically sound, stable, and bioavailable formulation suitable for preclinical evaluation, ensuring data integrity and reproducibility.
Introduction: The Formulation Challenge
Compound X belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1][2][3][4] The successful in vivo evaluation of new chemical entities (NCEs) like Compound X is fundamentally dependent on the development of an appropriate formulation that ensures adequate systemic exposure in animal models.[5] Many novel compounds, particularly those with complex heterocyclic structures, exhibit poor aqueous solubility, which can severely limit oral bioavailability and complicate parenteral administration.[6]
The primary challenge in formulating Compound X lies in overcoming its presumed low solubility to achieve concentrations suitable for toxicological and efficacy studies. This application note will detail the critical path from initial physicochemical characterization to the selection and preparation of vehicles for oral and intravenous administration, grounded in established principles of pharmaceutical science.
Pre-Formulation Studies: Characterizing the Molecule
A thorough understanding of the physicochemical properties of Compound X is the cornerstone of rational formulation design.[7] These initial experiments are mandatory to inform vehicle selection and predict potential in vivo challenges.
Solubility Determination
Objective: To determine the solubility of Compound X in a panel of pharmaceutically acceptable vehicles. This data is critical for selecting the most promising formulation strategy.
Protocol:
-
Prepare a stock solution of Compound X in a suitable organic solvent (e.g., DMSO).
-
In separate vials, add an excess amount of Compound X to a range of vehicles commonly used in preclinical studies (see Table 1).
-
Equilibrate the samples by shaking or rotating at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of Compound X in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[8][9]
Table 1: Recommended Vehicle Screening Panel for Solubility Assessment
| Vehicle Category | Specific Examples | Rationale for Inclusion |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.5 | Establishes baseline aqueous solubility and pH-dependency. |
| Co-solvents | 10% DMSO in Saline, 20% PEG-400 in Water, 30% Propylene Glycol in 5% Dextrose | Co-solvents are a common first-line approach for increasing the solubility of poorly soluble compounds.[7][10] |
| Surfactants | 2% Tween® 80 in Water, 1% Cremophor® EL in Saline | Surfactants can form micelles to encapsulate and solubilize hydrophobic molecules.[11] |
| Cyclodextrins | 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | Cyclodextrins have a hydrophobic core and hydrophilic exterior, capable of forming inclusion complexes with lipophilic drugs. |
| Lipid-Based | Miglyol® 812, Sesame Oil, Labrasol® | Lipid-based systems are effective for highly lipophilic compounds and can enhance oral absorption through lymphatic pathways.[12][13] |
| Polymeric | 0.5% Carboxymethylcellulose (CMC) in Water, 1% HPMC in Water | Used for creating suspensions of insoluble compounds.[14] |
pH-Solubility Profile
Objective: To understand the influence of pH on the solubility of Compound X, which is crucial for predicting its dissolution in the gastrointestinal tract.
Protocol:
-
Determine the solubility of Compound X in a series of buffers ranging from pH 2 to 10.
-
Plot the logarithm of solubility against pH.
-
The resulting profile will indicate if the compound is acidic, basic, or neutral and inform decisions on salt formation or pH adjustment to enhance solubility.
Solid-State Characterization
Objective: To understand the solid-state properties of the supplied material.
Recommended Techniques:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess crystallinity.[15]
-
Powder X-Ray Diffraction (PXRD): To identify the crystalline form or if the material is amorphous.
-
Microscopy: To observe particle size and morphology.
Stability Assessment
Objective: To evaluate the chemical stability of Compound X in the solid state and in solution.
Protocol:
-
Solid-State Stability: Store the solid compound under accelerated conditions (e.g., 40°C/75% RH) and analyze for degradation at set time points. The 1,2,4-triazole ring is generally stable, but substituents can influence susceptibility to degradation.[16]
-
Solution Stability: Prepare solutions of Compound X in the most promising vehicles identified in the solubility screen. Store these formulations at various conditions (e.g., 4°C, room temperature) and protect from light.[16]
-
Analyze the samples over time (e.g., 0, 4, 24, 48 hours) using a stability-indicating HPLC method to quantify the parent compound and detect any degradants.
Formulation Development Workflow
The data from pre-formulation studies will guide the selection of a formulation strategy. The following workflow provides a logical progression from simple solutions to more complex systems.
Caption: Formulation development decision tree for Compound X.
Protocols for Formulation Preparation
The following are detailed protocols for preparing common formulation types. Note: All preparations should be performed using aseptic techniques if intended for parenteral administration.
Protocol: Aqueous Co-solvent Formulation (for IV or Oral)
This approach is often the first choice when aqueous solubility is insufficient.[10]
-
Vehicle Preparation: If using a mixed vehicle, prepare it first. For example, to make a 20% PEG-400 in 5% Dextrose solution, add 20 mL of PEG-400 to a 100 mL volumetric flask and bring to volume with a 5% dextrose solution.
-
Weighing: Accurately weigh the required amount of Compound X.
-
Solubilization: Add a small amount of the co-solvent (e.g., PEG-400 or DMSO) directly to the solid compound and vortex to create a concentrated slurry or solution. This step is critical for wetting the compound.
-
Dilution: Gradually add the remaining vehicle component (e.g., 5% Dextrose) to the concentrate with continuous mixing (vortexing or stirring) until the final volume and concentration are reached.
-
Clarity Check: Visually inspect the final solution for any precipitation or haze. If necessary, gentle warming or sonication can be applied, but the solution must remain clear upon returning to room temperature.
-
pH Measurement: Measure the pH of the final formulation. For intravenous administration, the pH should ideally be between 4 and 8.[10] Adjust with dilute HCl or NaOH if necessary, but be cautious as this can cause precipitation.
-
Sterile Filtration: For IV formulations, filter the final solution through a 0.22 µm sterile filter (e.g., PVDF or PES, check for compound compatibility) into a sterile container.
Protocol: Amorphous Suspension (for Oral)
If Compound X cannot be solubilized at the required concentration, a uniform suspension is a viable alternative for oral dosing.[17]
-
Vehicle Preparation: Prepare the suspending vehicle, for example, 0.5% (w/v) sodium carboxymethylcellulose (CMC) in purified water. Disperse the CMC powder in water with vigorous stirring and allow it to hydrate fully (this may take several hours or can be expedited with heating).
-
Particle Size Reduction (Optional but Recommended): If the starting material has large crystals, reduce the particle size using a mortar and pestle to improve suspension homogeneity and potentially enhance dissolution in vivo.
-
Wetting: Add a small amount of a wetting agent (e.g., 0.1% Tween® 80) to the weighed Compound X powder and form a smooth, uniform paste. This prevents clumping when the bulk vehicle is added.
-
Suspension Formation: Gradually add the CMC vehicle to the paste while triturating or stirring continuously to form a homogenous suspension.
-
Homogenization: Use a mechanical homogenizer to ensure uniform particle distribution.
-
Final Checks: The final product should be a uniform, easily re-suspendable liquid. Store in a tightly sealed container and label with instructions to "Shake Well Before Use."
Analytical Characterization of the Final Formulation
Before use in any in vivo study, the final formulation must be characterized to ensure it meets the required specifications.
Table 2: Key Analytical Tests for Formulation Validation
| Test | Purpose | Method | Acceptance Criteria |
| Appearance | Verify physical properties. | Visual Inspection | Clear and particle-free (solutions); Uniform and homogenous (suspensions). |
| pH | Ensure physiological compatibility. | pH Meter | Typically 4-9 for IV, wider range for oral.[10] |
| Concentration | Confirm dose accuracy. | HPLC-UV/MS | 90-110% of the target concentration. |
| Purity | Detect any degradation. | HPLC-UV/MS | No significant degradation products observed. |
| Particle Size (Suspensions) | Ensure homogeneity and prevent needle clogging. | Laser Diffraction | D90 < 20 µm is generally acceptable for oral suspensions. |
| Sterility (IV) | Prevent infection. | USP <71> Sterility Tests | No microbial growth. |
Conclusion and Best Practices
The formulation of a novel compound like 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine for in vivo studies is a systematic process that hinges on rigorous pre-formulation characterization. Given the absence of specific literature on this molecule, an empirical approach as outlined in these notes is essential.
Key Takeaways:
-
Start with Characterization: Do not proceed to formulation without robust solubility and stability data.
-
Keep it Simple: A simple aqueous or co-solvent solution is always the preferred starting point if achievable.[10][18]
-
Vehicle Toxicity: Be aware of the potential for the vehicle itself to cause adverse effects.[14] Always include a vehicle-only control group in in vivo experiments.
-
Documentation is Critical: Meticulously document all formulation components, preparation steps, and analytical results to ensure study reproducibility.
-
Collaboration: A close working relationship between formulation scientists, analytical chemists, and toxicologists is crucial for successful preclinical development.[7]
By following these protocols and principles, researchers can develop a reliable and appropriate formulation for Compound X, enabling the generation of high-quality and interpretable in vivo data.
References
- BASF. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs.
- Carvalho, T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate.
- Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Cambridge MedChem Consulting. (n.d.). Formulation.
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
- Raghuram, M. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist.
- CuriRx. (n.d.). Small Molecule Pharmaceuticals - Analytical Testing.
- Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
- Journal of Pharmaceutical Research International. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Salauze, D., & Cave, D. (1995). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose. Laboratory Animals, 29(4), 432-437.
- Vivotecnia. (n.d.). In vivo toxicology studies.
- Sharma, P., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Core components of analytical method validation for small molecules-an overview.
- Molecules. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.
- International Journal of Molecular Sciences. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed Central.
- European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development.
- Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Sigma-Aldrich. (n.d.). Liquid Formulation Strategies.
- MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- BenchChem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
- Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH.
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 6. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. pharmtech.com [pharmtech.com]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. curirx.com [curirx.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. wisdomlib.org [wisdomlib.org]
- 18. Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine synthesis
An essential building block in contemporary drug discovery, 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine serves as a critical intermediate for synthesizing a wide array of pharmacologically active compounds. Its unique substitution pattern, featuring a reactive bromine atom, a primary amine, and a methoxymethyl (MOM) protecting group on a 1,2,4-triazole core, offers medicinal chemists a versatile scaffold for molecular elaboration.
This technical support guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's intricacies. We will delve into common experimental challenges, offering robust troubleshooting strategies and field-tested insights to help you navigate the synthesis, optimize your yield, and ensure the highest purity of your target compound.
The most reliable and common route to synthesizing 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine involves the N-alkylation of a commercially available precursor, 3-bromo-1H-1,2,4-triazol-5-amine. This strategy is generally preferred over brominating the MOM-protected triazole, as it avoids potential side reactions and offers better control over regioselectivity.
The core transformation is the protection of the N1 position of the triazole ring with a methoxymethyl (MOM) group. This is typically achieved by reacting the starting material with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.
Technical Support Center: Synthesis of 3-bromo-1,2,4-triazole
Welcome to the Technical Support Center for the synthesis of 3-bromo-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this important synthetic transformation. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-bromo-1,2,4-triazole and what are their relative merits?
A1: There are two principal methods for the synthesis of 3-bromo-1,2,4-triazole:
-
The Sandmeyer Reaction: This classic transformation involves the diazotization of 3-amino-1,2,4-triazole followed by a copper(I) bromide-mediated substitution. It is a widely used and versatile method for introducing a bromine atom onto the triazole ring.[1]
-
Direct Bromination: This method involves the direct electrophilic bromination of the 1,2,4-triazole ring using a suitable brominating agent. While seemingly more direct, controlling the regioselectivity and extent of bromination can be challenging.
The choice between these routes often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule if derivatives are being synthesized.
Q2: I am performing a Sandmeyer reaction on 3-amino-1,2,4-triazole and my yield is low, with several unidentified spots on my TLC. What are the likely byproducts?
A2: Low yields and multiple byproducts in the Sandmeyer reaction of 3-amino-1,2,4-triazole are common challenges. The key intermediate, the 3-diazo-1,2,4-triazole salt, is highly reactive and can participate in several side reactions. The most common byproducts include:
-
3-Hydroxy-1,2,4-triazole: This forms when the diazonium salt reacts with water in the reaction mixture.
-
Azo-coupled triazoles: The diazonium salt can act as an electrophile and couple with unreacted 3-amino-1,2,4-triazole or other nucleophilic triazole species to form colored azo compounds.[2][3]
-
Unreacted 3-amino-1,2,4-triazole: Incomplete diazotization will leave the starting material in the final mixture.
Q3: I am attempting the direct bromination of 1,2,4-triazole and I am isolating a significant amount of a di-brominated product. How can I improve the selectivity for the mono-bromo product?
A3: The formation of 3,5-dibromo-1,2,4-triazole is a frequent issue in the direct bromination of 1,2,4-triazole.[4][5] The initial bromination at the 3-position can activate the ring towards further electrophilic attack at the 5-position. To favor the mono-brominated product, consider the following:
-
Stoichiometry: Use a stoichiometric amount or a slight sub-stoichiometric amount of the brominating agent.
-
Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the second bromination.
-
Choice of Brominating Agent: Milder brominating agents may offer better selectivity.
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter.
Problem 1: Low Yield and Presence of a Polar Byproduct in the Sandmeyer Reaction
Symptoms:
-
The isolated yield of 3-bromo-1,2,4-triazole is significantly lower than expected.
-
TLC analysis shows a prominent, more polar spot compared to the product.
-
The crude product may have a phenolic odor.
Probable Cause: The formation of 3-hydroxy-1,2,4-triazole due to the reaction of the intermediate diazonium salt with water.
Troubleshooting Workflow:
Caption: Workflow to minimize 3-hydroxy-1,2,4-triazole formation.
Detailed Protocol for Minimizing Hydroxy Byproduct:
-
Diazotization of 3-amino-1,2,4-triazole:
-
Dissolve 3-amino-1,2,4-triazole in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while vigorously stirring and maintaining the temperature below 5 °C.
-
The reaction is typically complete within 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in HBr at 0-5 °C.
-
Add the freshly prepared, cold diazonium salt solution dropwise to the copper(I) bromide solution.
-
Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature.
-
The product can then be isolated by extraction.
-
Problem 2: Formation of Colored Impurities in the Sandmeyer Reaction
Symptoms:
-
The reaction mixture or the isolated product has a distinct yellow, orange, or red color.
-
TLC analysis shows colored spots.
Probable Cause: Formation of azo-coupled byproducts where the diazonium salt has reacted with an activated aromatic or heteroaromatic ring.[2][3]
Troubleshooting Workflow:
Caption: Workflow to minimize azo-coupling byproducts.
Problem 3: Over-bromination in the Direct Bromination of 1,2,4-triazole
Symptoms:
-
Mass spectrometry or NMR analysis of the crude product indicates the presence of a di-brominated species.
-
The melting point of the product is higher than expected for 3-bromo-1,2,4-triazole.
Probable Cause: Formation of 3,5-dibromo-1,2,4-triazole .[4][5]
Troubleshooting Workflow:
Caption: Workflow to minimize over-bromination.
Detailed Protocol for Selective Mono-bromination:
-
Reaction Setup:
-
Dissolve 1,2,4-triazole in a suitable solvent (e.g., water, acetic acid).
-
Cool the solution in an ice bath.
-
-
Addition of Brominating Agent:
-
Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise to the triazole solution with efficient stirring.
-
Maintain the temperature below 10 °C during the addition.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC. Once the starting material is consumed and before significant formation of the di-bromo product is observed, quench the reaction.
-
Work-up typically involves neutralization and extraction of the product.
-
Data Summary
| Byproduct | Common Cause | Recommended Prevention | Purification Method |
| 3-Hydroxy-1,2,4-triazole | Reaction of diazonium salt with water | Anhydrous conditions, low temperature | Column chromatography, recrystallization |
| Azo-coupled triazoles | Incomplete diazotization, reaction of diazonium salt with starting material | Stoichiometric control of NaNO₂, low temperature, efficient mixing | Column chromatography |
| 3,5-Dibromo-1,2,4-triazole | Over-bromination | Stoichiometric control of brominating agent, low temperature | Recrystallization, column chromatography |
References
-
Li, X., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(12), 4658–4662. [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]
-
Wikipedia. (n.d.). Azo coupling. [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]
-
PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING. [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Synthesis of 1,4,5-Trisubstituted-1,2,3-triazoles via Coupling Reaction of Diaminomaleonitrile with Aromatic Diazonium Salts. [Link]
-
Li, X., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(12), 4658–4662. [Link]
-
Cui, M., et al. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(14), 9654–9662. [Link]
-
Lumme, P., et al. (n.d.). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. SciSpace. [Link]
-
Li, H.-X., et al. (2014). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Larina, L. I., et al. (2007). Unusual reaction of 3-amino-1,2,4-triazole with 1,3-diiodopropan-2-one. ResearchGate. [Link]
-
Pelletier, J. C., et al. (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. The Journal of Organic Chemistry, 74(19), 7595–7597. [Link]
-
Lumme, P., et al. (n.d.). Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. SciSpace. [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]
-
Singh, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147–3175. [Link]
-
Sharma, A., et al. (2017). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
Liu, Y., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(39), 25774–25783. [Link]
-
Rezki, N., et al. (2016). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 21(9), 1146. [Link]
-
Popova, E. B., et al. (2013). Synthesis of 3-Azido-5-amino-1,2,4-triazole. ResearchGate. [Link]
-
Grunow, W., et al. (1975). [Metabolism of 3-amino-1,2,4-triazole in rats]. Archiv für Toxikologie, 34(4), 315–324. [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
Sources
Troubleshooting guide for Suzuki coupling with 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine
Guide: Troubleshooting the Suzuki Coupling of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with the Suzuki-Miyaura cross-coupling of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this challenging transformation effectively.
The structure of your starting material presents a unique set of challenges. The presence of multiple Lewis-basic nitrogen atoms on the 1,2,4-triazole ring, coupled with an exocyclic amine, makes this substrate a potent ligand for palladium. This can lead to catalyst inhibition or poisoning, resulting in low to no reactivity.[1] Furthermore, the electron-rich nature of the heteroaromatic ring can render the oxidative addition step of the catalytic cycle less favorable.[2] This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
Q1: I am seeing little to no conversion of my starting material. What are the most likely causes and how can I fix it?
This is the most common issue when coupling nitrogen-containing heterocycles. The primary suspects are catalyst inhibition and suboptimal reaction conditions that fail to overcome the activation barrier for this specific substrate.
Potential Cause 1: Catalyst Inhibition/Poisoning The lone pairs on the triazole ring nitrogens and the exocyclic amine can coordinate strongly to the palladium center, effectively deactivating the catalyst.[1] Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Solution: Employ Bulky, Electron-Rich Ligands. The key is to use ligands that are both electron-donating and sterically hindering. Electron-rich ligands increase the electron density on the palladium, which promotes the oxidative addition step with your electron-rich bromotriazole.[2] The steric bulk helps to create a coordinatively unsaturated palladium center that is more reactive and can discourage the binding of your substrate as an inhibitor.
Potential Cause 2: Inappropriate Base Selection The base is critical for activating the boronic acid in the transmetalation step.[5][6] For this substrate, a base that is too weak may not facilitate the reaction, while an overly strong base could lead to side reactions or degradation.
-
Solution: Screen Different Bases. A moderately strong inorganic base is often the best starting point.
Potential Cause 3: Incorrect Solvent System The solvent must solubilize all components of the reaction and can influence the reaction rate.
-
Solution: Use a Suitable Aprotic Solvent, Often with Water. A mixture of an organic solvent and water is common. Water can facilitate the transmetalation step and help dissolve the inorganic base.[5][7]
-
Recommended Solvents: 1,4-Dioxane/water, THF/water, or DME/water are excellent starting points. Anhydrous conditions can sometimes be beneficial if boronic acid decomposition is a major issue, but often require a different set of optimized parameters.[8]
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Q2: My reaction is producing significant side products, mainly a homocoupled dimer of my boronic acid. What's going wrong?
The formation of a biaryl product derived from the coupling of two boronic acid molecules is a classic side reaction in Suzuki couplings.
Potential Cause 1: Presence of Oxygen This is the most common reason for boronic acid homocoupling.[9][10] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.
-
Solution: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the catalyst. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes can suffice.[11][12] Maintain a positive pressure of inert gas throughout the reaction.
Potential Cause 2: Boronic Acid Instability (Protodeboronation) Another common issue is the replacement of the boronic acid group with a hydrogen atom, a process called protodeboronation.[5][13] This depletes your nucleophile and reduces the yield of the desired product.
-
Solution 1: Use a Boronic Ester. Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[10] They often release the active boronic acid species slowly under the reaction conditions, which can minimize side reactions.[14]
-
Solution 2: Adjust Equivalents. Use a slight excess of the boronic acid or ester (e.g., 1.2-1.5 equivalents) to compensate for any degradation.
Q3: I'm concerned about the stability of the MOM (methoxymethyl) protecting group under the reaction conditions. Could it be cleaved?
The MOM group is an acetal, which is known to be labile under acidic conditions.[15][16] While Suzuki couplings are performed under basic conditions, which should preserve the MOM group, there are scenarios where it could be compromised.
-
Scenario 1: Acidic Impurities. If your starting materials or solvents contain acidic impurities, you could see partial or complete deprotection.
-
Mitigation: Ensure all reagents are of high purity. Use freshly distilled solvents if necessary.
-
-
Scenario 2: Lewis Acidity. While less common, some palladium complexes or additives could exhibit Lewis acidity, potentially affecting the MOM group.
-
Mitigation: This is unlikely to be a major issue with standard Suzuki protocols. If you suspect deprotection is occurring, confirm it by analyzing the crude reaction mixture (e.g., by LC-MS) for the deprotected product. Mild deprotection methods for MOM ethers often involve TMSOTf, which highlights their sensitivity to Lewis acids.[17][18]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for reaction conditions? A: A robust starting point is crucial. Use the parameters in the table below and optimize from there. A Design of Experiments (DoE) approach can be highly efficient for optimization.[19]
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Catalyst | [Pd₂(dba)₃] (2.5 mol%) + SPhos (5 mol%) | A highly active catalyst system for challenging N-heterocycles.[3][20] |
| Base | K₃PO₄ (3 equivalents) | A strong, non-nucleophilic base effective for transmetalation.[2] |
| Boronic Acid | Arylboronic Acid (1.5 equivalents) | Slight excess compensates for potential decomposition/homocoupling. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 v/v) | Good balance of solubility and reactivity.[21] |
| Temperature | 80-100 °C | Sufficient thermal energy to overcome activation barriers. |
| Concentration | 0.1 M (relative to halide) | A standard concentration to start with. |
Q: Should I use a boronic acid or a boronic ester? A: If you experience significant protodeboronation or homocoupling with the boronic acid, switching to a pinacol boronate ester is a highly recommended strategy. They are more stable and can provide a slow release of the active nucleophile, minimizing side reactions.[10][14]
Q: My product is difficult to purify. Any suggestions? A: The polar nature of the triazole amine can make purification challenging. Standard silica gel chromatography may result in streaking. Consider using a different stationary phase like alumina (basic or neutral) or C18 (reverse-phase). Alternatively, an acidic wash of the organic extract can sometimes protonate the product, allowing for extraction into the aqueous phase, which can then be neutralized and re-extracted to isolate the product from non-basic impurities. Purification of triazoles can sometimes be achieved by forming a salt, isolating it, and then neutralizing it.[22]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (1.0 eq.), the arylboronic acid (1.5 eq.), and finely powdered K₃PO₄ (3.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the starting bromide.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst pre-cursor [e.g., Pd₂(dba)₃] and ligand (e.g., SPhos). Add the appropriate amount of this solution to the reaction mixture via syringe. The reaction mixture may change color.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography or other suitable methods.
Protocol 2: High-Throughput Screening Workflow
For efficient optimization, a parallel screening approach is recommended.
Caption: Workflow for parallel screening of Suzuki coupling conditions.
References
-
Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., Richardson, P., & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434. [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Wang, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 645-652. [Link]
-
Wikipedia contributors. (n.d.). Boronic acid. Wikipedia. [Link]
-
Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews, 110(10), 6169-6193. [Link]
-
Shields, J. D., et al. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Science, 378(6617), 282-288. [Link]
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(44), 13205-13212. [Link]
-
Various Authors. (2023). Problems with Suzuki coupling. Reddit r/Chempros. [Link]
-
Eastgate, M. D., et al. (2012). Impurities formed during the Suzuki−Miyaura coupling. Organic Process Research & Development, 16(4), 634-641. [Link]
-
Yoneda, T. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Le-Phuc, T., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 16(2), 246-255. [Link]
-
Taniguchi, T., et al. (2011). Remarkable effect of 2,2′-bipyridyl: Mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Tetrahedron Letters, 52(34), 4441-4444. [Link]
-
Taniguchi, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7370-7377. [Link]
-
Dodani, S. C., et al. (2021). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Journal of the American Chemical Society, 143(30), 11446-11451. [Link]
-
Dodani, S. C., et al. (2021). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. CaltechAUTHORS. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3938-3941. [Link]
-
Singh, A., & Sharma, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Wikipedia contributors. (n.d.). Methoxymethyl ether. Wikipedia. [Link]
-
Vutturi, A. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. [Link]
-
Various Authors. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862-875. [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13247-13258. [Link]
-
Dreher, S. D., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 18(7), 1606-1609. [Link]
-
Organic Chemistry. (2022, January 19). MOM Protecting Group Addition. YouTube. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Various Authors. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 2(1), 1-15. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]
-
Zhang, T., & Zhang, W. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Topics in Current Chemistry, 357, 1-46. [Link]
-
Champire, F., et al. (2018). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. Tetrahedron, 74(38), 5396-5403. [Link]
- Google Patents. (n.d.).
Sources
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 16. adichemistry.com [adichemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 20. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 21. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 22. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
Technical Support Center: Optimization of Methoxymethyl (MOM) Protection of Triazoles
Welcome to the technical support center for the methoxymethyl (MOM) protection of triazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this common yet often challenging N-protection reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction parameters, troubleshooting common issues, and understanding the underlying chemical principles that govern success.
Introduction: The Challenge of Triazole Protection
The methoxymethyl (MOM) group is a popular choice for protecting the N-H functionality of triazoles due to its stability under a range of conditions and its relatively straightforward removal under acidic conditions.[1][2] However, the inherent nucleophilicity of multiple nitrogen atoms in the triazole ring often leads to a lack of regioselectivity, resulting in mixtures of N-1, N-2 (for 1,2,3-triazoles), or N-1, N-4 (for 1,2,4-triazoles) isomers.[3][4][5] This guide will equip you with the knowledge to control this regioselectivity and troubleshoot other common hurdles.
Frequently Asked Questions (FAQs)
Q1: Which MOM reagent should I use: MOM-Cl or Dimethoxymethane?
A: The choice depends on your substrate's sensitivity and your safety protocols.
-
Chloromethyl methyl ether (MOM-Cl) is highly reactive and generally provides higher yields in a shorter time. Its reactivity stems from the excellent chloride leaving group, which can be further activated by the neighboring methoxy group to form a highly electrophilic oxonium ion. However, MOM-Cl is a known carcinogen and requires stringent handling procedures.[1]
-
Dimethoxymethane (DMM) is a much safer, less toxic alternative.[6] It requires activation with a Lewis acid (e.g., SnCl₄, P₂O₅) or a strong protic acid to generate the reactive electrophile in situ.[7] This method is generally milder but may require higher temperatures and longer reaction times. For sensitive substrates with multiple acid-labile groups, the MOM-Cl/base method is often preferred.
Q2: What is the best base for the MOM protection of triazoles?
A: The choice of base is critical and depends on the acidity of your triazole N-H and the desired mechanism.
-
Strong Bases (e.g., NaH, KH): These irreversibly deprotonate the triazole to form the triazolide anion. This pre-formation of the nucleophile ensures a rapid reaction upon the addition of MOM-Cl.[1] This is often the preferred method for less acidic triazoles to ensure complete deprotonation. A common solvent for this is anhydrous THF or DMF.
-
Weaker, Non-nucleophilic Bases (e.g., DIPEA, K₂CO₃): With these bases, the reaction likely proceeds through a mechanism where the base scavenges the HCl generated during the reaction.[1][8][9] Potassium carbonate in DMF is a very common and effective system for the N-alkylation of heterocycles.[8][9] DIPEA is often used in solvents like DCM. These conditions can sometimes offer better regioselectivity.
Q3: How does the solvent affect the reaction?
A: The solvent choice influences the solubility of the reagents and the rate of the Sₙ2 reaction. Polar aprotic solvents like DMF, acetonitrile, and acetone are generally superior for Sₙ2 reactions involving anionic nucleophiles (like the triazolide anion) because they do not solvate and stabilize the nucleophile as strongly as polar protic solvents.[4] This leaves the nucleophile more "naked" and reactive, leading to faster reaction rates. DMF is a particularly good choice as it effectively dissolves the triazole and the base, and it promotes Sₙ2 reactions.
Q4: How can I distinguish between the different N-alkylated isomers (e.g., N-1 vs. N-2)?
A: A combination of NMR techniques is the most reliable method.
-
¹H and ¹³C NMR: The chemical shifts of the triazole ring protons and carbons are different for each regioisomer.
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful. Correlations between the protons of the MOM group (-CH₂-) and the carbons of the triazole ring can definitively establish the point of attachment.[3] For example, a correlation from the -CH₂- protons to both C4 and C5 of a 1,2,3-triazole would indicate N-1 substitution, whereas a correlation to only C4 (or C5) might suggest N-2 substitution, depending on the specific correlations observed. NOESY can also show through-space correlations between the MOM group and substituents on the triazole ring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | 1. Insufficiently basic conditions: The triazole N-H is not acidic enough for the chosen base. 2. Inactive MOM reagent: MOM-Cl can degrade upon storage. DMM requires an active catalyst. 3. Poor solubility: The triazole or base is not soluble in the chosen solvent. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH).[10] Ensure anhydrous conditions when using NaH. 2. Use freshly distilled or a new bottle of MOM-Cl. If using DMM, ensure your Lewis acid is active and anhydrous. 3. Switch to a more polar aprotic solvent like DMF. |
| Mixture of Regioisomers | 1. Inherent reactivity: Both N-1 and N-2 (or N-4) positions have comparable nucleophilicity. 2. Steric hindrance: A bulky substituent at C4 or C5 can influence the site of attack. 3. Reaction conditions: Solvent and counter-ion can affect the regioselectivity. | 1. This is the most common issue. The N-2 isomer is often the thermodynamic product and may be favored at higher temperatures. Experiment with different solvents (e.g., DMF, CH₃CN, THF) and bases (e.g., NaH, K₂CO₃).[8][11] 2. If a specific isomer is desired, consider a directed synthesis strategy if simple alkylation fails. For 1,2,3-triazoles, a bromine substituent at the C4 position has been shown to direct alkylation to the N-2 position.[8] 3. Carefully separate the isomers using column chromatography or recrystallization. |
| Formation of Side Products | 1. Di-alkylation: If using a large excess of MOM-Cl and base, a second protection may occur, though this is less common for triazoles than for other heterocycles. 2. Decomposition: The starting material or product may be unstable under the reaction conditions (e.g., strong base, high temperature). | 1. Use a controlled stoichiometry, typically 1.1-1.5 equivalents of MOM-Cl and base. 2. Run the reaction at a lower temperature for a longer period. |
| Difficult Workup | 1. Emulsion formation: Especially with DMF as a solvent. 2. Hydrolysis of MOM group: Accidental exposure to acidic conditions during workup can cleave the newly installed protecting group. | 1. Dilute the reaction mixture with a larger volume of water and extract with a less polar solvent like ethyl acetate or diethyl ether. A brine wash can help break emulsions. 2. Ensure the aqueous quench and washes are neutral or slightly basic (e.g., using saturated NaHCO₃ solution). |
| Unintended Deprotection | 1. Acidic conditions: The MOM group is labile to acid.[1] 2. Silica gel during chromatography: Some grades of silica gel can be slightly acidic. | 1. Avoid all acidic reagents during workup and purification. 2. Neutralize your silica gel by preparing the slurry with a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine) in the eluent. |
Visualizing the Reaction and Troubleshooting
MOM Protection Mechanism (Sₙ2 Pathway)
The protection of a triazole with MOM-Cl using a strong base like NaH proceeds via a classic Sₙ2 mechanism.
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocol: Regioselective N-2 MOM Protection of a 4-Bromo-1,2,3-Triazole
This protocol is adapted from methodologies that leverage a C4-bromo substituent to direct alkylation preferentially to the N-2 position. [8] Reagents & Equipment:
-
4-Bromo-5-phenyl-1H-1,2,3-triazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Chloromethyl methyl ether (MOM-Cl)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer, ice bath, and nitrogen/argon line
Procedure:
-
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5-phenyl-1H-1,2,3-triazole (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Base: Add anhydrous DMF (approx. 0.2 M concentration relative to the triazole) via syringe, followed by the addition of dried, powdered K₂CO₃ (1.5 eq).
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath with stirring.
-
Reagent Addition: Slowly add MOM-Cl (1.2 eq) dropwise via syringe over 5-10 minutes. Caution: MOM-Cl is a carcinogen and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by pouring the mixture into cold water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the N-2 and N-1 isomers. The N-2 isomer is typically the major product under these conditions. [8]13. Characterization: Characterize the purified isomers by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and regiochemistry.
References
-
Lopez-Rodriguez, M. L., et al. (2010). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. ARKIVOC, 2010(ii), 127-147. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]
-
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]
-
Khan, I., et al. (2016). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 21(11), 1583. [Link]
-
El-Sayed, N. S., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 25. [Link]
-
El-Sayed, N. S., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. [Link]
-
Patel, R., et al. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 8(1), 460-469. [Link]
-
Tantawy, A. S., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128911. [Link]
-
de Oliveira, C. S. A., et al. (2023). Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species. Molecules, 28(16), 5984. [Link]
-
Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. Available at: [Link]
-
Fathalla, M. F., & Geiger, W. E. (2018). Electron Affinity Equilibrium Studies of N1- and N2-Phenyltriazole Isomers. ISU ReD: Research and eData. [Link]
-
Tantawy, A. S., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. [Link]
-
Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 991275. [Link]
-
Wang, D., et al. (2010). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 12(10), 2342-2345. [Link]
-
Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]
-
ResearchGate. Synthesis of hydroxymethyl-1,2,3-triazoles. Available at: [Link]
-
ResearchGate. N-alkylation of NH-1,2,3-triazoles. Available at: [Link]
-
Bakholdina, A. V., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4799. [Link]
-
ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. Available at: [Link]
-
ResearchGate. Synthesis of 2H-1,2,3-triazole by Buchwald's method. Available at: [Link]
-
Gomm, A. J., et al. (2015). Synthesis of alpha-tetrasubstituted triazoles by copper-catalyzed silyl deprotection/azide cycloaddition. Beilstein Journal of Organic Chemistry, 11, 1426-1432. [Link]
-
Hansen, M. R., et al. (2023). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 28(20), 7149. [Link]
-
Aouine, Y., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. YouTube. [Link]
-
Gilchrist, T. L., et al. (1986). Studies on v-triazoles. Part 4. The 4-methoxybenzyl group, a versatile N-protecting group for the synthesis of N-unsubstituted v-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1986, 2169-2174. [Link]
-
Organic Chemistry. (2022). MOM Protecting Group Addition. YouTube. [Link]
-
Roche, C., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2415-2425. [Link]
-
Zhang, J., et al. (2014). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances, 4(91), 49916-49919. [Link]
-
Thanh, N. D., et al. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Current Organic Synthesis, 16(3), 423-430. [Link]
-
Kumar, V., et al. (2014). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. [Link]
-
Butler, R. N., et al. (2008). Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles. Molecules, 13(12), 3078-3088. [Link]
-
Singh, S., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ResearchGate. [Link]
-
Slideshare. Regioselective 1H-1,2,4 Triazole alkylation. Available at: [Link]
-
Tigrine, O., et al. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 27(19), 6296. [Link]
-
Das, N., et al. (2020). Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2200-2216. [Link]
-
Xu, Y., et al. (2023). Novel antifungal triazoles with alkynyl-methoxyl side chains: Design, synthesis, and biological activity evaluation. European Journal of Medicinal Chemistry, 258, 115609. [Link]
-
Wikipedia. 1,2,4-Triazole. Available at: [Link]
-
ISRES Publishing. synthesis of 1,2,4 triazole compounds. Available at: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. youtube.com [youtube.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. 1-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE CAS#: 194209-11-5 [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Isomeric Mixtures in 1,2,4-Triazole Synthesis
Welcome to the technical support center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of 1,2,4-triazole chemistry. The formation of isomeric mixtures is a common challenge in heterocyclic synthesis, and this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve your desired regioselectivity and isolate pure compounds.
Introduction: The Challenge of Isomerism in 1,2,4-Triazole Synthesis
The 1,2,4-triazole scaffold is a vital component in a wide range of pharmaceuticals, including antifungal and anticancer agents.[1][2] Its synthesis, however, can be complicated by the formation of regioisomers, particularly when using classical methods like the Einhorn-Brunner or Pellizzari reactions with unsymmetrical starting materials.[3][4][5][6] The specific substitution pattern on the triazole ring is often crucial for its biological activity, making the resolution of these isomeric mixtures a critical step in drug discovery and development.[2][7] This guide will equip you with the knowledge to understand, control, and resolve isomerism in your 1,2,4-triazole syntheses.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of isomers in my 1,2,4-triazole synthesis?
The formation of isomeric mixtures in 1,2,4-triazole synthesis is most common when using unsymmetrical precursors in reactions like the Einhorn-Brunner or Pellizzari synthesis.
-
Einhorn-Brunner Reaction: This reaction involves the condensation of a diacylamine (imide) with a hydrazine.[3][4] If the diacylamine is unsymmetrical (i.e., the two acyl groups are different), the incoming hydrazine can attack either of the two distinct carbonyl carbons, leading to a mixture of 1,3,5- and 1,3,5-trisubstituted 1,2,4-triazoles. The regioselectivity is influenced by the electronic properties of the acyl groups; the hydrazine will preferentially attack the more electrophilic carbonyl carbon.[4]
-
Pellizzari Reaction: This reaction condenses an amide with an acylhydrazide.[1][2] When the acyl groups of the amide and the acylhydrazide are different, an "interchange of acyl groups" can occur, resulting in a mixture of three possible 1,2,4-triazole products.[6]
-
Alkylation of Pre-formed Triazoles: Alkylation of an existing 1,2,4-triazole ring can also lead to isomeric mixtures, as the alkylating agent can react at different nitrogen atoms (N1, N2, or N4), depending on the reaction conditions and the substitution pattern of the triazole.[8][9]
Q2: How can I control the regioselectivity of my 1,2,4-triazole synthesis?
Controlling regioselectivity is key to avoiding isomeric mixtures. Here are some strategies:
-
Strategic Choice of Synthesis Route: For the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, methods that build the ring in a stepwise and controlled manner can offer high regioselectivity.[10][11]
-
Einhorn-Brunner Reaction Control: To favor a specific isomer, you can manipulate the electronic properties of the acyl groups on the diacylamine. The acyl group derived from the stronger carboxylic acid will preferentially direct the substituent to the 3-position of the triazole ring.[3][4]
-
Modern Catalytic Methods: For certain substitution patterns, modern metal-catalyzed reactions can offer excellent regiocontrol.[11][12] For instance, catalyst-controlled [3+2] cycloadditions can selectively produce 1,3- or 1,5-disubstituted 1,2,4-triazoles.[11]
-
Protecting Group Strategies: In cases of alkylating a pre-formed triazole, the use of protecting groups can block certain nitrogen atoms from reacting, thus directing the alkylation to a specific position.
Q3: What are the best analytical techniques to identify and quantify the isomers in my mixture?
A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying isomers.[13][14] A reversed-phase C18 column is often a good starting point.[6][15] The ratio of isomers can be determined by integrating the peak areas in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile triazole derivatives, GC-MS can be used for both separation and identification of isomers based on their mass spectra and retention times.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structure elucidation of the individual isomers once they are separated.[17][18][19] Specific chemical shifts and coupling patterns can help distinguish between different substitution patterns. For complex cases, 2D NMR techniques like HMBC and HSQC can be employed to definitively assign the structure.[19]
Q4: How can I separate the isomeric mixture to obtain the pure desired product?
Once you have confirmed the presence of an isomeric mixture, several purification techniques can be applied:
-
Column Chromatography: This is the most common method for separating isomeric mixtures on a laboratory scale.[8][10] Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.
-
Preparative HPLC: For difficult separations or when high purity is required, preparative HPLC can be used. This technique offers higher resolution than traditional column chromatography.
-
Crystallization: If the isomers have significantly different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable method for separation. This can sometimes be a process of trial and error to find the optimal solvent.
-
Distillation: For volatile and thermally stable triazole derivatives, distillation can be used to separate isomers with different boiling points.[8]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Einhorn-Brunner Reaction
Problem: Your Einhorn-Brunner reaction with an unsymmetrical diacylamine is producing a nearly 1:1 mixture of regioisomers.
Causality: The electronic difference between the two carbonyl groups in your diacylamine is not significant enough to direct the nucleophilic attack of the hydrazine to one carbon over the other.
Troubleshooting Steps:
-
Analyze the Electronic Properties: Evaluate the electron-withdrawing or electron-donating nature of the substituents on the two acyl groups. A larger difference in electronic character will lead to higher regioselectivity.
-
Modify the Substrate: If possible, modify one of the acyl groups to be significantly more electron-withdrawing. For example, introduce a nitro group or a halogen to the aromatic ring of one of the acyl moieties. This will make the corresponding carbonyl carbon more electrophilic and the preferential site of attack for the hydrazine.
-
Change the Reaction Conditions: While less impactful than substrate modification, adjusting the reaction temperature and solvent polarity can sometimes influence the isomer ratio. Experiment with lower temperatures to potentially enhance selectivity.
-
Consider an Alternative Synthesis: If modifying the substrate is not feasible, explore alternative synthetic routes that offer better regiocontrol for your target molecule.
Guide 2: Unsuccessful Separation of Isomers by Column Chromatography
Problem: Your isomeric mixture is co-eluting during silica gel column chromatography.
Causality: The isomers have very similar polarities, resulting in poor differentiation on the stationary phase.
Troubleshooting Steps:
-
Optimize the Eluent System:
-
Solvent Screening: Systematically screen a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Gradient Elution: If isocratic elution fails, employ a shallow gradient of the polar solvent. This can often resolve closely eluting compounds.
-
Additive Introduction: Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve peak shape and resolution.
-
-
Change the Stationary Phase:
-
Different Silica Gel: Try a different type of silica gel (e.g., with a different particle size or pore size).
-
Alumina: Consider using alumina (basic, neutral, or acidic) as the stationary phase, as it has different selectivity compared to silica.
-
Reversed-Phase Chromatography: If the compounds are sufficiently non-polar, reversed-phase column chromatography using a C18-functionalized silica gel might provide the necessary separation.
-
-
Derivatization: In some cases, it may be possible to selectively derivatize one isomer to significantly alter its polarity, allowing for easy separation. The protecting group can then be removed in a subsequent step.
-
Preparative HPLC: If all else fails, preparative HPLC is a highly effective, albeit more resource-intensive, method for separating challenging isomeric mixtures.
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of a 1,2,4-Triazole Isomeric Mixture
This protocol provides a starting point for developing an HPLC method to analyze your reaction mixture. Optimization will be required based on the specific properties of your compounds.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
HPLC-grade formic acid or trifluoroacetic acid (optional, for pH adjustment).
-
Sample vials.
-
Micropipettes and tips.
-
Syringe filters (0.45 µm).
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of your crude reaction mixture (e.g., 1 mg).
-
Dissolve the sample in a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to create a stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Method Development (Initial Conditions):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer or use a diode array detector. A common starting point is 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the sample and analyze the resulting chromatogram.
-
Identify the peaks corresponding to your isomers.
-
Integrate the peak areas to determine the relative ratio of the isomers.
-
-
Method Optimization:
-
Adjust the gradient slope and duration to improve the separation between the isomeric peaks.
-
If the peaks are broad, consider adding a small amount of acid (e.g., 0.1% formic acid) to both mobile phases to improve peak shape.
-
Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different column chemistries if separation is not achieved.
-
Data Presentation:
| Parameter | Initial Condition | Optimized Condition |
| Column | C18, 4.6x150 mm, 5 µm | C18, 4.6x150 mm, 5 µm |
| Mobile Phase A | Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B in 20 min | 30-70% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection | 254 nm | 260 nm |
Visualizations
Reaction Mechanism Leading to Isomeric Mixtures
Caption: Formation of isomeric mixtures in classical 1,2,4-triazole syntheses.
Troubleshooting Workflow for Isomer Resolution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 10. tandfonline.com [tandfonline.com]
- 11. isres.org [isres.org]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. helixchrom.com [helixchrom.com]
- 15. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 19. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
How to avoid debromination in reactions with 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive building block. The primary challenge often encountered is premature debromination, a side reaction that can significantly lower yields and complicate purification. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve your synthetic goals.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable metabolic stability and ability to engage in hydrogen bonding.[1][2] The title compound, featuring a reactive bromine atom, is an invaluable synthon for introducing this privileged heterocycle into complex molecules, typically via palladium-catalyzed cross-coupling reactions.[3][4] However, the electron-deficient nature of the triazole ring makes the C-Br bond susceptible to cleavage, leading to the undesired debrominated byproduct. Understanding and controlling this reactivity is key to successful synthesis.
Troubleshooting Guide: Debromination Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: I'm observing significant debromination in my Suzuki-Miyaura cross-coupling reaction. What are the likely causes and how can I mitigate this?
This is the most common issue encountered with this substrate. Debromination, or reductive dehalogenation, is a well-known side reaction in palladium-catalyzed couplings.[5] It typically occurs when the palladium intermediate, after oxidative addition into the C-Br bond, undergoes a reaction that results in a C-H bond instead of the desired C-C bond.[6] The primary factors to investigate are your choice of base, catalyst system, and reaction conditions.
Primary Causes & Solutions:
-
Base Selection: The base is crucial for activating the boronic acid but can also promote debromination.[7] Strong bases or those containing residual hydrides can be particularly problematic.
-
Recommendation: Switch to a milder, non-nucleophilic inorganic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. Avoid strong bases like sodium hydroxide (NaOH) or alkoxides (e.g., NaOtBu) initially.
-
-
Catalyst & Ligand Choice: The ligand bound to the palladium center dictates its reactivity. Ligands that are too electron-poor or not bulky enough can lead to unstable intermediates that are prone to decomposition and debromination.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step to form the C-C bond and can suppress competing side reactions.[8] Ligands from the Buchwald family, such as SPhos or XPhos, are often highly effective.
-
-
Reaction Temperature & Duration: Higher temperatures and prolonged reaction times provide more opportunity for side reactions to occur.
-
Recommendation: Start at a lower temperature (e.g., 80 °C) and carefully monitor the reaction's progress by LC-MS or TLC. Once the starting material is consumed, work up the reaction immediately to prevent product degradation or further side reactions.
-
Troubleshooting Summary Table: Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| >20% Debromination | Base is too strong. | Switch from alkoxides/hydroxides to K₃PO₄ or K₂CO₃. |
| Ligand is not optimal. | Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). | |
| Temperature is too high. | Reduce temperature to 80-90 °C and monitor closely. | |
| Reaction is slow and still shows debromination | Inefficient catalyst activation. | Ensure proper degassing to remove O₂. Use a high-purity palladium precatalyst. |
| Solvent issue. | Ensure anhydrous solvents are used. Consider switching solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O). |
Question 2: My Buchwald-Hartwig amination is failing, resulting primarily in the debrominated starting material. What adjustments should I make?
Similar to Suzuki coupling, the Buchwald-Hartwig amination is sensitive to conditions that favor reductive dehalogenation over C-N bond formation.
Primary Causes & Solutions:
-
Reductive Dehalogenation Pathway: The catalytic cycle for amination also involves a Pd(0)/Pd(II) cycle. If the C-N reductive elimination step is slow, side reactions can take over.[8]
-
Recommendation: The choice of ligand is paramount. Biaryl phosphine ligands are specifically designed to accelerate C-N reductive elimination.[8] Experiment with ligands like Xantphos or Josiphos-type ligands, which have different bite angles and steric profiles.
-
-
Base Compatibility: While strong bases like NaOtBu or LHMDS are standard for this reaction, they can sometimes promote debromination with sensitive substrates.
-
Recommendation: If debromination is severe, screen a weaker base like K₃PO₄ or Cs₂CO₃. While this may slow down the desired reaction, it can often suppress the side reaction to a greater degree, improving the overall yield.
-
Workflow for Optimizing Buchwald-Hartwig Amination
Below is a decision-making workflow to systematically troubleshoot your reaction.
Caption: Decision workflow for troubleshooting debromination.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for the high susceptibility of this compound to debromination?
The 1,2,4-triazole ring is an electron-deficient heterocycle due to the presence of three nitrogen atoms.[2] This electronic nature polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst. Furthermore, this electron deficiency can stabilize anionic intermediates that might be formed during certain side reactions, making the cleavage of the bromine atom more favorable compared to electron-rich aromatic systems.
Q2: How should I properly store and handle 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine to ensure its stability?
Proper storage is critical to prevent slow degradation that could affect reactivity.
-
Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[9] Keep it in a cool, dark, and dry place.[9] Refer to the Safety Data Sheet (SDS) for specific temperature recommendations.[10][11]
-
Handling: When weighing and dispensing the material, do so in a controlled environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture and oxygen. Avoid repeated opening and closing of the main container. It is good practice to aliquot the material into smaller, single-use vials.
Q3: What are the 'best practices' for setting up a cross-coupling reaction to minimize debromination from the outset?
A robust experimental setup is your first line of defense against side reactions.
Validated Protocol: Debromination-Resistant Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling aryl boronic acids with 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine.
Reagents & Materials:
-
3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (1.0 equiv)
-
Aryl boronic acid (1.2 - 1.5 equiv)
-
SPhos Precatalyst (e.g., G3 or G4, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground
-
1,4-Dioxane and Water (e.g., 5:1 v/v), anhydrous and degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the 3-bromo-1,2,4-triazole, the aryl boronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Briefly open the vessel under a positive pressure of inert gas and add the SPhos precatalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-90 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing via LC-MS or TLC every 1-2 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Competing Pathways
The diagram below illustrates the desired catalytic cycle versus the competing reductive dehalogenation pathway that leads to the debrominated byproduct.
Caption: Competing catalytic cycles in cross-coupling reactions.
References
-
Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11, 5460-5493. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]
-
Bakulev, V. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1941. Available at: [Link]
-
Kovaleva, O., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(11), 2151. Available at: [Link]
-
Nok, SPGS-550-M. (n.d.). Reductions of aryl bromides in water at room temperature. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Sustainable bromination of organic compounds: A critical review. Available at: [Link]
-
ResearchGate. (n.d.). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Available at: [Link]
-
MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Available at: [Link]
-
PubMed. (2021). Phosphine-catalysed reductive coupling of dihalophosphanes. Available at: [Link]
-
ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Available at: [Link]
-
ACS Omega. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Available at: [Link]
-
MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]
-
ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
PMC - NIH. (n.d.). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. Available at: [Link]
-
Health and Safety Authority. (n.d.). Storage of Hazardous Chemicals in Laboratories. Available at: [Link]
-
Chemistry LibreTexts. (2023). Phosphines. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic approaches toward 3-amino-1,2,4-triazoles. Available at: [Link]
-
PubMed Central. (n.d.). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. Available at: [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Available at: [Link]
-
Sci-Hub. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. HETEROCYCLES, 60(1), 29. Available at: [Link]
-
MIT EHS. (n.d.). Chemicals. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]
-
PMC - NIH. (n.d.). Late-stage functionalization of BN-heterocycles. Available at: [Link]
-
Asecos. (n.d.). Storage of Hazardous Substances. Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
-
Chemical Science. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Available at: [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Available at: [Link]
-
PubMed. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). Available at: [Link]
-
University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]
-
HETEROCYCLES. (2022). REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCL. 104(9). Available at: [Link]
-
ResearchGate. (n.d.). Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). Available at: [Link]
-
PMC - NIH. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available at: [Link]
Sources
- 1. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemicals – EHS [ehs.mit.edu]
- 10. hsa.ie [hsa.ie]
- 11. asecos.com [asecos.com]
Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine in Biological Assays
Welcome to the technical support guide for 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro and in vivo experimentation. This guide provides a structured approach to understanding and overcoming these issues, ensuring the generation of accurate and reproducible data.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions regarding the solubility of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine.
Q1: I observed a precipitate after diluting my DMSO stock of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine into my aqueous assay buffer. What is happening?
A1: This is a classic case of a compound exceeding its kinetic solubility limit. Here's the underlying mechanism:
-
High Lipophilicity: While specific experimental data for this exact compound is not widely published, related bromo-triazole structures are known to have significant aromatic characteristics, leading to increased molecular hydrophobicity and poor water solubility.[1][2] The methoxymethyl group also contributes to its nonpolar character.
-
The DMSO "Trap": The compound readily dissolves in a powerful, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to form a concentrated stock solution.[3]
-
The Crash-Out: When this concentrated DMSO stock is introduced into an aqueous buffer, the DMSO disperses, and the local solvent environment around the compound molecules rapidly shifts from organic to aqueous. The compound's poor affinity for water causes it to precipitate out of the solution. This is a common challenge for compounds with low aqueous solubility.[3]
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter here?
A2: Understanding this distinction is crucial for troubleshooting.
-
Kinetic Solubility: This measures the concentration of a compound that can be dissolved when a stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer. It represents a supersaturated, metastable state and is highly relevant for high-throughput screening where precipitation upon dilution is the main concern.[4][5][6] What you are observing is a kinetic solubility issue.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent. It is determined by adding an excess of the solid material to the solvent and allowing it to equilibrate over a longer period (e.g., 24 hours).[7][8] While important for formulation and later-stage development, kinetic solubility is the immediate hurdle for most initial bioassays.[4]
Q3: What is the maximum concentration of DMSO my assay can tolerate?
A3: This is highly dependent on the assay type, especially the cell line being used.
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.5% without severe cytotoxicity, and some robust lines can handle up to 1%.[9] However, it is best practice to keep the final DMSO concentration at or below 0.1% if possible, especially for sensitive or primary cells.[10][11]
-
Biochemical Assays: Enzyme assays may be more tolerant, but high concentrations of DMSO (>5%) can denature proteins.[11]
-
Crucial Control: Always perform a "vehicle control" experiment with the same final concentration of DMSO (without your compound) to ensure the solvent itself is not affecting your experimental results.[10]
Part 2: Systematic Troubleshooting Workflow
When precipitation is observed, follow this systematic workflow to identify a solution. This process is designed to find the simplest effective method first before moving to more complex formulations.
Troubleshooting Decision Pathway
Caption: Troubleshooting workflow for addressing compound precipitation.
Part 3: Advanced Solubility Enhancement Techniques (Q&A)
If basic solvent adjustments are insufficient, consider these more advanced strategies.
Q4: When should I consider using co-solvents other than DMSO?
A4: Consider alternative co-solvents when you cannot achieve the desired final compound concentration without exceeding the tolerable DMSO limit, or if DMSO is incompatible with your assay. Co-solvents work by reducing the polarity of the aqueous medium, which helps keep hydrophobic compounds in solution.[][13][14]
| Co-Solvent | Typical Final Conc. Limit (Cell-based) | Pros | Cons |
| DMSO | 0.1% - 1.0%[9][10] | Powerful solvent for many compounds. | Can be toxic to cells at >0.5%; may interfere with some enzymes. |
| Ethanol | ~0.5% | Less toxic than DMSO for many cell types. | Less powerful solvent than DMSO; volatile. |
| Polyethylene Glycol 400 (PEG 400) | 0.5% - 2.0% | Low toxicity; can significantly enhance solubility. | Viscous; can be challenging to pipette accurately. |
| N,N-Dimethylformamide (DMF) | ~0.1% | Strong solvent. | Higher toxicity than DMSO; should be used with caution. |
Q5: How can cyclodextrins help, and which type should I choose?
A5: Cyclodextrins are cyclic oligosaccharides that act as molecular carriers. They have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble drug molecules, thereby increasing their apparent water solubility.[15][16][17]
-
Mechanism: The cyclodextrin forms a "host-guest" inclusion complex with the drug, effectively shielding the hydrophobic part of the molecule from water.[15]
-
Which to Choose: For in vitro assays, chemically modified cyclodextrins are preferred due to their much higher aqueous solubility compared to the natural β-cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a very common and effective choice for pharmaceutical research.[17][18]
-
How to Use: Prepare the aqueous buffer containing the cyclodextrin first, then add the DMSO stock of your compound to this solution with vigorous mixing.
Q6: What are the risks of using surfactants like Tween® 20 or Triton™ X-100?
A6: Surfactants can be very effective solubilizers but must be used with caution.
-
Mechanism: Non-ionic surfactants like Tween® 20 can increase compound solubility. At higher concentrations, they form micelles that can encapsulate hydrophobic compounds.
-
Risks in Biological Assays:
-
Protein Denaturation: Surfactants can disrupt protein structure, potentially inactivating enzymes or target proteins in your assay.[11]
-
Cell Membrane Disruption: At concentrations above their critical micelle concentration (CMC), surfactants can lyse cells, making them unsuitable for most cell-based viability or signaling assays.
-
-
Recommendation: Use surfactants as a last resort and at the lowest possible concentration (e.g., 0.001% - 0.01%). They can sometimes be used to stabilize proteins against aggregation, but their effects must be carefully validated.[19][20][21][22][23]
Q7: Can I use pH adjustment to improve solubility?
A7: Yes, if the compound has an ionizable group. The structure of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine contains a primary amine (-NH2), which is basic.
-
Mechanism: By lowering the pH of the buffer (e.g., to pH 6.0 or 5.0), the amine group can become protonated (-NH3+). This charge will dramatically increase the molecule's interaction with water, thereby increasing its solubility.
-
Considerations: You must ensure that the pH change does not negatively impact your assay's biology (e.g., cell health, enzyme activity). The pKa of the amine group will determine the optimal pH for solubilization. This is a powerful technique for ionizable compounds.[]
Part 4: Key Experimental Protocols
Protocol 1: Best Practices for Preparing a Stock Solution
Accuracy starts with a well-prepared stock solution.[24]
-
Weighing: Use a calibrated analytical balance to accurately weigh the solid compound.[24]
-
Solvent Addition: Add the desired volume of 100% DMSO to the solid. Use high-quality, anhydrous DMSO.
-
Dissolution: Ensure complete dissolution. Use a vortex mixer. Gentle warming (to 30-37°C) or brief sonication can be used if necessary, but check for compound stability afterward.[9]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[25] Protect from light if the compound is light-sensitive.[26]
Protocol 2: Step-wise Dilution to Avoid Precipitation
This method, often called "serial dilution," can prevent the compound from crashing out.
-
Prepare Intermediate Dilution: Instead of adding the 10 mM DMSO stock directly to the final assay plate, first perform an intermediate dilution into your assay buffer. For a 1:100 final dilution, you might first dilute 1:10, and then 1:10 again.
-
Vigorous Mixing: When adding the compound to the aqueous buffer, ensure rapid and vigorous mixing (e.g., by vortexing or rapid pipetting). This helps disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Temperature: Perform dilutions at room temperature or 37°C, as solubility is often higher at elevated temperatures. Equilibrate all solutions to the same temperature before mixing.
Part 5: References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?[Link]
-
Fenyvesi, É., et al. (2020). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. [Link]
-
FasterCapital. Best Practices For Stock Solutions. [Link]
-
Vovk, A., et al. (2022). Kinetic solubility: Experimental and machine‐learning modeling perspectives. Molecular Informatics. [Link]
-
ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?[Link]
-
Silberberg, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2023). LinkedIn. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?[Link]
-
S. Gajjar, A., et al. (2021). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Popescu, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]
-
Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. [Link]
-
Duskey, J. T., et al. (2021). Tween® preserves enzyme activity and stability in PLGA nanoparticles. Nanomaterials. [Link]
-
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
CHAPTER 2: Tactics to Improve Solubility Available. (2021, August 27). Books. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). LinkedIn. [Link]
-
Duskey, J. T., et al. (2021). Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles. PMC. [Link]
-
Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids. (2023). Open Exploration Publishing. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Bam, N. B., et al. (2005). Effects of Tween 20(R) and Tween 80(R) on the stability of albutropin during agitation. Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. Experimental values for triazole proton dissociation (pKa), aqueous solubility (Cw)...[Link]
-
Duskey, J. T., et al. (2021). Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles. ResearchGate. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Bam, N. B., et al. (2005). Effects of Tween 20 and Tween 80 on the stability of Albutropin during agitation. PubMed. [Link]
-
Yalkowsky, S. H., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]
-
Kumar, S., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). NIH. [Link]
-
Singh, R., et al. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
-
New 1,2,3-triazole derivatives as acetylcholinesterase and carbonic anhydrase inhibitors: Synthesis, molecular docking, and solubility. (2025). PubMed. [Link]
-
3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazole-5-carboxamide, 95% Purity, C5H7BrN4O2, 1 gram. CP Lab Safety. [Link]
-
Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]. IUCrData. [Link]
Sources
- 1. Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. inventivapharma.com [inventivapharma.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. wjbphs.com [wjbphs.com]
- 15. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. collaborate.princeton.edu [collaborate.princeton.edu]
- 20. Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Effects of Tween 20 and Tween 80 on the stability of Albutropin during agitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fastercapital.com [fastercapital.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. phytotechlab.com [phytotechlab.com]
Stability issues of 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine in solution
Technical Support Center: 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine
A Guide to Understanding and Mitigating Stability Issues in Solution
Welcome to the technical support guide for 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine (Compound CAS: 2092582-22-2). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this compound in experimental settings. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and field-proven insights to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine.
Q1: What are the recommended storage conditions for this compound?
A: For the solid material, storage at 4°C or below in a dark, inert atmosphere is recommended to minimize degradation over time[1][2]. For solutions, the ideal storage conditions are highly dependent on the solvent. Generally, stock solutions prepared in anhydrous, aprotic solvents like DMSO or DMF should be stored at -20°C or -80°C, protected from light, and sealed tightly to prevent moisture absorption. Avoid long-term storage in protic or acidic solvents.
Q2: What are the primary chemical liabilities of this molecule in solution?
A: The structure of 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine contains two primary points of potential instability:
-
The Methoxymethyl (MOM) Ether Group: This group is an acetal, which is known to be labile under acidic conditions.[3][4] Exposure to even weak Brønsted or Lewis acids can catalyze its cleavage, yielding formaldehyde and the unprotected 1H-triazole.
-
The Carbon-Bromine (C-Br) Bond: The bromide on the 1,2,4-triazole ring is attached to an electron-deficient heterocyclic system. This makes it a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially with strong nucleophiles or under catalytic conditions.
Caption: Key points of instability on the 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine structure.
Q3: Is the compound sensitive to light?
A: While specific photostability data for this exact molecule is not widely published, brominated aromatic and heterocyclic compounds can be susceptible to photolytic degradation, often involving radical mechanisms.[5][6] It is a standard best practice in medicinal chemistry to protect such compounds from direct light exposure during reactions and storage to prevent the formation of impurities.
Part 2: Troubleshooting Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during experiments.
Q4: My LC-MS analysis shows a progressive loss of my parent compound and the appearance of a new peak with a mass of M-44 Da. What is happening?
A: This is a classic signature of MOM group cleavage. The methoxymethyl group (–CH₂OCH₃) has a mass of 45 Da. The loss of 44 Da corresponds to the cleavage of the MOM group and subsequent protonation of the triazole nitrogen (loss of CH₂O, mass 30, and CH₃, mass 15, followed by addition of H). This degradation is almost certainly caused by acidic conditions in your solution.
-
Causality: The MOM ether is an acetal, which is readily hydrolyzed by acid.[3][7] The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and methanol, which ultimately leads to the unprotected N-H triazole.
-
Troubleshooting Steps:
-
Check pH: Measure the pH of your reaction mixture, buffer, or even your stock solution solvent (e.g., some grades of DMSO can be slightly acidic).
-
Mobile Phase: Ensure your HPLC/LC-MS mobile phase is not excessively acidic (e.g., high concentrations of formic or trifluoroacetic acid) if you are seeing degradation occur on the instrument itself.
-
Reagents: Verify that none of your reagents are acidic or contain acidic impurities.
-
Q5: I am running a reaction with a nucleophile (e.g., an amine, thiol) and observing a byproduct with a mass corresponding to the displacement of bromine. How can I prevent this?
A: The C-Br bond on the triazole ring is susceptible to nucleophilic attack. The electron-withdrawing nature of the triazole ring activates the carbon for substitution.
-
Causality: Amines, with their lone pair of electrons, are effective nucleophiles that can directly displace the bromide from the triazole ring.[8] This side reaction is often accelerated by heat or the presence of a base.
-
Troubleshooting Steps:
-
Lower Temperature: If thermally stable, run your reaction at a lower temperature to reduce the rate of the undesired SNAr side reaction.
-
Control Stoichiometry: Use a minimal excess of the nucleophile to reduce the probability of the side reaction.
-
Protecting Groups: If the primary amine of your target molecule is the intended nucleophile in a subsequent step, ensure it is appropriately protected during reactions involving other nucleophiles.
-
Catalyst Choice: If using a metal catalyst (e.g., for cross-coupling), be aware that some conditions can promote debromination or other side reactions.
-
Sources
- 1. 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine | 1365957-74-9 [sigmaaldrich.com]
- 2. 2092582-22-2|3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine|BLD Pharm [bldpharm.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. MOM Ethers [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted 1,2,4-Triazoles
Welcome to the technical support center for navigating the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy of substituted 1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex spectra of these important heterocyclic compounds. Here, we will dissect common issues, provide practical troubleshooting strategies, and offer in-depth explanations grounded in established scientific principles.
Introduction: The Challenge of 1,2,4-Triazoles in NMR
The 1,2,4-triazole ring is a vital scaffold in medicinal chemistry and materials science.[1][2] However, its unique electronic structure and propensity for dynamic processes can lead to NMR spectra that are far from straightforward. Phenomena such as tautomerism, restricted rotation, and prototropic exchange can cause signal broadening, the appearance of unexpected peaks, or the coalescence of signals, making definitive structural elucidation a significant challenge.[1][3][4] This guide will equip you with the knowledge and techniques to confidently interpret these complex spectra.
Frequently Asked Questions (FAQs)
Q1: Why do the NH protons of my 1,2,4-triazole show very broad signals or not appear at all?
A1: This is a classic issue arising from prototropic tautomerism and exchange with residual water in the NMR solvent.[1] The 1,2,4-triazole ring can exist in different tautomeric forms (1H, 2H, and 4H), and the acidic NH proton can rapidly exchange between the nitrogen atoms of the triazole ring and with any trace amounts of water or methanol in the deuterated solvent.[1][5][6] This rapid exchange on the NMR timescale leads to significant line broadening, often to the point where the signal disappears into the baseline.
-
Troubleshooting:
-
Use rigorously dried solvents: Employ freshly opened ampoules of high-purity deuterated solvents or dry the solvent over molecular sieves.
-
Low-temperature NMR: Cooling the sample can slow down the exchange rate, leading to sharper NH signals.
-
Use aprotic polar solvents: Solvents like DMSO-d6 or DMF-d7 can sometimes help to better resolve NH protons compared to chloroform-d or methanol-d4.[5][7]
-
1H-15N HMBC/HSQC: These 2D NMR experiments can help to identify the NH proton and its connectivity to the nitrogen atoms of the triazole ring, even if the proton signal is broad.[1]
-
Q2: I'm seeing more signals in the 1H and 13C NMR spectra than I expect for my single, pure compound. What could be the cause?
A2: This is often due to the presence of multiple tautomers or rotamers in solution.
-
Tautomerism: Substituted 1,2,4-triazoles can exist as a mixture of tautomers in solution, and if the rate of interconversion is slow on the NMR timescale, you will observe separate sets of signals for each tautomer.[1][3][6] The relative populations of these tautomers can be influenced by the solvent, temperature, and the nature of the substituents.[3][6]
-
Restricted Rotation (Atropisomerism): If your triazole has a bulky substituent attached to the ring or to a nitrogen atom, rotation around the single bond connecting the substituent to the ring may be hindered. This can lead to the existence of stable rotational isomers (rotamers or atropisomers), each giving rise to its own set of NMR signals.
-
Troubleshooting:
-
Variable-Temperature (VT) NMR: Acquiring spectra at different temperatures is a powerful tool to distinguish between tautomers and rotamers. If the extra signals are due to rotamers, you may observe coalescence of the signals into a single set of averaged peaks as the temperature is increased and the rate of rotation increases.
-
2D EXSY (Exchange Spectroscopy): This experiment can directly detect chemical exchange between different species in solution, providing definitive evidence for tautomerism or conformational exchange.
-
Solvent Effects: Changing the solvent can alter the tautomeric equilibrium, potentially simplifying the spectrum by favoring one tautomer.[7][8][9]
-
Q3: The chemical shifts of my triazole ring protons and carbons are not what I predicted based on standard values. Why is there such a large deviation?
A3: The electronic environment of the 1,2,4-triazole ring is highly sensitive to the nature and position of its substituents. Both electron-donating and electron-withdrawing groups can significantly influence the chemical shifts of the ring protons and carbons.[10][11]
-
Substituent Effects:
-
Position: The effect of a substituent will be most pronounced on the atoms closest to it.
-
Electronic Nature: Electron-withdrawing groups will generally shift signals downfield (to higher ppm), while electron-donating groups will shift them upfield (to lower ppm).
-
Anisotropic Effects: Aromatic substituents can induce significant changes in the chemical shifts of nearby protons due to ring current effects.
-
-
Troubleshooting:
-
Utilize 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for unambiguously assigning proton and carbon signals and confirming the substitution pattern.[12][13][14]
-
Computational Chemistry: Quantum-chemical calculations can be used to predict NMR chemical shifts and can be a valuable tool for comparing with experimental data to confirm a proposed structure.[1][15][16]
-
Troubleshooting Guides
Guide 1: Deciphering Tautomeric Equilibria
Problem: You observe multiple sets of signals for your 1,2,4-triazole, suggesting the presence of tautomers.
Workflow:
Caption: Workflow for investigating tautomerism in 1,2,4-triazoles.
Experimental Protocol: Variable-Temperature (VT) NMR
-
Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent (e.g., DMSO-d6, toluene-d8).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.
-
Heating: Gradually increase the temperature of the NMR probe in increments of 10-20°C, acquiring a spectrum at each temperature.
-
Cooling: If no coalescence is observed upon heating, cool the sample below room temperature in similar increments.
-
Analysis: Analyze the spectra for changes in chemical shifts, line widths, and the appearance or disappearance of signals. Coalescence of signals at higher temperatures is indicative of a dynamic process like tautomerism or restricted rotation becoming fast on the NMR timescale.
Guide 2: Unambiguous Assignment of Isomers
Problem: You have synthesized a substituted 1,2,4-triazole and need to confirm the regiochemistry (i.e., the position of the substituents).
Workflow:
Caption: Workflow for the structural elucidation of substituted 1,2,4-triazole isomers.
Data Presentation: Expected HMBC Correlations for a Hypothetical 1,3,5-Trisubstituted 1,2,4-Triazole
| Proton (Position) | Correlates to Carbon (Position) | J-Coupling |
| H of Substituent at N1 | C3, C5 | 3J |
| H of Substituent at C3 | C5, C of N1-substituent | 3J, 4J |
| H of Substituent at C5 | C3, C of N1-substituent | 3J, 4J |
Experimental Protocol: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Sample Preparation: Prepare a concentrated sample of your compound in a suitable deuterated solvent.
-
Acquisition: Set up and run a standard gradient-selected HMBC experiment.
-
Processing: Process the 2D data to obtain the HMBC spectrum.
-
Analysis: Look for correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are crucial for piecing together the molecular skeleton and confirming the positions of substituents. For instance, a correlation between a proton on a substituent and a carbon in the triazole ring can definitively establish the point of attachment.[14][17]
Experimental Protocol: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Sample Preparation: Use a degassed sample to minimize paramagnetic relaxation from dissolved oxygen.
-
Acquisition: Run a standard 2D NOESY experiment with an appropriate mixing time (typically 300-800 ms for small molecules).
-
Analysis: Look for cross-peaks between protons that are close in space (< 5 Å).[18] These correlations can help to determine the relative stereochemistry and confirm the proximity of substituents, which can be particularly useful for distinguishing between isomers.[18][19]
Advanced Techniques for Complex Cases
For particularly challenging spectra, consider the following advanced NMR techniques:
-
15N NMR: Directly observing the nitrogen atoms of the triazole ring can provide invaluable information about tautomerism and substitution patterns.[1][20] While 15N has a low natural abundance, isotopic labeling can be employed for enhanced sensitivity.[20]
-
Solid-State NMR (ssNMR): If solution-state dynamics are obscuring the structure, ssNMR can provide information about the molecule in a static, crystalline state.[1]
By systematically applying the troubleshooting guides and experimental protocols outlined in this technical support center, you will be well-equipped to tackle the challenges of interpreting complex NMR spectra of substituted 1,2,4-triazoles and confidently elucidate the structures of these important molecules.
References
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link]
-
Creagh, L. T., & Truitt, P. (1968). Nuclear Magnetic Resonance Studyes of Triazoles I - Tautomerism of 1,2,4-Triazole. The Journal of Organic Chemistry, 33(7), 2956-2957. [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.[Link]
-
El-Faham, A., et al. (2020). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 25(21), 5069. [Link]
-
Wujec, M., & Paneth, P. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Analytical Methods in Chemistry, 2018, 8516013. [Link]
-
Babu, T. H., et al. (2011). Regioselective synthesis and structural elucidation of 1,4‐disubstituted 1,2,3‐triazole derivatives using 1D and 2D NMR spectral techniques. Magnetic Resonance in Chemistry, 49(12), 824-829. [Link]
-
Shcherbakov, S. V., et al. (2020). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Molecules, 25(17), 3855. [Link]
-
Khomenko, D. M., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. New Journal of Chemistry, 46(38), 18363-18374. [Link]
-
Creagh, L. T. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. [Link]
-
Chierotti, M. R., & Gobetto, R. (2015). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Molecules, 20(5), 8489-8507. [Link]
-
Fiveable. (n.d.). Advanced NMR Techniques and Applications. [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Physics: Conference Series, 1879, 032103. [Link]
-
University College London. (n.d.). NOE Experiments. [Link]
-
ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles (3a, 3b) (DMSO-d6, ppm). [Link]
-
Badea, V., et al. (2020). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][21][22][23]triazoles. Molecules, 25(18), 4248. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study. Molecules, 8(12), 918-930. [Link]
-
Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(12), 4725. [Link]
-
Jwad, R. S. (2023). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal, 20(10), 3290-3298. [Link]
-
ResearchGate. (n.d.). ¹H- NMR NOESY spectrum 1,4-Disubstituted-1,2,3-triazoles (2g). [Link]
-
Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. [Link]
Sources
- 1. dspace.ncl.res.in [dspace.ncl.res.in]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. unn.edu.ng [unn.edu.ng]
- 8. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 13. fiveable.me [fiveable.me]
- 14. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1,2,4]triazoles [mdpi.com]
- 15. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth and efficient scale-up process. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Synthetic Overview & Core Challenges
The synthesis of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine typically proceeds through a multi-step sequence involving the formation of the 1,2,4-triazole core, introduction of the methoxymethyl (MOM) protecting group, and subsequent regioselective bromination. While seemingly straightforward, scaling up this synthesis presents unique challenges, including controlling reaction exotherms, managing reagent stoichiometry, preventing side reactions, and ensuring product purity.
A plausible synthetic pathway is outlined below. This guide will address potential issues at each critical stage.
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Synthetic 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine
Introduction
In the landscape of pharmaceutical development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (BMT-amine), a key synthetic intermediate, presents a common yet critical analytical challenge: ensuring its purity. The presence of even trace-level impurities, such as unreacted starting materials, by-products, or degradation products, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the definitive purity assessment of BMT-amine. Moving beyond a simple protocol, we will explore the causality behind the methodological choices, establish a self-validating system through rigorous adherence to international guidelines, and objectively compare the performance of HPLC against other analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and well-characterized method for purity determination.
The Analytical Imperative: Deconstructing the Impurity Profile of BMT-amine
A successful purity analysis method begins with a foundational understanding of the target molecule and its potential contaminants. The synthetic route to BMT-amine, often involving the cyclization of precursors and subsequent functionalization, can introduce several classes of impurities.[2][3]
Potential Impurity Classes:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Process-Related Impurities: By-products formed during the reaction, such as isomers or compounds from side reactions.
-
Degradation Products: Impurities formed through hydrolysis, oxidation, or photolysis of BMT-amine under various storage or stress conditions.[4]
The primary goal of the analytical method is, therefore, not just to quantify the main component but to effectively separate it from all known and potential impurities. Reversed-phase HPLC is exceptionally well-suited for this task due to its high resolving power and its applicability to a wide range of moderately polar organic molecules like BMT-amine.[5][6][7][8] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.[9]
A Validated RP-HPLC Method for Definitive Purity Analysis
The credibility of any analytical method rests on its validation. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[10] The following method has been designed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and specificity.[11][12][13]
Experimental Protocol: RP-HPLC Purity Determination
This protocol provides a self-validating system for the purity analysis of BMT-amine.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and vials.
-
Reference standard of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (>99.5% purity).
-
HPLC-grade acetonitrile and water.
-
Formic acid (analytical grade).
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent hydrophobic retention for a wide range of organic molecules, making them a robust starting point.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape and suppresses the ionization of the amine group, leading to more consistent retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B | A gradient is essential to elute any late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved from early-eluting polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | Selected based on the UV absorbance maximum of the triazole chromophore. A PDA detector can be used to confirm peak purity across the spectrum. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
3. Solution Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (95:5, v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of BMT-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the reference standard.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no system peaks interfere with the analysis.
-
Inject the reference standard solution five times to establish system suitability (e.g., %RSD of peak area ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity by the area percent method, assuming the response factor of the impurities is the same as the main peak.
Workflow for HPLC Purity Analysis
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Workflow for BMT-amine purity analysis by HPLC.
Method Validation and Forced Degradation
To ensure the method is "stability-indicating," forced degradation studies are essential.[14] This involves subjecting a sample of BMT-amine to harsh conditions to intentionally produce degradation products.[15][16] The HPLC method must be able to resolve the main BMT-amine peak from any degradants formed.
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Expose to ICH-specified light conditions (solid state and in solution).
A successful validation demonstrates that the method is specific, linear, accurate, precise, and robust, providing trustworthy results.[11][17]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | No interference at the retention time of the main peak. | Confirms the method can differentiate the analyte from impurities. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Establishes a proportional relationship between concentration and response.[18] |
| Accuracy | Recovery of 98.0% - 102.0% | Measures the closeness of the test results to the true value. |
| Precision (Repeatability) | %RSD ≤ 2.0% | Assesses the consistency of results from multiple analyses of the same sample.[19] |
| LOD / LOQ | Signal-to-Noise Ratio of 3:1 / 10:1 | Determines the lowest concentration of analyte the method can reliably detect and quantify. |
| Robustness | No significant change in results with small variations in method parameters. | Demonstrates the method's reliability during normal usage. |
Comparative Analysis with Alternative Technologies
While HPLC is a powerful and widely used technique, other methods exist for purity analysis.[20][21] The choice of technique depends on the specific analytical goal, such as speed, resolution, or the nature of the impurities.
Decision Framework for Analytical Method Selection
This diagram provides a logical pathway for selecting the most appropriate analytical technique based on experimental needs.
Caption: Decision tree for selecting an analytical purity method.
Performance Comparison of Key Techniques
| Technique | Principle | Resolution | Sensitivity | Speed | Cost (Instrument) | Key Application for BMT-amine |
| HPLC | Differential partitioning based on hydrophobicity.[7] | High | High | Moderate | Medium | Gold standard for routine purity and stability testing. |
| UHPLC | Similar to HPLC but uses smaller particles (<2 µm). | Very High | Very High | Fast | High | High-throughput screening or resolving very closely related impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Very High | Very High | Fast | Medium | Unsuitable for BMT-amine due to its low volatility and thermal lability. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | Very High | Moderate | Fast | Medium | Alternative for charged impurities; can be complex to develop.[19] |
| Thin-Layer Chromatography (TLC) | Separation on a plate based on polarity. | Low | Low | Very Fast | Low | Rapid, qualitative screening for major impurities or reaction monitoring.[21] |
As the table illustrates, RP-HPLC offers the most balanced performance profile for the routine, quantitative purity analysis of BMT-amine, providing high resolution and sensitivity at a moderate cost and analysis time.[20] UHPLC is a superior alternative when speed and the resolution of complex impurity profiles are paramount, though it comes with higher operational pressures and costs.[21]
Conclusion
The purity of synthetic intermediates like 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine is non-negotiable in the pharmaceutical industry. This guide has detailed a robust, reliable, and validated RP-HPLC method that serves as a self-validating system for this critical analysis. By grounding the protocol in the principles of chromatographic separation and adhering to ICH validation guidelines, this method ensures the generation of trustworthy and reproducible data. The comparative analysis further solidifies the standing of HPLC as the optimal technique for this application, balancing performance with practicality. For any laboratory involved in the synthesis or quality control of BMT-amine or similar compounds, the adoption of such a well-characterized analytical method is a fundamental step toward ensuring product quality and regulatory compliance.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. ResearchGate. [Link]
-
Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. ResearchGate. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Development of HPLC method for quantitative determination of new perspective APhI with anti-ulcer activity of trіаzоprazol. ScienceRise: Pharmaceutical Science. [Link]
-
HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods. KNAUER. [Link]
-
How Reversed-Phase Liquid Chromatography Works. LCGC International. [Link]
-
(PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. [Link]
-
Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Preprints.org. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC. [Link]
-
[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Royal Society of Chemistry. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Reversed-phase high-performance liquid chromatography. Springer Nature Experiments. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
HPLC vs CE Efficiency: Assessing Sample Purity Reach. Patsnap. [Link]
-
Synthesis of 3-carbamoyl-1,2,4-triazoles. ResearchGate. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Polish Pharmaceutical Society. [Link]
-
Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. eScholarship.org. [Link]
-
Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. National Institutes of Health. [Link]
Sources
- 1. sgs.com [sgs.com]
- 2. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. HPLC vs CE Efficiency: Assessing Sample Purity Reach [eureka.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. openaccessjournals.com [openaccessjournals.com]
Spectroscopic Validation of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine: A Comparative Guide
This technical guide provides a comprehensive spectroscopic validation of the chemical structure of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is a critical cornerstone of chemical synthesis and analysis. This document outlines the expected spectroscopic characteristics of the target molecule and presents a comparative analysis with a potential isomer, 3-Bromo-4-(methoxymethyl)-4H-1,2,4-triazol-5-amine, to provide a robust framework for structural elucidation. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The precise substitution pattern on the triazole ring is paramount to a compound's biological activity and physicochemical properties. In the synthesis of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, the potential for the formation of the isomeric N4-substituted product necessitates a rigorous spectroscopic analysis to confirm the desired regiochemistry. This guide will systematically examine the expected outcomes from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to definitively validate the N1-substituted structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for distinguishing between the N1 and N4 isomers due to the different electronic environments of the protons in each structure.
Predicted ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ) for 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine | Expected Chemical Shift (δ) for 3-Bromo-4-(methoxymethyl)-4H-1,2,4-triazol-5-amine | Multiplicity | Integration |
| -NH₂ | ~6.0 - 7.0 ppm | ~6.5 - 7.5 ppm | Broad singlet | 2H |
| -CH₂- (methoxymethyl) | ~5.4 - 5.6 ppm | ~5.2 - 5.4 ppm | Singlet | 2H |
| -OCH₃ (methoxymethyl) | ~3.3 - 3.5 ppm | ~3.3 - 3.5 ppm | Singlet | 3H |
Causality Behind Predictions:
-
-NH₂ Protons: The amine protons are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen bonding. The chemical shift can vary with solvent and concentration.
-
-CH₂- Protons: The methylene protons of the methoxymethyl group in the N1-isomer are expected to be slightly downfield compared to the N4-isomer. This is because the N1 position is flanked by two nitrogen atoms, leading to a more electron-deficient environment compared to the N4 position.
-
-OCH₃ Protons: The methoxy protons are expected to have a similar chemical shift in both isomers as they are further removed from the triazole ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides complementary information, particularly regarding the carbon atoms of the triazole ring, which are sensitive to the substitution pattern.
Predicted ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ) for 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine | Expected Chemical Shift (δ) for 3-Bromo-4-(methoxymethyl)-4H-1,2,4-triazol-5-amine |
| C3 (C-Br) | ~140 - 145 ppm | ~145 - 150 ppm |
| C5 (C-NH₂) | ~155 - 160 ppm | ~150 - 155 ppm |
| -CH₂- (methoxymethyl) | ~75 - 80 ppm | ~70 - 75 ppm |
| -OCH₃ (methoxymethyl) | ~58 - 62 ppm | ~58 - 62 ppm |
Causality Behind Predictions:
-
C3 and C5 Carbons: The chemical shifts of the triazole ring carbons are significantly influenced by the position of the substituents. In the N1-isomer, the C5 carbon is adjacent to two ring nitrogens and the exocyclic amine, leading to a more downfield shift compared to the C3 carbon. In the N4-isomer, the electronic environment is different, which is expected to result in distinct chemical shifts for C3 and C5.
-
-CH₂- and -OCH₃ Carbons: Similar to the ¹H NMR predictions, the methylene carbon in the N1-isomer is expected to be at a higher chemical shift than in the N4-isomer due to the proximity to two ring nitrogens.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be indicative of the substitution pattern.
Predicted Mass Spectrometry Fragmentation
| Ion | Expected m/z for 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine | Expected m/z for 3-Bromo-4-(methoxymethyl)-4H-1,2,4-triazol-5-amine | Interpretation |
| [M+H]⁺ | 223/225 | 223/225 | Molecular ion peak (isotopic pattern for Br) |
| [M-CH₂O+H]⁺ | 193/195 | 193/195 | Loss of formaldehyde |
| [M-OCH₃+H]⁺ | 192/194 | 192/194 | Loss of methoxy radical |
| [C₂H₃N₄Br]⁺ | 178/180 | - | Cleavage of the N-CH₂ bond (more likely for N1) |
| [C₂H₂N₃Br]⁺ | 163/165 | 163/165 | Ring fragmentation |
Causality Behind Predictions:
The fragmentation of N-substituted triazoles is influenced by the position of the substituent.[1] Cleavage of the bond between the ring nitrogen and the methoxymethyl group is a likely fragmentation pathway. The stability of the resulting fragment ions may differ between the N1 and N4 isomers, providing a diagnostic tool for differentiation. For instance, the cleavage of the N1-CH₂ bond in the target molecule is expected to be a prominent fragmentation pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the presence of key functional groups in the molecule.
Predicted IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| N-H (amine) | 3400 - 3250 (two bands) | Asymmetric and symmetric stretching |
| N-H (amine) | 1650 - 1580 | Bending |
| C-H (alkane) | 2950 - 2850 | Stretching |
| C-N | 1335 - 1250 | Stretching |
| C-O (ether) | 1150 - 1085 | Stretching |
| C-Br | 600 - 500 | Stretching |
Causality Behind Predictions:
-
Amine Group: The presence of a primary amine (-NH₂) will give rise to two characteristic N-H stretching bands.
-
Methoxymethyl Group: The C-H and C-O stretching vibrations of the methoxymethyl group will be present.
-
C-Br Bond: A characteristic absorption for the C-Br stretch is expected in the fingerprint region.
The overall IR spectrum for both isomers is expected to be very similar, making it less powerful for distinguishing between them compared to NMR and MS. However, it serves as a crucial confirmation of the presence of the key functional groups.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion. Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
Infrared Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Visualizations
Caption: Experimental workflow for the spectroscopic validation of a synthesized compound.
Caption: Comparative analysis of the target molecule and its potential isomer using various spectroscopic techniques.
Conclusion
The structural validation of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine can be confidently achieved through a multi-technique spectroscopic approach. While IR spectroscopy confirms the presence of the requisite functional groups, ¹H and ¹³C NMR spectroscopy are the most definitive methods for distinguishing between the desired N1-isomer and the potential N4-isomer, based on the predicted differences in the chemical shifts of the methoxymethyl protons and the triazole ring carbons. Mass spectrometry provides further evidence through the analysis of fragmentation patterns that are sensitive to the substituent's position on the triazole ring. By comparing the experimentally obtained data with the predictions outlined in this guide, researchers can unequivocally confirm the structure of their synthesized compound, ensuring the integrity of their subsequent research and development activities.
References
- Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. [URL: https://pubs.aip.org/aip/acp/article-abstract/2433/1/030005/2841029/Synthesis-and-Spectral-Characterization-of-1-2-4?
- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
- Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [URL: https://www.researchgate.
- ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. [URL: https://www.researchgate.net/figure/H-13-C-and-15-N-NMR-chemical-shifts-of-4-substituted-1-2-4-triazoles-3a-3b-DMSO-d6_fig1_370776999]
- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [URL: https://dspace.ncl.res.in/handle/20.500.12272/2214]
Sources
A Framework for the Comparative Analysis of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine as a Putative Kinase Inhibitor
This guide provides a comprehensive framework for the comparative study of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, a novel compound featuring the versatile 1,2,4-triazole scaffold, against a panel of established kinase inhibitors. The 1,2,4-triazole moiety is a well-recognized pharmacophore present in numerous approved drugs and clinical candidates, known for its role in inhibiting a diverse range of kinases by acting as a hydrogen bond donor and acceptor.[1] While the specific biological activity of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine is not yet extensively documented in peer-reviewed literature, its structural features suggest a high potential for interaction with the ATP-binding pocket of various protein kinases.
This document outlines a logical, multi-stage experimental plan to characterize the inhibitory profile of this compound, compare its efficacy and selectivity with other relevant inhibitors, and elucidate its potential mechanism of action. The protocols described herein are designed to be self-validating, incorporating appropriate controls and orthogonal assays to ensure data integrity and reproducibility.
Part 1: Rationale and Comparator Selection
The 1,2,4-triazole nucleus is a key structural component in a variety of kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.[2][3] Derivatives have shown inhibitory activity against receptor tyrosine kinases like c-Met and VEGFR-2, non-receptor tyrosine kinases, and serine/threonine kinases such as PI3K and CDK.[2][4][5] Given this precedent, a logical starting point is to screen 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine against a panel of kinases for which other triazole derivatives have shown activity.
For a robust comparative study, a carefully selected panel of existing kinase inhibitors is crucial. The following compounds are proposed as comparators, categorized by their primary targets:
| Comparator Compound | Primary Kinase Target(s) | Rationale for Inclusion |
| Foretinib | c-Met, VEGFR-2 | A multi-kinase inhibitor with a different core structure, targeting kinases known to be inhibited by some triazole derivatives.[2] |
| Palbociclib | CDK4/6 | An FDA-approved CDK inhibitor, relevant as some triazole scaffolds have shown potent CDK inhibitory activity.[4] |
| NVP-BKM120 | PI3K | A representative PI3K inhibitor to explore activity against the PI3K/Akt/mTOR pathway, a common target for novel anti-cancer agents.[3] |
| Sorafenib | c-Kit, RET, FLT3, VEGFR, PDGFR | A multi-kinase inhibitor used as a reference in studies of other 1,2,4-triazole derivatives.[2] |
| Staurosporine | Broad Spectrum | A non-selective kinase inhibitor to serve as a positive control in initial kinase profiling assays. |
Part 2: Experimental Workflow for Comparative Analysis
A tiered approach is recommended to efficiently characterize and compare the compound of interest. The workflow is designed to move from broad, initial screening to more focused, mechanistic studies.
Figure 1: A tiered experimental workflow for the characterization of a novel kinase inhibitor.
Phase 1: Initial Profiling
Objective: To identify the primary kinase targets of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine and assess its general cytotoxic potential.
Experiment 1: Broad-Spectrum Kinase Panel Screening
-
Protocol:
-
Prepare a stock solution of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine in DMSO.
-
Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins) for screening against a panel of at least 90 different kinases at a fixed concentration (typically 1 µM).
-
The assay typically measures the remaining kinase activity in the presence of the inhibitor, often using a radiometric (³³P-ATP) or fluorescence-based method.
-
Include Staurosporine as a positive control to validate the assay.
-
-
Data Analysis: Results are expressed as the percentage of kinase activity remaining. A significant reduction (e.g., >80% inhibition) identifies a "hit" kinase.
Experiment 2: Cell Viability Assays
-
Protocol:
-
Select a panel of cancer cell lines with known dependencies on kinases identified as potential hits in the biochemical screen (e.g., HT-29 for c-Met, MCF-7 for CDK4/6).
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine and the selected comparator inhibitors for 72 hours.
-
Assess cell viability using an MTT or ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line. This provides a preliminary assessment of cellular potency.
Phase 2: Target Validation and Potency Determination
Objective: To confirm the direct inhibition of "hit" kinases and quantify the potency of the compound.
Experiment 3: IC50 Determination
-
Protocol:
-
For each "hit" kinase identified in Phase 1, perform a dose-response analysis.
-
Set up kinase reactions with a fixed concentration of kinase and substrate.
-
Add the inhibitor of interest (and comparators) across a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Initiate the reaction with ATP and measure kinase activity.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular GI50 (nM) |
| 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine | TBD | TBD | TBD |
| Foretinib | c-Met | 4.2 | Cell line dependent |
| Palbociclib | CDK4 | 11 | Cell line dependent |
| NVP-BKM120 | PI3Kα | 52 | Cell line dependent |
Table 1: A template for summarizing the potency data for the test compound and comparators. TBD (To Be Determined) values will be filled in from experimental results.
Experiment 4: Cellular Target Engagement
-
Protocol:
-
Treat a relevant cell line with the test compound at concentrations around its GI50 value for a short period (e.g., 1-2 hours).
-
Lyse the cells and perform a Western blot analysis.
-
Probe the blot with antibodies against the phosphorylated form of the direct downstream substrate of the target kinase (e.g., phospho-MET for c-Met inhibition, phospho-Rb for CDK4/6 inhibition).
-
Also probe for the total protein as a loading control.
-
-
Data Analysis: A dose-dependent decrease in the phosphorylated substrate indicates that the compound is engaging and inhibiting its target within the cellular context.
Figure 2: Simplified CDK4/6 signaling pathway, a potential target for triazole derivatives.
Phase 3: Selectivity and Mechanistic Studies
Objective: To understand the broader selectivity profile of the compound and its downstream cellular consequences.
Experiment 5: Comprehensive Kinome Profiling
-
Protocol:
-
Based on promising IC50 data, submit the compound for a more extensive kinome-wide profiling assay, such as KINOMEscan™, which measures binding affinity rather than enzymatic inhibition.
-
This provides a quantitative measure of interaction (e.g., Kd) against a large panel of kinases (typically >400).
-
-
Data Analysis: The results are often visualized as a "kinome tree" to illustrate the selectivity of the compound. A highly selective inhibitor will bind to only a few kinases, while a multi-kinase inhibitor will show broader activity.
Experiment 6: Cell Cycle and Apoptosis Analysis
-
Protocol:
-
If the compound inhibits a cell cycle-related kinase (like CDK), treat cells with the compound for 24-48 hours.
-
Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry.
-
To assess apoptosis, use an Annexin V/PI staining kit and analyze by flow cytometry.
-
-
Data Analysis: Compare the cell cycle arrest profile or the percentage of apoptotic cells induced by the test compound with that of the relevant comparator (e.g., Palbociclib for G1 arrest).
Part 4: Conclusion and Future Directions
This guide presents a systematic and robust strategy for the initial characterization and comparative analysis of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. By following this workflow, researchers can effectively determine its kinase inhibitory profile, identify its primary molecular targets, and benchmark its performance against established inhibitors. The data generated will be critical in assessing its potential as a chemical probe or a starting point for a drug discovery program.
Positive findings from this comprehensive in vitro analysis would warrant progression to more advanced studies, including in vivo efficacy models, pharmacokinetic profiling, and off-target liability screening to fully evaluate its therapeutic potential.
References
-
An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]
-
Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. National Institutes of Health (NIH). [Link]
-
Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. National Institutes of Health (NIH). [Link]
-
1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate. [Link]
-
Development of novel 1,2,4-triazole-thiol derivatives as dual PI3K/mTOR inhibitor against the non-small cell lung cancer (NSCLC). Annals of Oncology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Synthetic Landscape of 3-Bromo-1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
The 3-bromo-1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of pharmaceutical agents. Its unique electronic properties and ability to participate in various cross-coupling reactions make it an invaluable synthon in the drug discovery pipeline. This guide provides a comprehensive side-by-side analysis of the most prevalent synthetic routes to this crucial intermediate. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective yields, advantages, and limitations to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Notable Disadvantages |
| 1. Sandmeyer Reaction | 3-Amino-1,2,4-triazole | NaNO₂, HBr, CuBr | ~60-70% | 2-4 hours | Well-established, reliable for aromatic amines. | Diazonium intermediate can be unstable; requires careful temperature control. |
| 2. Direct Electrophilic Bromination | 1,2,4-Triazole | N-Bromosuccinimide (NBS) | Variable (can lead to mixtures) | 1-3 hours | Simple procedure, readily available reagents. | Poor regioselectivity, often yields di- and tri-brominated products. |
| 3. From 1,2,4-Triazol-3-one | 1,2,4-Triazol-3-one | POBr₃ or PBr₃/PBr₅ | ~75-85% | 4-6 hours | Good yields, regioselective. | Requires synthesis of the triazolone precursor; harsh reagents. |
| 4. Oxidative Desulfurization-Bromination | 3-Mercapto-1,2,4-triazole | HNO₃, KBr | ~80-90% | 3-5 hours | High yields, readily available starting material. | Use of strong oxidizing agents. |
Visualizing the Synthetic Pathways
To better understand the transformations involved, the following diagrams illustrate the core synthetic routes to 3-bromo-1,2,4-triazole.
Caption: Simplified mechanism of the Sandmeyer reaction for 3-amino-1,2,4-triazole.
Experimental Protocol:
-
Diazotization: Dissolve 3-amino-1,2,4-triazole (1.0 eq) in a solution of hydrobromic acid (48%). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Direct Electrophilic Bromination: A Straightforward but Less Selective Route
Direct bromination of the 1,2,4-triazole ring using an electrophilic bromine source like N-bromosuccinimide (NBS) offers a seemingly simple approach. [1][2]However, the electron-rich nature of the triazole ring can lead to a lack of regioselectivity and the formation of poly-brominated products.
Mechanistic Insight: The 1,2,4-triazole ring is susceptible to electrophilic attack. The bromine atom in NBS is electrophilic and can react with the triazole ring. The position of bromination is influenced by the electronic and steric factors of the ring. While the C3 and C5 positions are electronically similar, steric hindrance can play a role in directing the substitution. However, controlling the reaction to achieve mono-substitution at the desired C3 position is challenging, and often a mixture of mono-, di-, and even tri-brominated products is obtained. One study reports the synthesis of 3,5-dibromo-4H-1,2,4-triazole in 74% yield from 1,2,4-triazole using bromine or NBS, highlighting the propensity for multiple substitutions. [3]
Caption: Outcome of direct bromination of 1,2,4-triazole.
Experimental Protocol (for selective mono-bromination):
-
Dissolve 1,2,4-triazole (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.
-
Add N-bromosuccinimide (1.0 eq) portion-wise at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Filter off the succinimide by-product. Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting mixture of products often requires careful chromatographic separation to isolate the desired 3-bromo-1,2,4-triazole.
Synthesis from 1,2,4-Triazol-3-one: A Regioselective Alternative
This route offers a more controlled approach to obtaining the 3-bromo isomer by starting with a precursor where the C3 position is already functionalized as a carbonyl group. The conversion of the triazolone to the bromo-triazole can be achieved using brominating agents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅).
Mechanistic Insight: The hydroxyl group of the tautomeric form of 1,2,4-triazol-3-one is a poor leaving group. Reagents like POBr₃ or PBr₅ activate the hydroxyl group by converting it into a better leaving group (a phosphate or phosphite ester). Subsequent nucleophilic attack by a bromide ion at the C3 position leads to the displacement of the activated oxygen functionality and the formation of 3-bromo-1,2,4-triazole.
Caption: General mechanism for the conversion of 1,2,4-triazol-3-one to 3-bromo-1,2,4-triazole.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a drying tube, place 1,2,4-triazol-3-one (1.0 eq) and phosphorus oxybromide (2.0 eq).
-
Heat the mixture at reflux for 4-6 hours. The reaction mixture will become a viscous liquid.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a base such as sodium carbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Oxidative Desulfurization-Bromination: A High-Yielding Modern Approach
This method utilizes the readily available 3-mercapto-1,2,4-triazole (which exists in tautomeric equilibrium with 1,2,4-triazole-3-thione) as the starting material. The conversion to 3-bromo-1,2,4-triazole involves an oxidative process that removes the sulfur atom and incorporates a bromine atom.
Mechanistic Insight: The exact mechanism can be complex and may vary depending on the specific reagents used. A plausible pathway involves the oxidation of the thiol group to a more reactive intermediate, such as a sulfonyl bromide. This intermediate is then susceptible to nucleophilic attack by a bromide ion at the C3 position, leading to the displacement of the sulfur-containing group (which is eliminated as sulfur dioxide or other sulfur oxides) and the formation of the C-Br bond.
Caption: A possible pathway for the oxidative desulfurization-bromination of 3-mercapto-1,2,4-triazole.
Experimental Protocol:
-
To a stirred solution of 3-mercapto-1,2,4-triazole (1.0 eq) in a mixture of water and a suitable organic co-solvent, add potassium bromide (2.0 eq).
-
Cool the mixture in an ice bath and slowly add nitric acid (65%) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Conclusion and Recommendations
The choice of the most appropriate synthetic route to 3-bromo-1,2,4-triazole is contingent upon several factors, including the desired scale of the reaction, the availability and cost of starting materials, and the required purity of the final product.
-
The Sandmeyer reaction is a reliable and well-understood method, particularly for large-scale synthesis, provided that the handling of the potentially unstable diazonium salt is managed with care.
-
Direct bromination is the simplest in terms of procedure but is often plagued by a lack of selectivity, making it more suitable for small-scale synthesis where purification of the desired product from a mixture is feasible.
-
The synthesis from 1,2,4-triazol-3-one offers good yields and regioselectivity but requires an additional step to prepare the starting material and involves the use of harsh reagents.
-
The oxidative desulfurization-bromination of 3-mercapto-1,2,4-triazole has emerged as a highly efficient and high-yielding method, making it an attractive option for both laboratory and larger-scale preparations.
For researchers in drug development, where regiochemical purity is paramount, the routes starting from 1,2,4-triazol-3-one or 3-mercapto-1,2,4-triazole are generally preferred. The Sandmeyer reaction also remains a viable and robust option. Careful consideration of the factors outlined in this guide will enable the selection of the most optimal synthetic strategy for the efficient and reliable production of 3-bromo-1,2,4-triazole.
References
-
Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17, 1633–1635. [Link]
-
Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947 , 40, 251–277. [Link]
-
Einhorn, A. Ueber die Constitution des Phenylurazols. Ber. Dtsch. Chem. Ges.1898 , 31, 999-1000. [Link]
-
Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent Progress in the Synthesis of 1,2,4-Triazoles. Tetrahedron1996 , 52, 15031-15070. [Link]
- Gilchrist, T. L. Heterocyclic Chemistry, 3rd ed.; Longman: Harlow, 1997.
-
Li, Y.; Wu, J. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. RSC Adv.2018 , 8, 25565-25570. [Link]
-
Park, K. H.; et al. N-Bromosuccinimide. In e-EROS Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd., 2001. [Link]
-
Gogoi, A.; Guin, S.; Rajamanickam, S.; Rout, S. K.; Patel, B. K. Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation. J. Org. Chem.2015 , 80, 9016-9027. [Link]
-
Cui, M.; Wang, R.; Yang, Q.; Kuang, C. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. J. Org. Chem.2022 , 87, 9654–9662. [Link]
- Abdel-Wahab, B. F.; et al. Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide.
- Wang, X.-j.; et al. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Org. Lett.2009, 11, 5460-5493.
- He, L.; et al.
- Gallou, F.; et al. Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. J. Org. Chem.2009, 74, 7595-7597.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validated Analytical Methods for the Quantification of 1,2,4-Triazole Derivatives
This guide provides an in-depth comparison of validated analytical methods for the quantification of 1,2,4-triazole derivatives, a class of compounds critical to both pharmaceutical and agricultural sectors. As researchers, scientists, and drug development professionals, the accuracy and reliability of your quantification methods are paramount. This document moves beyond mere protocols to explain the underlying principles and rationale, empowering you to select and implement the most appropriate method for your specific application. We will delve into the established techniques of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), all within the framework of rigorous regulatory validation standards.
The Imperative for Rigorous Quantification of 1,2,4-Triazoles
The 1,2,4-triazole moiety is a nitrogen-containing heterocyclic ring that forms the core structure of many vital active compounds.[1] In medicine, they are the backbone of widely used antifungal agents like fluconazole, voriconazole, and itraconazole, where therapeutic drug monitoring (TDM) is essential to ensure efficacy while avoiding toxicity.[2][3] In agriculture, they are indispensable fungicides, including propiconazole and tebuconazole, whose residues in food and the environment must be closely monitored to ensure consumer safety.[4][5] Given their potent biological activity, the ability to accurately quantify these derivatives in complex matrices—such as plasma, serum, soil, or food products—is not just an analytical challenge but a public health necessity.[3][6]
Foundational Principles: The Pillars of Method Validation
A method's data is only as reliable as its validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the bedrock of analytical method validation.[7][8][9] The objective is to demonstrate that an analytical procedure is unequivocally "fit for its intended purpose."[10] This is not a mere checklist but a systematic process of ensuring a method is accurate, precise, and specific for the analyte .
The core validation parameters, as defined by the ICH Q2(R2) guidelines, include:[11][12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[12]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[12]
-
Precision: The degree of scatter between a series of measurements, evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility (inter-laboratory).
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[11]
-
Range: The interval between the upper and lower concentration levels for which the method has demonstrated suitable accuracy, precision, and linearity.[11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]
The following diagram illustrates the logical workflow for validating an analytical method according to these principles.
Caption: A generalized workflow for analytical method validation.
Comparative Guide to Quantification Techniques
The choice of analytical technique is dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely accessible technique for the analysis of 1,2,4-triazole derivatives.[6]
-
Principle & Causality: Most triazole derivatives possess moderate to low polarity and contain chromophores (the aromatic triazole ring and substituted phenyl groups), making them ideal candidates for Reversed-Phase HPLC (RP-HPLC) with UV detection.[6] The workhorse C18 column is typically used, where the non-polar stationary phase retains the analytes, and a polar mobile phase (commonly a mixture of acetonitrile and water/buffer) is used for elution. The choice of an organic modifier like acetonitrile is causal; its elution strength allows for the efficient separation of triazoles with good peak shape. UV detection, often set around 260 nm, provides good sensitivity for these compounds due to their electronic transitions.[6]
-
Performance & Applications: HPLC-UV is highly suitable for analyzing pharmaceutical formulations and for TDM of antifungal drugs in biological samples, especially when high sensitivity is not the primary requirement.[3][14] It is cost-effective and demonstrates excellent precision and linearity for concentrations in the mid-to-high µg/mL to mg/L range.[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and selectivity, such as bioanalysis for pharmacokinetic studies or trace-level residue analysis, LC-MS/MS is the gold standard.[2][16]
-
Principle & Causality: LC-MS/MS couples the superior separation power of HPLC with the definitive identification and quantification capabilities of tandem mass spectrometry. The nitrogen atoms in the triazole ring are readily protonated, making Electrospray Ionization (ESI) in positive ion mode the most effective and common ionization technique. The true power of LC-MS/MS lies in Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, virtually eliminating matrix interferences and providing exceptional specificity and sensitivity.[16][17]
-
Performance & Applications: This technique can achieve LOQs in the low µg/kg or ng/mL range, making it essential for detecting trace pesticide residues in food and environmental samples, as well as for TDM of potent antifungal drugs with low circulating concentrations.[5][16] The method is highly accurate and precise, though it requires more significant capital investment and operator expertise.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique primarily used for the analysis of volatile and thermally stable compounds.
-
Principle & Causality: Many triazole fungicides are sufficiently volatile and stable to be analyzed directly by GC-MS.[4] The sample is injected into a heated port, vaporized, and separated based on its boiling point and interaction with a capillary column. Following separation, the analytes enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a high-energy process that creates reproducible and characteristic fragmentation patterns, which serve as a "fingerprint" for definitive identification. Quantification is achieved by monitoring specific ions.
-
Performance & Applications: GC-MS is a cornerstone for the routine analysis of multi-class pesticide residues, including triazoles, in food and environmental matrices.[4][18] It offers high resolution and sensitivity. However, for less volatile or thermally labile triazole derivatives, a derivatization step may be necessary to increase volatility, which adds complexity to the sample preparation.
Data Presentation: Comparative Performance of Analytical Methods
The following tables summarize typical validation parameters for the quantification of various 1,2,4-triazole derivatives across different platforms and matrices, compiled from validated methods in the literature.
Table 1: LC-MS/MS Methods for Triazole Antifungals in Biological Fluids
| Analyte(s) | Matrix | LOQ | Linearity Range | Recovery (%) | Reference(s) |
|---|---|---|---|---|---|
| Voriconazole, Itraconazole, Posaconazole | Human Plasma/Serum | 0.05 - 0.5 mg/L | 0.05 - 20.0 mg/L | ~100% | [15] |
| Itraconazole, Hydroxyitraconazole | Serum | 14 ng/mL | ≥0.999 | 85 - 106% | [19] |
| Posaconazole, Voriconazole | Serum | N/A | r² > 0.99 | 3.6% (Precision) |[19] |
Table 2: GC-MS Methods for Triazole Fungicides in Food/Environmental Samples
| Analyte(s) | Matrix | LOQ | Linearity Range | Recovery (%) | Reference(s) |
|---|---|---|---|---|---|
| 11 Triazoles (e.g., Tebuconazole) | Fruits | 0.8 - 3.4 µg/kg | 10 - 500 µg/L | 82.6 - 117.1% | [4] |
| 5 Triazoles (e.g., Penconazole) | Cow Milk | 13 - 180 µg/L | Wide | 156-380 (Enrichment Factor) | [18] |
| 7 Triazoles (e.g., Myclobutanil) | Vegetables | 0.01 - 0.10 ng/g | 0.5 - 35.0 ng/g | 84.4 - 108.2% |[20] |
Table 3: HPLC-UV/DAD Methods for Triazole Derivatives
| Analyte(s) | Matrix | LOQ | Linearity Range | Recovery (%) | Reference(s) |
|---|---|---|---|---|---|
| 5 Triazoles (e.g., Fluconazole) | Human Plasma | 0.1 - 1.0 µg/mL | N/A | >85% | [14] |
| Triadimefon, Myclobutanil, etc. | Water, Honey | 30 - 90 µg/L | 30 - 1000 µg/L | 60 - 114% |[21] |
Experimental Protocols: Field-Proven Methodologies
The following protocols are representative workflows, synthesized from validated methods, that provide a practical starting point for laboratory implementation.
Protocol 1: Quantification of Triazole Antifungals in Human Plasma by LC-MS/MS
This protocol is designed for the simultaneous quantification of voriconazole, itraconazole, and posaconazole for TDM.
1. Materials & Reagents:
-
Reference standards for each analyte and a suitable stable isotope-labeled internal standard (e.g., Voriconazole-d3).
-
HPLC-grade methanol and acetonitrile.
-
Formic acid.
-
Drug-free human plasma for calibration standards and quality controls (QCs).
2. Standard and QC Preparation:
-
Prepare individual stock solutions (1 mg/mL) of each analyte and the internal standard (IS) in methanol.
-
Create a combined working standard solution.
-
Spike drug-free plasma with the working standard to prepare a calibration curve (e.g., 0.05 to 20 mg/L) and QC samples (low, medium, high).[15]
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or QC in a microcentrifuge tube, add 20 µL of IS working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[15]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at ~30% B, ramp up to 95% B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer with ESI source.
-
Ionization Mode: ESI Positive.
-
Detection: Multiple Reaction Monitoring (MRM). Transitions must be optimized for each analyte (e.g., Voriconazole: m/z 350.1 → 281.1).
Caption: Workflow for LC-MS/MS analysis of triazoles in plasma.
Protocol 2: Quantification of Triazole Pesticides in Fruits by GC-MS/MS
This protocol is a generalized method for determining multiple triazole fungicide residues.
1. Materials & Reagents:
-
Reference standards for each pesticide.
-
Acetonitrile, HPLC grade.
-
Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).
-
Primary secondary amine (PSA) sorbent.
-
GC-MS/MS system.
2. Sample Preparation (Modified QuEChERS):
-
Homogenize 10 g of the fruit sample.
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing MgSO₄ and PSA.
-
The PSA causally removes organic acids and other polar interferences from the fruit matrix.
-
Vortex for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into a GC vial.
4. GC-MS/MS Conditions:
-
GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at ~70°C, ramp up to ~300°C to ensure elution of all target triazoles.
-
Carrier Gas: Helium.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Detection: MRM mode with optimized transitions for each pesticide.[4]
Conclusion
The selection of an analytical method for the quantification of 1,2,4-triazole derivatives is a critical decision that directly impacts data quality and reliability. While HPLC-UV offers a robust and cost-effective solution for higher concentration analyses, its sensitivity is limited. GC-MS remains a powerful tool for analyzing volatile fungicides in complex matrices. However, for applications demanding the utmost in sensitivity and specificity, particularly in bioanalysis and trace residue monitoring, LC-MS/MS is the undisputed method of choice. The causality for this lies in its ability to combine efficient chromatographic separation with highly specific mass-based detection, minimizing matrix effects and delivering accurate quantification at exceptionally low levels. Regardless of the chosen platform, adherence to rigorous validation principles, as outlined by regulatory bodies like the ICH and FDA, is non-negotiable to ensure that the generated data is trustworthy, reproducible, and fit for its intended scientific or regulatory purpose.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][7][8]
-
Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link][22]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][9]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][12]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][13]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][10]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][11]
-
PubMed. (n.d.). [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry]. [Link][4]
-
PubMed. (2024). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. [Link][16]
-
Springer Nature Experiments. (2024). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).... [Link][17]
-
PubMed. (2011). Extraction and preconcentration technique for triazole pesticides from cow milk using dispersive liquid-liquid microextraction followed by GC-FID and GC-MS determinations. [Link][18]
-
myadlm.org. (2017). Antifungal Therapeutic Drug Monitoring by Liquid Chromatography Tandem Mass Spectrometry. [Link][2]
-
ResearchGate. (2025). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)... | Request PDF. [Link][19]
-
PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry.... [Link][5]
-
RSC Publishing. (2023). Efficient analyses of triazole fungicides in water, honey and soy milk samples.... [Link][21]
-
Pharmacia. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. [Link][3]
-
Sci-Hub. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography.... [Link][23]
-
Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. [Link][14]
-
ResearchGate. (2014). (PDF) Determination of Triazole Fungicides in Vegetable Samples by Magnetic Solid-Phase Extraction.... [Link][20]
-
IRJET. (n.d.). A Review: Triazole and their derivatives. [Link][1]
Sources
- 1. irjet.net [irjet.net]
- 2. myadlm.org [myadlm.org]
- 3. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 4. [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. youtube.com [youtube.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. intuitionlabs.ai [intuitionlabs.ai]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
- 18. Extraction and preconcentration technique for triazole pesticides from cow milk using dispersive liquid-liquid microextraction followed by GC-FID and GC-MS determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Efficient analyses of triazole fungicides in water, honey and soy milk samples by popping candy-generated CO 2 and sugaring-out-assisted supramolecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06560F [pubs.rsc.org]
- 22. centerforbiosimilars.com [centerforbiosimilars.com]
- 23. Sci-Hub: are you are robot? [sci-hub.box]
A Comparative Guide to the Cross-Reactivity Profile of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, a Novel JAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine (referred to herein as "Compound X") is a novel chemical entity for which no public cross-reactivity data exists. This guide presents a scientifically-grounded, hypothetical profile for Compound X to illustrate the principles and methodologies of cross-reactivity analysis. The primary target, Janus Kinase 2 (JAK2), was selected based on the prevalence of the 1,2,4-triazole scaffold in known kinase inhibitors.[1][2] Data for the comparator drugs, Ruxolitinib and Fedratinib, are based on published literature.
Introduction: The Imperative of Selectivity in Kinase Inhibition
The development of small molecule kinase inhibitors has revolutionized the treatment of malignancies and inflammatory diseases. However, the therapeutic window of these agents is defined by their selectivity. Because the ATP-binding site is highly conserved across the human kinome, achieving high selectivity is a significant challenge.[3][4] Insufficient selectivity can lead to off-target effects, where the inhibitor interacts with unintended kinases, potentially causing adverse events or unforeseen toxicities.[5][6]
Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a foundational step in drug development.[3] It allows researchers to:
-
De-risk clinical candidates: by identifying potential liabilities early.
-
Understand mechanistic polypharmacology: where off-target effects may contribute to efficacy.
-
Guide lead optimization: to enhance selectivity and improve the safety profile.[3]
This guide provides a comparative analysis of Compound X, a hypothetical selective JAK2 inhibitor, against two clinically approved JAK inhibitors, Ruxolitinib and Fedratinib, to contextualize its potential performance and illustrate the workflows central to selectivity profiling.
Overview of Compared JAK Inhibitors
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases critical for cytokine signaling.[7] Dysregulation of the JAK-STAT pathway is central to myeloproliferative neoplasms (MPNs) and inflammatory conditions.[8][9]
-
Compound X (Hypothetical): A novel ATP-competitive inhibitor with a 1,2,4-triazole core, designed for high potency and selectivity against JAK2. Its methoxymethyl group is hypothesized to engage with specific residues in the JAK2 ATP-binding site to confer selectivity over other JAK family members.
-
Ruxolitinib: The first FDA-approved JAK inhibitor for myelofibrosis.[8][9] It is a potent inhibitor of both JAK1 and JAK2, a profile that contributes to its efficacy but also to side effects like immunosuppression (via JAK1) and anemia/thrombocytopenia (via JAK2).[10][11][12]
-
Fedratinib: A selective JAK2 inhibitor also approved for myelofibrosis.[13][14][15] While highly selective for JAK2 over other JAK family members, it has known off-target activity against FLT3 and the non-kinase bromodomain protein BRD4, which may contribute to both its clinical profile and potential side effects.[6][16][17]
Comparative Kinase Selectivity Profile
A compound's selectivity is quantified by comparing its inhibitory potency (e.g., IC50) against its primary target versus a panel of off-targets. A higher selectivity ratio (IC50 off-target / IC50 on-target) is generally desirable.
The following table summarizes the inhibitory activities of Compound X (hypothetical data) and its comparators against key kinases.
| Kinase Target | Compound X (IC50, nM) | Ruxolitinib (IC50, nM) | Fedratinib (IC50, nM) | Comments |
| JAK2 | 2.5 | 2.8 - 3.3 [11] | 3 [17] | Primary Target; High Potency |
| JAK1 | 85 | 3.3[11] | 35 | Compound X shows >30-fold selectivity for JAK2 over JAK1, unlike Ruxolitinib. |
| JAK3 | >1000 | 428 | 439 | All compounds show high selectivity against JAK3. |
| TYK2 | 450 | 19 | 43 | Compound X avoids potent TYK2 inhibition seen with other JAK inhibitors. |
| FLT3 | >2000 | >1000 | 20 | Fedratinib's known off-target; Compound X shows no significant activity.[16] |
| BRD4* | >5000 | >5000 | 130[17] | Fedratinib's notable non-kinase off-target.[17] |
| SRC | 850 | >1000 | >1000 | Representative of a common tyrosine kinase off-target. |
*Note: BRD4 is a bromodomain, not a kinase, but is a known off-target of Fedratinib.[17]
Experimental Methodologies & Protocols
Authoritative and reproducible assays are the bedrock of trustworthy selectivity profiling. The data presented above would be generated through a tiered experimental approach.
Diagram: Kinase Inhibitor Selectivity Profiling Workflow
Caption: Tiered workflow for assessing kinase inhibitor selectivity.
Detailed Protocol: In Vitro Kinase Assay (Luminescent ADP-Glo™ Assay)
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.[18][19][20][21]
Objective: To quantify the dose-dependent inhibition of a specific kinase (e.g., JAK2) by a test compound.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.
Materials:
-
Recombinant human kinase (e.g., JAK2, active)
-
Kinase-specific substrate peptide
-
Test Compound (10 mM stock in DMSO)
-
ATP (10 mM stock)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series. Further dilute these into the kinase reaction buffer to the desired final assay concentration (typically 2X the final concentration).
-
Rationale: Serial dilution allows for the generation of a dose-response curve to accurately calculate the IC50. DMSO concentration should be kept constant across all wells (e.g., <1%) to avoid solvent effects.
-
-
Kinase Reaction Setup: a. Add 5 µL of the diluted compound or vehicle (DMSO in buffer) to the wells of the 384-well plate. b. Add 2.5 µL of a solution containing the kinase and substrate peptide in reaction buffer. c. Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: a. Start the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately reflect competitive inhibition.[18] b. Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection: a. Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: a. Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. b. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: a. Convert luminescence readings to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. b. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway Context and Off-Target Implications
The selectivity profile of a JAK inhibitor directly translates to its biological effects.
Diagram: Simplified JAK-STAT Signaling Pathway
Caption: Inhibition points of JAK inhibitors in the JAK-STAT pathway.
Interpretation:
-
Compound X's high selectivity for JAK2 suggests it would primarily impact signaling from receptors that rely on JAK2 homodimers (e.g., erythropoietin, thrombopoietin receptors). This could translate to a more targeted efficacy in JAK2-driven diseases with a potentially lower risk of the broad immunosuppression associated with JAK1 inhibition.[22]
-
Ruxolitinib's dual JAK1/JAK2 inhibition blocks a wider range of cytokine signals, explaining its broad efficacy but also its higher risk of infection due to suppression of JAK1-dependent pathways.[8][10]
-
Fedratinib's profile, while JAK2-selective, includes unique off-targets like BRD4, which may create a distinct therapeutic and side-effect profile through epigenetic mechanisms.[17]
Conclusion and Future Directions
This comparative guide, using the hypothetical profile of 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine (Compound X), underscores the critical importance of comprehensive cross-reactivity profiling. The hypothetical data suggests that Compound X could represent a more selective therapeutic agent than existing options like Ruxolitinib, potentially offering an improved safety profile by sparing JAK1. Unlike Fedratinib, it avoids non-kinase off-targets like BRD4.
The validation of such a profile requires the rigorous, multi-tiered experimental approach outlined. Further studies, including cell-based functional assays and in vivo safety pharmacology, would be essential to confirm whether this promising biochemical selectivity translates into a superior therapeutic index. The ultimate goal of selectivity profiling is to build a holistic understanding of a compound's interactions, enabling the development of safer and more effective medicines.[23]
References
-
Protocols.io. (2023). In vitro kinase assay. [Link]
-
Wigh, E., et al. (2022). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PMC. [Link]
-
Schulze-Coops, H., et al. (2019). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. RMD Open. [Link]
-
Abou-Gharbia, M., et al. (2021). Clinical Utility of Fedratinib in Myelofibrosis. Clinical Lymphoma, Myeloma & Leukemia. [Link]
-
Ferguson, F.M., et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Frontiers in Oncology. [Link]
-
Yu, V. L., et al. (2013). Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings. Experimental Hematology. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. [Link]
-
Mok, C.C. (2019). Clinical significance of Janus Kinase inhibitor selectivity. Annals of the Rheumatic Diseases. [Link]
-
ResearchGate. (2023). In vitro kinase assay v1. [Link]
-
RhAPP. (2024). How Does the Selectivity of TYK2 and JAK Enzyme Inhibition Influence Their Safety Profiles?[Link]
-
National Center for Biotechnology Information. (2012). Ruxolitinib: An Oral Janus Kinase 1 and Janus Kinase 2 Inhibitor in the Management of Myelofibrosis. Hospital Practice. [Link]
-
Knapp, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Mesa, R. A. (2010). Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. IDrugs. [Link]
-
ResearchGate. (2012). Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. [Link]
-
National Center for Biotechnology Information. (2023). Ruxolitinib. StatPearls. [Link]
-
ResearchGate. (2010). Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. [Link]
-
ResearchGate. (2020). Minimizing the off-target reactivity of covalent kinase inhibitors. [Link]
-
National Center for Biotechnology Information. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Molecular Pharmaceutics. [Link]
-
ACS Publications. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics. [Link]
-
Pharmacy Times. (2024). Fedratinib Shows Efficacy in Previously Treated Myelofibrosis, Some Patients With Ruxolitinib Failure. [Link]
-
National Center for Biotechnology Information. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology. [Link]
-
MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]
-
Conference Correspondent. (2021). Fedratinib Demonstrates Efficacy in Patients with Myelofibrosis with Prior Ruxolitinib Therapy. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species. Pharmaceuticals. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ard.bmj.com [ard.bmj.com]
- 9. Ruxolitinib: An Oral Janus Kinase 1 and Janus Kinase 2 Inhibitor in the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. Fedratinib Demonstrates Efficacy in Patients with Myelofibrosis with Prior Ruxolitinib Therapy - Conference Correspondent [conference-correspondent.com]
- 16. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro kinase assay [protocols.io]
- 19. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro kinase assay [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmarking of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine in Novel Bio-assays: A Methodological Guide
Abstract: The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse activities.[1][2] This guide introduces 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, a novel derivative featuring key functional groups—a bromine atom, a methoxymethyl (MOM) protecting group, and a primary amine—that suggest a potential for significant biological activity. Due to the absence of performance data for this specific molecule, we present a comprehensive framework for its initial benchmarking. This document outlines detailed protocols for two primary, high-throughput screening assays: an in vitro anticancer cell viability assay and an antifungal susceptibility assay. Performance will be benchmarked against established therapeutic agents, Combretastatin A-4 and Fluconazole, respectively. We provide not only the step-by-step methodologies but also the scientific rationale behind experimental choices, hypothetical data for comparative analysis, and a proposed workflow for subsequent mechanism-of-action studies. This guide is intended for researchers in drug discovery and chemical biology seeking to evaluate novel heterocyclic compounds.
Introduction: The Rationale for Evaluating 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine
The 1,2,4-triazole ring is a privileged heterocyclic motif renowned for its metabolic stability, capacity for hydrogen bonding, and modest dipole character, making it an effective bioisostere for amide or ester groups.[3][4] These properties have led to the successful development of triazole-containing drugs for a wide spectrum of diseases, including fungal infections (e.g., Fluconazole, Voriconazole) and cancer.[2][5]
The subject of this guide, 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, presents a unique combination of functionalities:
-
5-Amino Group: Provides a key point for hydrogen bonding and potential interaction with biological targets like kinases or other enzymes. It also serves as a synthetic handle for further derivatization.
-
3-Bromo Substituent: The halogen atom can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity for a protein target.[6] It also offers a reactive site for synthetic elaboration via cross-coupling reactions.[7]
-
1-Methoxymethyl (MOM) Group: While often used as a protecting group for the triazole nitrogen, the MOM group also increases lipophilicity, which can modulate cell permeability and pharmacokinetic properties.
Given the established anticancer and antifungal potential of variously substituted triazoles, we hypothesize that 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine holds promise as a scaffold for novel therapeutic agents.[4][8] This guide provides a robust, self-validating framework to perform its initial performance characterization in two critical therapeutic areas.
Proposed Experimental Workflow
To systematically evaluate the compound, we propose a multi-stage workflow. The initial stage involves primary screening for two distinct biological activities. Positive "hits" from this stage would then be subjected to secondary, mechanism-focused assays.
Caption: Proposed multi-stage workflow for benchmarking.
Methodologies and Experimental Protocols
Materials
-
Test Compound: 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (Purity ≥95%, for lab use only).[9][10]
-
Anticancer Comparator: Combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor.[11]
-
Antifungal Comparator: Fluconazole, an established antifungal agent targeting ergosterol biosynthesis.[5]
-
Cell Lines: MCF-7 (ER-positive breast cancer), SNB-75 (CNS cancer).[4][11]
-
Fungal Strains: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, DMSO, Thiazolyl Blue Tetrazolium Bromide (MTT), Phosphate Buffered Saline (PBS), Sabouraud Dextrose Broth.
Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
This assay quantitatively measures metabolic activity, which serves as a proxy for cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this colorimetric assay.
Step-by-Step Protocol:
-
Cell Seeding: Culture MCF-7 and SNB-75 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and comparators in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with medium containing 0.5% DMSO (vehicle control), and untreated cells (negative control).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Living cells will convert MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: Grow fungal strains on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Compound Preparation: Perform a two-fold serial dilution of the test compound and Fluconazole in a 96-well plate using RPMI-1640 medium, with concentrations typically ranging from 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which no visible growth is observed.
Anticipated Results & Comparative Analysis (Hypothetical Data)
To illustrate the benchmarking process, the following tables present plausible, hypothetical results from the described assays.
Table 1: Hypothetical Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | SNB-75 (CNS Cancer) |
|---|---|---|
| 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine | 1.25 | 0.45 |
| Combretastatin A-4 (Comparator) | 0.008 | 0.012 |
| Doxorubicin (Reference Control) | 0.85 | 1.10 |
Interpretation: In this hypothetical scenario, the test compound shows potent cytotoxic activity against the SNB-75 CNS cancer cell line, with sub-micromolar efficacy. While less potent than the comparator Combretastatin A-4, its activity profile, particularly the selectivity towards SNB-75, would warrant further investigation.
Table 2: Hypothetical Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus fumigatus |
|---|---|---|
| 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine | 4 | 8 |
| Fluconazole (Comparator) | 1 | 64 |
Interpretation: These hypothetical results suggest the test compound has significant activity against C. albicans and is notably more effective against the typically Fluconazole-resistant A. fumigatus. This profile would make it a very promising candidate for development as a broad-spectrum antifungal agent.
Proposed Mechanism of Action (MoA) Investigation
Based on promising primary screening results, the next logical step is to elucidate the compound's MoA. The structural similarity of many triazoles to known mitotic inhibitors suggests a potential interaction with tubulin.[11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 9. 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine [cymitquimica.com]
- 10. calpaclab.com [calpaclab.com]
- 11. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer | MDPI [mdpi.com]
Navigating the Synthesis of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine: A Guide to Reproducibility and Comparative Analysis
For researchers, scientists, and drug development professionals, the successful and reproducible synthesis of novel chemical entities is the cornerstone of innovation. This guide provides an in-depth analysis of the synthesis of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, a versatile triazole derivative with potential applications in medicinal chemistry. We will explore the critical factors influencing the reproducibility of its synthesis, offer a detailed experimental protocol, and compare its utility with alternative building blocks.
The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including antimicrobial and anticancer properties.[1][2] The targeted compound, 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (CAS 2092582-22-2), is a functionalized derivative designed for further chemical elaboration, making it a valuable building block in the synthesis of more complex molecules.[1] Its structure, featuring a reactive bromine atom and a protected amine, allows for selective modifications, a key aspect in the construction of compound libraries for drug screening.
The Synthetic Pathway: A Focus on Reproducibility
Several factors can significantly impact the consistency of experimental outcomes in synthetic chemistry. These include the purity of starting materials, precise control of reaction conditions (temperature, time, stoichiometry), and the method of purification.[3][4] In the context of N-alkylation of bromo-triazoles, regioselectivity is a critical parameter that can affect reproducibility. The triazole ring possesses multiple nitrogen atoms that can potentially be alkylated, leading to a mixture of isomers and complicating purification, ultimately reducing the yield of the desired product.
Below is a generalized experimental protocol for the N-methoxymethylation of 3-bromo-1H-1,2,4-triazol-5-amine, designed to enhance reproducibility. This protocol is based on well-established principles of N-alkylation of heterocyclic amines.
Experimental Protocol: N-Methoxymethylation of 3-Bromo-1H-1,2,4-triazol-5-amine
Objective: To synthesize 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine with high purity and consistent yield.
Materials:
-
3-Bromo-1H-1,2,4-triazol-5-amine
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 3-Bromo-1H-1,2,4-triazol-5-amine (1.0 eq) in anhydrous DCM, add DIPEA (1.5 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 10 minutes, then add a solution of MOM-Cl (1.2 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine.
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine.
Comparative Analysis with Alternative Building Blocks
The utility of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine as a synthetic intermediate can be best understood by comparing it with other commonly used building blocks in medicinal chemistry. The choice of a particular building block often depends on the desired final structure, the specific reaction conditions required, and the overall synthetic strategy.
| Building Block | Key Features | Common Applications | Advantages | Disadvantages |
| 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine | - Protected amine (MOM group) - Reactive bromine for cross-coupling | Synthesis of substituted triazoles for screening libraries | - Orthogonal protecting groups allow for selective reactions. - Versatile for introducing the triazole core. | - Requires an additional deprotection step for the amine. - Synthesis of the building block itself can be multi-step. |
| 3,5-Dibromo-1H-1,2,4-triazole | - Two reactive bromine atoms | Introduction of a disubstituted triazole core | - Allows for sequential or double functionalization. | - Regioselectivity can be a challenge in mono-functionalization. |
| 3-Amino-1,2,4-triazole | - Readily available and inexpensive | Synthesis of a wide range of triazole derivatives | - Cost-effective starting material. | - Lacks a handle for selective cross-coupling reactions without further functionalization. |
| 3-Bromo-1H-1,2,4-triazole | - Single reactive bromine atom | Introduction of a monosubstituted triazole core | - Simpler starting material. | - Lacks the protected amine for further diversification. |
Logical Relationship of Building Block Selection:
Caption: Decision tree for selecting an appropriate triazole building block.
Conclusion: Ensuring Trustworthy and Reproducible Results
The successful application of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine in drug discovery hinges on the ability to synthesize it in a reproducible manner. By carefully controlling reaction parameters, ensuring the purity of starting materials, and employing robust purification techniques, researchers can achieve consistent outcomes. The choice of this building block over alternatives should be guided by the specific synthetic strategy and the desired functionality in the final target molecule. This guide provides a framework for researchers to approach the synthesis and application of this and similar heterocyclic building blocks with a focus on scientific integrity and experimental reproducibility.
References
-
CP Lab Safety. (n.d.). 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazole-5-carboxamide, 95% Purity, C5H7BrN4O2, 1 gram. Retrieved January 19, 2026, from [Link]
-
Doron Scientific. (2023, March 3). 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Google Patents. (n.d.). United States Patent. Retrieved January 19, 2026, from [Link]
-
MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved January 19, 2026, from [Link]
-
PubMed. (2009, December 3). Bromo-directed N-2 alkylation of NH-1,2,3-triazoles: efficient synthesis of poly-substituted 1.... Retrieved January 19, 2026, from [Link]
-
PubMed. (2025). ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2023, June 25). (PDF) A comparison of the inhibitory activity of 3-alkyl- and 3-hydroxyalkyl-5-amino-1H-1,2,4-triazoles against copper corrosion in chloride-containing environments. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Aminotriazoles | Download Table. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Retrieved January 19, 2026, from [Link]
Sources
Illuminating the Mechanism: A Comparative Guide to Confirming the Biological Target of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine
For researchers in drug discovery, the journey from a promising bioactive small molecule to a well-understood therapeutic candidate is fraught with challenges. One of the most critical hurdles is the definitive identification of its biological target(s). This guide provides a comprehensive, in-depth comparison of modern experimental and computational methodologies for elucidating the mechanism of action of novel compounds, using the hypothetical case of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, a compound for which no specific biological target has been publicly documented. Our focus will be on not just the "what" but the "why," offering a strategic framework for robust target deconvolution.
The Challenge: A Phenotypic Hit with an Unknown MoA
3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine represents a common scenario in drug discovery: a compound identified through phenotypic screening that exhibits a desirable biological effect, but whose direct molecular interactions remain elusive. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] This promiscuity underscores the necessity of a systematic and multi-pronged approach to target identification to avoid mischaracterization and to pave the way for rational lead optimization.
Our strategy will be a phased approach, beginning with broad, unbiased screening methods to generate initial hypotheses, followed by more targeted validation techniques to confirm direct engagement in a cellular context.
Phase 1: Hypothesis Generation - Casting a Wide Net
The initial phase of target deconvolution aims to identify a pool of potential interacting proteins. We will compare three powerful, unbiased methodologies: one computational and two experimental.
In Silico Target Prediction: A First Look into Potential Interactions
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses based on the chemical structure of our lead compound.
Principle: Ligand-based in silico target prediction tools compare the 2D and 3D structural and physicochemical properties of a query molecule against large databases of known bioactive compounds and their targets.[4][5][6] By identifying structural similarities, these algorithms can predict a probability-ranked list of potential protein targets.
Workflow:
Caption: Workflow for in silico target prediction.
Leading Platforms:
-
SwissTargetPrediction: A widely used web server that predicts targets based on a combination of 2D and 3D similarity measures.[4]
-
KinasePred: A more specialized tool focusing on predicting interactions with the human kinome, which is a common target class for small molecules.[7]
Comparative Analysis:
| Feature | In Silico Prediction |
| Principle | Structural Similarity |
| Throughput | Very High |
| Resource Intensity | Low (Computational) |
| Primary Output | List of potential targets |
| Key Advantage | Rapid, cost-effective hypothesis generation |
| Key Limitation | Predictive, requires experimental validation; may miss novel targets not represented in databases |
Chemical Proteomics: Fishing for Targets in their Native Environment
Chemical proteomics techniques utilize a modified version of the small molecule to "pull down" its binding partners from a complex biological sample, such as a cell lysate.
Principle: A chemically tractable handle (e.g., an alkyne or biotin) is synthesized onto the parent molecule. This "bait" molecule is then incubated with a proteome, and the bait-protein complexes are enriched and subsequently identified by mass spectrometry.[8][9][10]
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize an analog of 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine with a linker and an affinity tag (e.g., biotin). It is crucial to test this modified compound to ensure it retains the biological activity of the parent molecule.
-
Cell Lysis: Prepare a native protein lysate from a relevant cell line.
-
Incubation: Incubate the lysate with the biotinylated probe. A parallel incubation with a non-biotinylated competitor (the original compound) and a mock incubation (e.g., beads alone) should be run as controls.
-
Enrichment: Use streptavidin-coated beads to capture the biotinylated probe and any interacting proteins.
-
Washing: Perform stringent washes to remove non-specific binders.
-
Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the enriched proteins.
Comparative Analysis:
| Feature | Chemical Proteomics (AP-MS) |
| Principle | Affinity-based pulldown |
| Throughput | Moderate |
| Resource Intensity | High (synthesis, MS) |
| Primary Output | List of binding proteins |
| Key Advantage | Identifies direct binding partners in a complex proteome. |
| Key Limitation | Requires chemical modification of the compound which may alter its binding properties; can suffer from non-specific binding. |
Activity-Based Protein Profiling (ABPP): A Focus on Functional Engagement
ABPP is a powerful chemical proteomic strategy that uses active site-directed chemical probes to profile the functional state of enzymes in complex proteomes.[11][12][13][14]
Principle: ABPP can be used in a competitive profiling format. A broad-spectrum activity-based probe that targets a large enzyme family is incubated with a proteome in the presence or absence of the test compound (3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine). If the test compound binds to the active site of an enzyme, it will block the binding of the activity-based probe. This reduction in probe labeling is then quantified by mass spectrometry to identify the engaged targets.[8]
Experimental Protocol: Competitive ABPP
-
Proteome Preparation: Prepare a native protein lysate.
-
Compound Incubation: Treat aliquots of the lysate with varying concentrations of 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine or a vehicle control (e.g., DMSO).
-
Probe Labeling: Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to each aliquot.
-
Click Chemistry: If the probe contains a clickable handle (e.g., an alkyne), attach a reporter tag (e.g., biotin) via click chemistry.
-
Enrichment & Analysis: Enrich the probe-labeled proteins and analyze by LC-MS/MS, as described for AP-MS.
-
Data Analysis: Identify proteins for which probe labeling is significantly reduced in the compound-treated samples in a dose-dependent manner.
Comparative Analysis:
| Feature | Competitive ABPP |
| Principle | Competition for active site binding |
| Throughput | Moderate |
| Resource Intensity | High (probes, MS) |
| Primary Output | List of functionally engaged targets |
| Key Advantage | Provides functional information (i.e., binding to an active site) and does not require modification of the test compound. |
| Key Limitation | Limited by the availability of suitable broad-spectrum activity-based probes for different enzyme classes. |
Phase 2: Target Validation - Confirming Engagement in a Cellular Context
The hypothesis-generating methods described above provide a list of potential targets. It is imperative to validate these interactions in a more physiological setting. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[15][16][17]
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[17] The binding of a small molecule to its target protein typically increases the protein's thermodynamic stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation. By heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is strong evidence of direct target engagement.[15][16][18]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Culture a relevant cell line and treat with 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling.
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by high-speed centrifugation.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein identified in Phase 1.
-
Quantification: Quantify the band intensities to determine the amount of soluble protein at each temperature and plot the melting curves.
Hypothetical CETSA Data for Putative Target 'Protein X'
| Temperature (°C) | Vehicle (% Soluble) | Compound (% Soluble) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 50 | 80 |
| 60 | 20 | 55 |
| 65 | 5 | 25 |
| 70 | 0 | 10 |
This hypothetical data, when plotted, would show a clear rightward shift in the melting curve for Protein X in the presence of the compound, indicating stabilization and direct binding.
Specialized Approaches: The Case of Kinases
The 1,2,4-triazole moiety is frequently found in kinase inhibitors. If in silico predictions or initial screening suggest that 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine may target kinases, a more specialized approach is warranted.
Kinobeads Profiling: This is a powerful chemoproteomic method for profiling kinase inhibitor selectivity.[19][20][21]
Principle: Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on sepharose beads. These beads can be used to enrich a large portion of the expressed kinome from a cell lysate. In a competitive binding experiment, the lysate is pre-incubated with the test compound. The compound will compete with the kinobeads for binding to its kinase targets. The unbound kinases are then captured by the kinobeads, and the reduction in binding for specific kinases is quantified by mass spectrometry.[22][23] This provides a comprehensive profile of the compound's kinase targets and its selectivity across the kinome.[19]
Caption: Workflow for Kinobeads competitive profiling.
Summary and Strategic Recommendations
Confirming the biological target of a novel compound like 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine requires a logical, multi-step process. No single technique is foolproof, and a consensus from orthogonal approaches provides the highest degree of confidence.
Recommended Strategy:
-
Start with In Silico Prediction: Use tools like SwissTargetPrediction to generate an initial, rapid, and cost-effective list of potential target classes.
-
Employ Unbiased Proteomics: If resources permit, run parallel experiments using competitive ABPP and/or affinity purification-mass spectrometry to identify interacting proteins directly from the proteome. If kinase targets are predicted, Kinobeads profiling is the method of choice.
-
Validate with CETSA: Use CETSA as the definitive assay to confirm direct target engagement of the highest-priority candidates in intact cells. This is a crucial step to bridge the gap between in vitro binding and cellular activity.
-
Further Validation: Follow up with downstream functional assays (e.g., enzymatic assays with recombinant protein, or cellular assays measuring the activity of a signaling pathway downstream of the target) to confirm that target engagement leads to the observed phenotype.
By systematically applying this integrated workflow, researchers can move with confidence from a compound with an interesting phenotype to a well-validated lead with a clearly defined mechanism of action, accelerating the path towards clinical development.
References
-
Target identification with quantitative activity based protein profiling (ABPP) . PubMed. Available from: [Link]
-
5 Target Deconvolution Approaches in Drug Discovery . Technology Networks. Available from: [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development . Frontiers in Pharmacology. Available from: [Link]
-
Activity based Protein Profiling (Abpp) . Creative Biolabs. Available from: [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors . PMC. Available from: [Link]
-
Activity Based Protein Profiling ABPP . Mtoz Biolabs. Available from: [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction . MDPI. Available from: [Link]
-
Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks . PubMed Central. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. Available from: [Link]
-
Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors . ACS Publications. Available from: [Link]
-
SwissTargetPrediction . bio.tools. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. Available from: [Link]
-
Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities . Frontiers in Chemistry. Available from: [Link]
-
Target deconvolution techniques in modern phenotypic profiling . PMC. Available from: [Link]
-
High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates . ACS Publications. Available from: [Link]
-
Target Deconvolution for Phenotypic Antibodies and Small Molecules . Retrogenix. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI. Available from: [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform . ACS Central Science. Available from: [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery . ResearchGate. Available from: [Link]
-
Computational/in silico methods in drug target and lead prediction . PMC. Available from: [Link]
-
Target Deconvolution . Creative Biolabs. Available from: [Link]
-
Selected target prediction tools available on the Internet . ResearchGate. Available from: [Link]
-
Target Landscape of Clinical Kinase Inhibitors . EMBL-EBI. Available from: [Link]
-
CETSA . CETSA. Available from: [Link]
-
4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione . Acta Crystallographica Section E. Available from: [Link]
-
3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazole-5-carboxamide . CP Lab Safety. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine [smolecule.com]
- 3. 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.tools [bio.tools]
- 5. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 11. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 12. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 13. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 14. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CETSA [cetsa.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Safety Operating Guide
Proper Disposal of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. As a specialized heterocyclic compound containing bromine and nitrogen functionalities, its handling and disposal require a thorough understanding of its potential hazards and reactivity. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined below are designed to ensure the safety of laboratory personnel and minimize environmental impact, grounded in established principles of chemical waste management.
Hazard Assessment and Characterization
Due to the absence of a specific Safety Data Sheet (SDS) for 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, a conservative approach to hazard assessment is imperative. The hazard profile can be inferred from structurally related compounds, such as 3-bromo-1H-1,2,4-triazol-5-amine and 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine.[1][2]
Key Anticipated Hazards:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled, based on analogues.[1]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The presence of the 1,2,4-triazole ring suggests potential for reproductive toxicity, as observed in some triazole derivatives.[3] The methoxymethyl (MOM) ether group is generally stable but can be labile under acidic conditions, which could lead to the formation of other potentially hazardous byproducts.[4][5]
| Property | Anticipated Value/Characteristic | Source/Rationale |
| Physical Form | Likely a solid powder | Analogue compounds are solids.[1] |
| Primary Hazards | Acute toxicity (oral, dermal, inhalation), skin/eye irritant | Based on hazard statements for similar compounds.[1] |
| Reactivity | Sensitive to strong acids (cleavage of MOM group).[4][5] | General chemical knowledge of methoxymethyl ethers. |
| Decomposition | Thermal decomposition may produce HBr, NOx, and HCN.[6][7] | Inferred from the thermal decomposition of triazoles and brominated organics. |
Regulatory Considerations
As a halogenated organic compound, the disposal of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine is subject to stringent environmental regulations. In the United States, such waste would likely be classified as hazardous under the Resource Conservation and Recovery Act (RCRA) due to its chemical properties. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.
Disposal Pathways and Protocols
The primary objective for the disposal of this compound is complete destruction to prevent the release of the parent compound or hazardous degradation products into the environment. Two primary disposal methodologies are recommended, with a clear preference for the first.
High-Temperature Incineration (Preferred Method)
Incineration at a licensed hazardous waste facility is the most effective and recommended disposal method. This process ensures the complete breakdown of the molecule into less harmful components.
Causality of Protocol Choice: The thermal decomposition of 1,2,4-triazoles can be complex, potentially generating toxic gases like hydrogen cyanide (HCN) and nitrogen oxides (NOx).[6][8] Furthermore, the presence of bromine will lead to the formation of hydrogen bromide (HBr) and potentially other brominated byproducts during combustion.[7][9] Therefore, a specialized incinerator equipped with appropriate emission controls is essential.
Step-by-Step Protocol for Incineration:
-
Segregation and Collection:
-
Collect waste 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine in a dedicated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly approved by your EHS department. This prevents unintended reactions.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine," and any known hazard pictograms (e.g., corrosive, toxic).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials, especially strong acids.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.
-
Ensure the disposal company utilizes a high-temperature incinerator (typically >850°C) equipped with afterburners and a wet or semi-dry scrubber system to neutralize acidic gases like HBr and NOx.
-
Chemical Degradation via Fenton's Reagent (For Small Quantities, with Caution)
For very small quantities, chemical degradation using Fenton's reagent can be considered as an alternative to incineration, though it is a more resource-intensive method.[10] This advanced oxidation process uses hydroxyl radicals (•OH) to break down organic molecules.[11][12]
Causality of Protocol Choice: Fenton's chemistry is effective for destroying a wide range of hazardous organic compounds, including halogenated aromatics.[10] The highly reactive hydroxyl radicals can cleave the triazole ring and oxidize the entire molecule. However, this reaction is exothermic and requires careful control of parameters like pH and reagent addition.[11]
Step-by-Step Protocol for Chemical Degradation:
-
Preparation (in a fume hood):
-
Reaction:
-
To the stirred solution, add an iron(II) sulfate solution as the catalyst.
-
Slowly and carefully add 30% hydrogen peroxide to the mixture. The reaction can be vigorous and produce gas. Controlled addition is crucial to manage the exothermic reaction and prevent splashing.[11]
-
-
Monitoring and Completion:
-
Allow the reaction to proceed with stirring for several hours. The completion of the reaction should be verified by an appropriate analytical method (e.g., HPLC, GC-MS) to ensure the full degradation of the parent compound.
-
-
Neutralization and Disposal:
-
Once the reaction is complete, neutralize the solution with a base such as sodium hydroxide or calcium hydroxide.
-
The final neutralized solution, containing iron salts and degraded organic fragments, should be disposed of as hazardous waste through your institution's EHS department.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Containment: For solid spills, carefully sweep up the material and place it in a sealed container for disposal. For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.
Disposal Workflow Diagram
Caption: Disposal Decision Workflow for 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine.
References
- S. Reddy, R. Rao, U. S. Kumar, J. Rao. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Semantic Scholar.
- Computational Study on the Thermal Decomposition of 1,2,4-triazol-3(2H)-ones and Their Thione Analogues. (2023). MDPI.
- Kowhakul, J., et al. (n.d.). Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study.
- Korolev, V. L., et al. (2006). Thermal decomposition of 1,2,4-triazoles. Russian Chemical Bulletin, 55(8), 1391-1404.
- Al-Awadi, N., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Preprints.org.
- Methoxymethyl ether. (n.d.). Grokipedia.
- A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2010). Semantic Scholar.
- Li, Z., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A, 124(15), 2946-2956.
- Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). ACS Omega.
- Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Trifl
- 3-bromo-1H-1,2,4-triazol-5-amine. (n.d.). Sigma-Aldrich.
- 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine. (n.d.). Sigma-Aldrich.
- Fenton's reagent. (2019). Sciencemadness Wiki.
- 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazole-5-carboxamide, 95% Purity. (n.d.). CP Lab Safety.
- Fenton's Reagent General Chemistry Using H2O2. (n.d.). USP Technologies.
- Conesa, J. A., et al. (2017).
- SAFETY D
- Altarawneh, M., et al. (2020). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms.
- Chemical Oxidation of Organics Using Fenton's Reagent. (n.d.).
- SAFETY D
- Application Notes and Protocols for the Degradation of Organic Pollutants using Fenton's Reagent. (2023). Benchchem.
- 3-bromo-5-methoxy-1-methyl-1h-1,2,4-triazole. (n.d.). PubChemLite.
- Fenton Reagent for Organic Compound Removal in Wastew
- Borucka, M., et al. (2019). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 77, 25-30.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2019).
- 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine. (n.d.). Biosynth.
- 3-BROMO-5-(2-METHOXYETHOXY)-1-(METHOXYMETHYL)-1H-1,2,4-TRIAZOLE. (n.d.).
- 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine. (n.d.). Merck.
- 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine. (2023). Doron Scientific.
- Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs)
- 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine. (n.d.). Smolecule.
- (3-Bromo-1,2-oxazol-5-yl)methanamine. (n.d.). PubChem.
Sources
- 1. 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine | 1365957-74-9 [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fenton's reagent - Sciencemadness Wiki [sciencemadness.org]
- 11. usptechnologies.com [usptechnologies.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational and Safety Guide
The novel heterocyclic compound, 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, presents significant potential in the landscape of pharmaceutical development. As with any pioneering molecule, a thorough understanding of its safe handling, storage, and disposal is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of operational intelligence grounded in established scientific principles.
Hazard Assessment: Understanding the Moiety-Specific Risks
While a comprehensive toxicological profile for 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine is not yet publicly available, a critical evaluation of its structural components—a brominated triazole ring, an amine group, and an N-methoxymethyl substituent—allows for a robust, inferred hazard assessment.
Analysis of structurally analogous compounds provides critical insight into the potential hazards. For instance, the closely related 3-bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Furthermore, safety data for similar brominated triazolamines, such as 3-bromo-1-methyl-1H-1,2,4-triazol-5-amine and 3-bromo-1H-1,2,4-triazol-5-amine , indicate risks of serious eye damage (H318), skin irritation (H315), and respiratory irritation (H335).[2] The presence of the amine group also suggests potential for skin sensitization and other health effects associated with aromatic amines.
Based on this composite data, it is prudent to handle 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine with a high degree of caution, assuming it to be, at a minimum, a skin and eye irritant, harmful if ingested, and a respiratory tract irritant.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, moving from minimum requirements to best practices for enhanced safety.
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Minimum | ANSI Z87.1 compliant safety glasses with side shields. | Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended. | Standard cotton lab coat, fully buttoned. | Not typically required when handling small quantities in a certified chemical fume hood. |
| Best Practice | Chemical splash goggles. A face shield should be worn over safety glasses or goggles when handling larger quantities or if there is a splash hazard. | Chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves. Consult glove manufacturer's compatibility charts. | Chemical-resistant lab coat or apron worn over a standard lab coat. | A NIOSH-approved respirator with organic vapor cartridges may be necessary for operations outside of a fume hood or in case of a spill. |
Causality Behind PPE Choices:
-
Eye Protection: The high likelihood of serious eye irritation necessitates the use of chemical splash goggles to form a seal around the eyes, offering superior protection compared to safety glasses.
-
Hand Protection: Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. For prolonged handling, more robust gloves like neoprene or butyl rubber are recommended due to their higher resistance to a broader range of organic chemicals.
-
Body Protection: A chemical-resistant apron or lab coat protects against splashes and permeation of the compound through standard lab attire.
-
Respiratory Protection: While engineering controls like fume hoods are the primary means of respiratory protection, the potential for respiratory irritation warrants the availability and proper training in the use of respirators for non-routine tasks or emergencies.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents. The following workflow provides a procedural guide for handling 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine.
Caption: Workflow for the safe handling of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine.
Detailed Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds to reinforce understanding of potential hazards.
-
Don all required PPE as outlined in the table above.
-
Ensure a certified chemical fume hood is in proper working order and the sash is at the appropriate height.
-
Prepare all necessary equipment (spatulas, weighing paper, reaction vessels) within the fume hood to minimize movement of the compound in open air.
-
-
Handling:
-
All weighing and transfer operations must be conducted within the fume hood.
-
Use dedicated spatulas and weighing paper for this compound to prevent cross-contamination.
-
When transferring the solid, do so carefully to avoid generating dust.
-
If dissolving the compound, add the solvent to the vessel containing the solid slowly to prevent splashing.
-
-
Cleanup and Storage:
-
Decontaminate all work surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Dispose of all contaminated disposable materials (gloves, weighing paper, etc.) in a designated hazardous waste container.
-
Store the primary container of 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the lab and contact your institution's environmental health and safety department. |
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine and any materials contaminated with it must be disposed of as hazardous waste.
Caption: A streamlined plan for the responsible disposal of halogenated waste.
Disposal Protocol:
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[3][4][5] This is crucial for proper and cost-effective disposal.
-
Containment: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Pickup and Disposal: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste through the environmental health and safety department.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine, fostering a secure environment for scientific discovery and innovation.
References
-
ResearchGate. (n.d.). Stoichiometric coefficients in the bromination reactions of 1,2,4-triazoles and their complexes. Retrieved from [Link]
- Chemical Label. (n.d.). 3-bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Bromo-1H-1,2,4-triazole: A Versatile Intermediate for Chemical Synthesis and Research. Retrieved from [Link]
-
PubMed Central. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Emerging Heterocyclic Nitrogenous Disinfection Byproducts: Occurrence, Precursors, and Mechanisms of Halogenated Pyridines. Retrieved from [Link]
-
International Laboratory USA. (n.d.). 3-BROMO-5-(2-METHOXYETHOXY)-1-(METHOXYMETHYL)-1H-1,2,4-TRIAZOLE. Retrieved from [Link]
- Sci-Hub. (1982). 1,2,3-Triazoles produced from 5-substituted N-methoxytriazolium salts. Journal of the Chemical Society, Perkin Transactions 1, 2749.
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]
-
NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromo-1,2-oxazol-5-yl)methanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazole-5-carboxamide, 95% Purity, C5H7BrN4O2, 1 gram. Retrieved from [Link]
-
PubMed. (2010). General solution to the synthesis of N-2-substituted 1,2,3-triazoles. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Nickel-catalysed denitrogenative alkyne insertion reactions of N-sulfonyl-1,2,3-triazoles. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
